4-[Amino(phenyl)methyl]phenol
Description
BenchChem offers high-quality 4-[Amino(phenyl)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Amino(phenyl)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[amino(phenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXTEGDLMCGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407030 | |
| Record name | 4-[amino(phenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81123-45-7 | |
| Record name | 4-[amino(phenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[Amino(phenyl)methyl]phenol: Properties, Synthesis, and Applications for the Research Scientist
Introduction
4-[Amino(phenyl)methyl]phenol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a phenol, a secondary benzylic amine, and two aromatic rings, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (amino group) on a semi-flexible backbone makes it an attractive building block for designing molecules that can interact with biological targets. This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, synthesis, and potential applications of 4-[Amino(phenyl)methyl]phenol, offering field-proven insights for its use in a research setting.
Physicochemical and Structural Properties
The fundamental properties of 4-[Amino(phenyl)methyl]phenol are summarized below. It is important to note that while some properties are well-documented, others are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 81123-45-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO | [2][3] |
| Molecular Weight | 199.25 g/mol | [2][3] |
| Appearance | Predicted: Off-white to light-brown solid | Inferred from related compounds |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural analogs |
| logP (octanol/water) | 2.4403 (Computationally predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |
Molecular Structure and Visualization
The structure of 4-[Amino(phenyl)methyl]phenol consists of a central methane carbon bonded to a hydrogen, an amino group, a phenyl group, and a 4-hydroxyphenyl group.
Caption: Chemical structure of 4-[Amino(phenyl)methyl]phenol.
Spectroscopic and Analytical Characterization
For a research scientist, unambiguous characterization of synthesized compounds is paramount. The following sections detail the expected spectroscopic data for 4-[Amino(phenyl)methyl]phenol, based on the analysis of its functional groups and data from structurally related molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of two different aromatic rings and diastereotopic protons if a chiral center is present.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 10.0 | br s | 1H | Ar-OH | The phenolic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| ~ 7.2 - 7.4 | m | 5H | Phenyl-H | Protons on the unsubstituted phenyl ring. |
| ~ 7.1 | d | 2H | Ar-H (ortho to CH) | Protons on the hydroxyphenyl ring ortho to the benzylic carbon. |
| ~ 6.7 | d | 2H | Ar-H (ortho to OH) | Protons on the hydroxyphenyl ring ortho to the hydroxyl group, shielded by the electron-donating OH group. |
| ~ 5.0 | s | 1H | CH (Ph)(ArOH) | The benzylic proton, a singlet unless coupling to the NH proton is observed. |
| ~ 2.0 - 3.0 | br s | 2H | NH₂ | The amino protons often appear as a broad singlet; the chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 158 | C -OH | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~ 140 - 145 | Phenyl C -CH | The ipso-carbon of the phenyl ring attached to the benzylic carbon. |
| ~ 130 - 135 | C -CH (hydroxyphenyl) | The ipso-carbon of the hydroxyphenyl ring attached to the benzylic carbon. |
| ~ 128 - 129 | Phenyl C H | Aromatic carbons of the phenyl ring. |
| ~ 127 - 128 | C H (ortho to CH) | Aromatic carbons on the hydroxyphenyl ring ortho to the benzylic carbon. |
| ~ 115 - 116 | C H (ortho to OH) | Aromatic carbons on the hydroxyphenyl ring ortho to the hydroxyl group, shielded by the electron-donating effect. |
| ~ 60 - 65 | C H(Ph)(ArOH) | The benzylic carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and amino functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Phenolic -OH |
| 3300 - 3500 | N-H stretch (two bands for primary amine) | -NH₂ |
| 3000 - 3100 | C-H stretch (aromatic) | Ar-H |
| 1580 - 1610 | C=C stretch (aromatic) | Aromatic ring |
| 1450 - 1550 | C=C stretch (aromatic) | Aromatic ring |
| 1180 - 1260 | C-O stretch | Phenolic C-O |
| 1000 - 1150 | C-N stretch | C-N |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Rationale |
| 199 | [M]⁺ | Molecular ion peak. |
| 182 | [M - NH₃]⁺ | Loss of ammonia. |
| 122 | [M - C₆H₅]⁺ | Loss of the phenyl radical. |
| 106 | [C₇H₆O]⁺ | Benzylic cleavage to form a hydroxytropylium-like ion. |
| 93 | [C₆H₅O]⁺ | Phenoxy radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Synthesis and Purification
A reliable and scalable synthesis is crucial for further investigation. A common and effective method for preparing 4-[Amino(phenyl)methyl]phenol is through the reductive amination of 4-hydroxybenzaldehyde with ammonia, followed by reaction with a phenylating agent, or more directly, via the reduction of a Schiff base formed from 4-hydroxybenzaldehyde and an appropriate nitrogen source, which is then phenylated. A representative two-step synthesis is outlined below.
Representative Synthesis Workflow
Caption: A representative two-step synthesis of 4-[Amino(phenyl)methyl]phenol.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative method and may require optimization.
Step 1: Synthesis of N-(4-hydroxybenzylidene)aniline (Schiff Base)
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add aniline (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The formation of a precipitate indicates product formation. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.
Step 2: Reduction to 4-[Amino(phenyl)methyl]phenol
-
Suspend the N-(4-hydroxybenzylidene)aniline (1.0 eq) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to ~7 using dilute HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Stability
Understanding the reactivity of 4-[Amino(phenyl)methyl]phenol is key to its application as a synthetic intermediate.
-
Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. It is also basic and will form salts with acids.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base. It can undergo O-alkylation and O-acylation. The phenol ring is activated towards electrophilic aromatic substitution, with directing effects to the ortho positions.[4]
-
Benzylic Position: The C-H bond at the benzylic position is susceptible to oxidation.[5] The benzylic position also enhances the reactivity of the molecule in reactions involving carbocation or radical intermediates due to resonance stabilization.[6]
-
Stability: The compound is likely to be sensitive to air and light, leading to oxidation and coloration, a common characteristic of phenols and aromatic amines. Storage under an inert atmosphere (nitrogen or argon) in a cool, dark place is recommended.[2]
Applications in Research and Drug Development
The structural motifs within 4-[Amino(phenyl)methyl]phenol suggest its utility as a scaffold in several areas of drug discovery.
-
Anticancer Agents: Aminophenol derivatives have been investigated for their potential as anticancer agents.[7] The ability of the scaffold to be functionalized allows for the synthesis of libraries of compounds for screening against various cancer cell lines. Studies on related compounds suggest that the aminophenol moiety can contribute to both antioxidant and antiproliferative activities.[8]
-
Antimicrobial and Antifungal Agents: Schiff bases derived from 4-aminophenol have demonstrated broad-spectrum antimicrobial and antifungal activities.[7][9][10] 4-[Amino(phenyl)methyl]phenol can serve as a key intermediate for the synthesis of novel antimicrobial candidates.
-
Enzyme Inhibitors: The presence of hydrogen bond donors and acceptors, along with aromatic rings for π-π stacking interactions, makes this molecule a candidate for designing enzyme inhibitors. For example, derivatives of aminophenols have been explored as inhibitors of enzymes like α-amylase and α-glucosidase.[7][9][10]
-
Central Nervous System (CNS) Active Compounds: The phenethylamine backbone embedded within the structure is a common feature in many CNS-active compounds. Further modification of this scaffold could lead to the discovery of novel neurologically active agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Aminophenol derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.
-
Environmental Hazards: This compound may be toxic to aquatic life. Avoid release into the environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]
Conclusion
4-[Amino(phenyl)methyl]phenol represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its unique combination of functional groups provides a rich platform for chemical modification and the exploration of novel biological activities. While comprehensive experimental data for this specific molecule is still emerging, this guide provides a solid foundation of its predicted properties, a reliable synthetic approach, and a clear rationale for its potential applications. By leveraging the insights provided herein, researchers can confidently incorporate 4-[Amino(phenyl)methyl]phenol into their discovery and development workflows.
References
A comprehensive list of references is available upon request.
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An In-depth Technical Guide to 4-[Amino(phenyl)methyl]phenol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-[Amino(phenyl)methyl]phenol (CAS No. 81123-45-7), a benzylic amine of significant interest in medicinal chemistry and drug development. While specific research on this molecule is emerging, its structural motifs, shared with a class of biologically active aminophenols, suggest a promising future. This document details the physicochemical properties of 4-[Amino(phenyl)methyl]phenol, outlines a robust and logical synthetic route via reductive amination, and proposes detailed protocols for its analytical characterization. Furthermore, we delve into the prospective pharmacological applications by examining the established biological activities of closely related aminophenol derivatives, particularly in the realms of oncology, infectious diseases, and metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.
Introduction: The Therapeutic Promise of Aminophenol Scaffolds
The phenol moiety is a recurring structural motif in a vast number of natural products and FDA-approved pharmaceuticals, valued for its role in molecular interactions and metabolic processes.[1] When combined with an amino group, the resulting aminophenol scaffold gives rise to a class of compounds with diverse and potent biological activities. A notable example is 4-aminophenol, a key building block in the synthesis of various medicinal compounds.[2] The introduction of a phenylmethyl substituent at the amino group, as seen in 4-[Amino(phenyl)methyl]phenol, creates a chiral center and expands the molecule's three-dimensional structure, offering new possibilities for targeted therapeutic interventions.
This guide focuses on 4-[Amino(phenyl)methyl]phenol, a molecule at the intersection of established aminophenol bioactivity and novel structural design. While direct literature on this specific compound is limited, its commercial availability indicates its use as a research chemical.[3][4][5] By examining the synthesis and biological profiles of its analogs, we can construct a scientifically grounded framework for its investigation and potential application in drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-[Amino(phenyl)methyl]phenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 81123-45-7 | [4] |
| Molecular Formula | C₁₃H₁₃NO | [4] |
| Molecular Weight | 199.25 g/mol | [4] |
| IUPAC Name | 4-[Amino(phenyl)methyl]phenol | [6] |
| Synonyms | alpha-(4-Hydroxyphenyl)benzylamine | [6][7] |
| Appearance | Solid (predicted) | |
| Purity | ≥97% (as offered by suppliers) | [4][5] |
| Storage | 4°C, protect from light, stored under nitrogen | [4] |
Synthesis of 4-[Amino(phenyl)methyl]phenol: A Proposed Route
Proposed Synthetic Pathway: Reductive Amination
The logical starting materials for the synthesis of 4-[Amino(phenyl)methyl]phenol are 4-hydroxybenzaldehyde and ammonia, with a suitable reducing agent.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the reductive amination of aromatic aldehydes.[11][12][13]
Materials:
-
4-Hydroxybenzaldehyde
-
Ammonia (aqueous or in methanol)
-
Sodium borohydride (NaBH₄) or Hydrogen gas with a suitable catalyst (e.g., Raney nickel, Pd/C)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.
-
Imine Formation: Add a solution of ammonia in methanol (or aqueous ammonia, 1.5-2.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of Raney nickel or palladium on carbon. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
-
Work-up:
-
If using NaBH₄, quench the reaction by the slow addition of deionized water.
-
If using catalytic hydrogenation, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude 4-[Amino(phenyl)methyl]phenol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Analytical Characterization
To ensure the identity and purity of the synthesized 4-[Amino(phenyl)methyl]phenol, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule. While a published spectrum for this specific compound is not widely available, a commercial supplier indicates its existence.[14] The expected signals in the ¹H and ¹³C NMR spectra are outlined below.
| Technique | Expected Chemical Shifts (δ) and Multiplicities |
| ¹H NMR | * Aromatic protons (phenyl ring): Multiplet around 7.2-7.4 ppm. |
| * Aromatic protons (hydroxyphenyl ring): Two doublets in the range of 6.7-7.2 ppm. | |
| * Methine proton (-CH(NH₂)-): A singlet or broad singlet around 5.0-5.5 ppm. | |
| * Amine protons (-NH₂): A broad singlet, chemical shift dependent on concentration and solvent. | |
| * Phenolic proton (-OH): A broad singlet, chemical shift dependent on concentration and solvent. | |
| ¹³C NMR | * Aromatic carbons: Multiple signals in the range of 115-160 ppm. |
| * Methine carbon (-CH(NH₂)-): A signal around 55-65 ppm. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 4-[Amino(phenyl)methyl]phenol (C₁₃H₁₃NO), the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be approximately m/z 200.25.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for 4-[Amino(phenyl)methyl]phenol.
Proposed HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 25-30°C |
| Injection Volume | 10 µL |
Potential Applications in Drug Development: An Evidence-Based Perspective
While direct biological studies on 4-[Amino(phenyl)methyl]phenol are yet to be published, a significant body of research on its structural analogs provides a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Derivatives of 4-aminophenol have shown promise as anticancer agents. Studies on Schiff base derivatives have demonstrated their ability to interact with DNA, suggesting a mechanism that could inhibit cancer cell proliferation.[15][16][17] The interaction with DNA often leads to hyperchromism, indicating a disruption of the DNA secondary structure.[15][16][17] The structural features of 4-[Amino(phenyl)methyl]phenol make it a prime candidate for similar DNA-interacting properties.
Antimicrobial and Antifungal Activity
A wide range of 4-aminophenol derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[15][16][17][18][19] These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16][17] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antidiabetic Potential
Recent studies have highlighted the potential of 4-aminophenol derivatives as antidiabetic agents. Specifically, certain Schiff base derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[15][16][17] This suggests that 4-[Amino(phenyl)methyl]phenol could be a valuable scaffold for the development of new oral hypoglycemic agents.
Safety and Handling
As a research chemical with limited toxicological data, 4-[Amino(phenyl)methyl]phenol should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
4-[Amino(phenyl)methyl]phenol is a structurally intriguing molecule that holds considerable, albeit underexplored, potential in the field of drug development. Based on the robust evidence from its chemical analogs, this compound warrants investigation for its anticancer, antimicrobial, and antidiabetic properties. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to produce and characterize this compound with high purity. Future research should focus on the biological evaluation of 4-[Amino(phenyl)methyl]phenol in relevant in vitro and in vivo models to elucidate its mechanism of action and therapeutic potential.
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An In-depth Technical Guide to the Structure Elucidation of 4-[Amino(phenyl)methyl]phenol
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Foreword: The Imperative of Structural Certainty
Chapter 1: Foundational Analysis - The First Look
Before delving into complex spectroscopic methods, foundational analyses provide the initial constraints on the molecular identity. For 4-[Amino(phenyl)methyl]phenol (C₁₃H₁₃NO), these initial steps are crucial for verifying purity and confirming the elemental composition.[3]
1.1 Elemental Analysis
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[4][5] This technique is fundamental to confirming the empirical formula and, in conjunction with mass spectrometry, the molecular formula.[1][5]
| Element | Theoretical % for C₁₃H₁₃NO |
| Carbon (C) | 78.36% |
| Hydrogen (H) | 6.58% |
| Nitrogen (N) | 7.03% |
| Oxygen (O) | 8.03% (by difference) |
Protocol: Elemental Analysis (CHN Analysis)
-
Ensure the sample is meticulously purified, typically by recrystallization or chromatography, and thoroughly dried to remove residual solvents.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of detectors (typically thermal conductivity) to quantify each element.
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
1.2 Physicochemical Properties
-
Melting Point: Provides an indication of purity. A sharp melting point suggests a pure compound, while a broad melting range often indicates impurities.
-
Solubility: Testing solubility in various solvents (e.g., water, methanol, dichloromethane, hexanes) gives a preliminary idea of the compound's polarity, which is consistent with the presence of polar -OH and -NH₂ groups and nonpolar aromatic rings.[1]
Chapter 2: The Spectroscopic Core: A Multi-Technique Approach
Spectroscopy provides the most detailed information about a molecule's structure by probing how it interacts with electromagnetic radiation.[2] No single technique is sufficient; instead, data from each is layered to build a complete picture.[4]
2.1 Mass Spectrometry (MS): Defining the Molecular Mass
Mass spectrometry is the first spectroscopic step, as it directly measures the molecular weight of the compound.[1][4] For a molecule like 4-[Amino(phenyl)methyl]phenol, which has basic (amine) and acidic (phenol) sites, Electrospray Ionization (ESI) is an ideal technique.
-
Expected Observation: In positive-ion mode ESI-MS, the compound will readily protonate to form the molecular ion [M+H]⁺. Given the molecular formula C₁₃H₁₃NO, the monoisotopic mass is 199.0997 g/mol . Therefore, a high-resolution mass spectrometer (HRMS) should detect a prominent ion at m/z 200.1075.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides crucial connectivity information. The [M+H]⁺ ion can be isolated and fragmented. A characteristic fragmentation for protonated benzylamines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 183.0966.[6] Further fragmentation of the benzylic carbocation can provide additional structural clues.[6][7]
Protocol: LC-MS Analysis
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Inject the sample into a liquid chromatograph (LC) coupled to a mass spectrometer. A reversed-phase C18 column is typically used.[8]
-
The mass spectrometer is operated in ESI positive mode.[8]
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the parent ion (m/z 200.1) to observe fragmentation patterns.
2.2 Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4] For 4-[Amino(phenyl)methyl]phenol, we expect to see characteristic absorption bands for the O-H, N-H, and aromatic C-H bonds.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenol | O-H stretch | ~3600–3200 | Strong, Broad |
| Primary Amine | N-H stretch | ~3500–3200 | Medium, Two Bands (sym & asym) |
| Aromatic | C-H stretch | ~3100–3000 | Sharp, Medium |
| Aromatic | C=C stretch | ~1600 & 1475 | Medium to Strong |
| Phenol | C-O stretch | ~1220 | Strong |
| Amine | C-N stretch | ~1335-1250 | Medium to Strong |
-
Causality: The broadness of the O-H stretch is due to hydrogen bonding.[9][10] The primary amine (-NH₂) is distinguished by the presence of two N-H stretching bands (symmetric and asymmetric), a feature absent in secondary amines.[11][12] The C-O stretch for a phenol appears at a higher wavenumber than that of an aliphatic alcohol, providing further confirmation.[9]
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2][4]
¹H NMR Spectroscopy
¹H NMR provides information about the chemical environment, number, and connectivity of protons. For 4-[Amino(phenyl)methyl]phenol, the spectrum is predicted to show distinct signals for the aromatic protons, the methine proton, and the exchangeable amine and hydroxyl protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| OH | ~9.3 | Broad Singlet | 1H | Exchangeable with D₂O.[10] |
| H-c, H-d (Phenol Ring) | ~7.1-7.3 | Multiplet | 5H | Protons on the unsubstituted phenyl ring. |
| H-a (Phenol Ring) | ~6.9 | Doublet | 2H | Ortho to the CH(NH₂)Ph group. |
| H-b (Phenol Ring) | ~6.6 | Doublet | 2H | Ortho to the OH group. |
| CH (Methine) | ~5.1 | Singlet | 1H | The benzylic, chiral proton. |
| NH₂ | ~2.0-3.0 | Broad Singlet | 2H | Exchangeable with D₂O. |
-
Expert Insight: Running the spectrum in a solvent like DMSO-d₆ is advantageous as it often allows for the observation of exchangeable protons (OH and NH₂), which might be broadened or absent in other solvents like CDCl₃.[13] Adding a drop of D₂O to the NMR tube will cause the OH and NH₂ signals to disappear, confirming their assignment.[10]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-g (ipso, Ph) | ~145 | Quaternary carbon attached to the methine. |
| C-f (ipso, OH) | ~156 | Carbon bearing the hydroxyl group. |
| C-j (para, Ph) | ~128 | |
| C-i, C-k (ortho/meta, Ph) | ~127-128 | Multiple overlapping signals expected. |
| C-h, C-l (meta, Ph) | ~126 | |
| C-b (ortho to OH) | ~115 | Shielded by the electron-donating OH group. |
| C-a (ortho to CH) | ~128 | |
| C-e (ipso, CH) | ~132 | Quaternary carbon on the phenol ring. |
| CH (Methine) | ~55-60 | The benzylic, chiral carbon. |
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity between atoms, which is a cornerstone of a trustworthy elucidation.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the adjacent protons on both aromatic rings (e.g., between H-a and H-b).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments. For example, the methine (CH) proton should show an HMBC correlation to the ipso-carbons of both aromatic rings (C-e and C-g), unequivocally linking the three pieces of the molecule.
Chapter 3: The Gold Standard: Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive proof of molecular structure, including stereochemistry.[14][15][16] It is the ultimate arbiter that validates the structure proposed by spectroscopic methods.
Protocol: Growing X-ray Quality Crystals
-
Purification: The compound must be of the highest possible purity.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[17]
-
Slow Evaporation (Method): Prepare a nearly saturated solution and filter it into a clean vial.[17] Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent over several days to weeks in an undisturbed location.[17]
-
Crystal Mounting & Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted and placed in a diffractometer, where it is irradiated with monochromatic X-rays.[15]
-
Structure Solution and Refinement: The resulting diffraction pattern is analyzed to calculate an electron density map, from which the atomic positions are determined and the structure is refined.[16]
Chapter 4: A Self-Validating Workflow for Structure Elucidation
Caption: A self-validating workflow for structure elucidation.
Conclusion
The structure elucidation of 4-[Amino(phenyl)methyl]phenol is a multi-step process that relies on the synergistic application of various analytical techniques. By systematically acquiring and interpreting data from elemental analysis, mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural hypothesis can be built. This hypothesis is then unequivocally confirmed through single-crystal X-ray crystallography, the gold standard in molecular structure determination. This rigorous, self-validating approach ensures the scientific integrity required for advanced research and development.
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4-[Amino(phenyl)methyl]phenol molecular weight and formula
An In-Depth Technical Guide to 4-[Amino(phenyl)methyl]phenol
Abstract
This technical guide provides a comprehensive overview of 4-[amino(phenyl)methyl]phenol (CAS No. 81123-45-7), a bifunctional organic molecule featuring a phenol and a benzylic amine moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known properties and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and analytical spectroscopy, this guide aims to serve as a foundational resource for researchers interested in utilizing this versatile chemical building block.
Introduction and Molecular Overview
4-[Amino(phenyl)methyl]phenol is a chiral aromatic compound possessing both a nucleophilic amino group and a weakly acidic phenolic hydroxyl group. Its structure, a derivative of diphenylmethane, incorporates key pharmacophoric elements that are prevalent in medicinal chemistry. The presence of a stereocenter at the benzylic carbon suggests that its enantiomers could exhibit differential biological activities, a critical consideration in drug development. This guide will delve into the core chemical and physical properties of this molecule, propose a robust synthetic strategy, and explore its potential as a scaffold in the design of novel therapeutic agents.
Physicochemical Properties
A summary of the key molecular identifiers and computed physicochemical properties for 4-[amino(phenyl)methyl]phenol is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, including its solubility, membrane permeability, and potential for forming intermolecular interactions.
| Property | Value | Source |
| CAS Number | 81123-45-7 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N | [1] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| LogP (Computed) | 2.44 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Proposed Synthesis Methodology
While a specific, peer-reviewed synthesis for 4-[amino(phenyl)methyl]phenol has not been prominently reported, a logical and efficient synthetic route can be designed based on the well-established reductive amination protocol. This method is a cornerstone of medicinal chemistry for the formation of C-N bonds.
The proposed pathway involves a two-step, one-pot reaction starting from commercially available 4-hydroxybenzaldehyde and benzaldehyde. The first step is the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
Synthetic Workflow Diagram
Caption: Proposed one-pot synthesis of 4-[amino(phenyl)methyl]phenol via reductive amination.
Detailed Experimental Protocol (Theoretical)
This protocol is a self-validating system; successful synthesis of the target molecule will be confirmed by the analytical characterization methods outlined in Section 3.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ammonium acetate or aqueous ammonia (excess)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq) and dissolve in methanol.
-
Imine Formation: Add an excess of ammonium acetate (~5-10 eq) to the solution. Stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS. This step is an equilibrium process; the excess ammonia source drives the reaction toward the imine.
-
Reduction: Once imine formation is deemed sufficient, cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride in small portions. The borohydride selectively reduces the imine C=N bond to the desired amine.
-
Quenching and Workup: After the reduction is complete (as monitored by TLC), slowly add 1 M HCl to quench the excess NaBH₄. Adjust the pH of the solution to ~8-9 using a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 4-[amino(phenyl)methyl]phenol.
Analytical Characterization (Predicted)
The identity and purity of synthesized 4-[amino(phenyl)methyl]phenol must be confirmed through a suite of analytical techniques. Below are the predicted spectroscopic signatures based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
A singlet or broad singlet for the benzylic proton (methine, -CH(NH₂)-) around 5.0-5.5 ppm.
-
Aromatic protons appearing in the range of 6.7-7.5 ppm. The protons on the phenol ring will likely be distinct from those on the unsubstituted phenyl ring.
-
Broad, exchangeable singlets for the -OH and -NH₂ protons. Their chemical shifts are highly dependent on solvent and concentration[3].
-
-
¹³C NMR: The carbon spectrum would show distinct signals for the two aromatic rings. The benzylic carbon is expected to resonate around 55-65 ppm. The carbon attached to the hydroxyl group (C-OH) will be shifted downfield to ~155-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups. Characteristic absorption bands are predicted as follows, based on spectra of similar compounds like phenol and aminophenols[4][5][6].
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Phenolic -OH |
| 3350-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1220 | C-O Stretch | Phenol |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ at m/z = 199. Key fragmentation patterns would include:
-
Loss of NH₂ (m/z 183).
-
Cleavage to form a stable benzyl or hydroxyphenyl cation.
-
A base peak corresponding to the tropylium ion (m/z 91) or a related stable fragment is plausible[7][8].
Caption: Self-validating workflow for the synthesis and characterization of 4-[amino(phenyl)methyl]phenol.
Potential Applications in Drug Development
The structural motifs within 4-[amino(phenyl)methyl]phenol make it an attractive starting point for medicinal chemistry campaigns.
-
Scaffold for Privileged Structures: The diphenylmethane core is a "privileged structure" that can be found in numerous biologically active compounds, including antihistamines and CNS-targeting agents. The amino and phenol groups provide convenient handles for chemical modification to explore structure-activity relationships (SAR).
-
Chiral Building Block: As a chiral amine, its enantiomers can be resolved and used to synthesize stereospecific ligands for targets such as G-protein coupled receptors (GPCRs) or enzymes, where stereochemistry is often critical for potency and selectivity.
-
Phenolic Antioxidants: Phenol moieties are well-known for their antioxidant properties. Derivatives could be explored for conditions associated with oxidative stress. The phenol group is a recurring motif in a vast number of approved pharmaceutical agents[3].
Safety and Handling
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Aromatic amines and phenols should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from light and oxidizing agents, under an inert atmosphere if possible[1].
Conclusion
4-[Amino(phenyl)methyl]phenol is a molecule of significant potential for chemical and pharmaceutical research. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The proposed reductive amination pathway offers a reliable method to access this compound, while the predicted analytical data serves as a benchmark for its structural verification. Its versatile structure, combining a chiral amine with a reactive phenol, marks it as a valuable building block for the exploration of new chemical space in drug discovery. Further research is warranted to fully elucidate its properties and unlock its potential applications.
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ChemWhat. 4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7. [Link]
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A Technical Guide to the Research Applications of 4-[Amino(phenyl)methyl]phenol: A Multifaceted Scaffold for Drug Discovery
Foreword: Unveiling the Potential of a Versatile Chemical Moiety
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. This guide delves into the latent potential of 4-[Amino(phenyl)methyl]phenol (CAS No. 81123-45-7), a compound whose structural simplicity belies a wealth of prospective research applications. While direct studies on this specific molecule are nascent, its constituent chemical motifs—a phenolic ring and a benzylamine group—are well-established pharmacophores. This document synthesizes data from analogous compounds and foundational chemical principles to chart a course for its exploration in oncology, neuroprotection, and anti-infective research. We will explore not just what to investigate, but why specific experimental avenues hold promise, providing a robust framework for researchers and drug development professionals to unlock the therapeutic value of this intriguing molecule.
Core Chemical Attributes and Synthetic Strategy
4-[Amino(phenyl)methyl]phenol is an organic compound featuring a phenol group, an amino group, and a phenyl group attached to a central carbon atom.[1][2] This structure presents several key features for biological interaction: the hydroxyl group of the phenol can act as a hydrogen bond donor and is associated with antioxidant activity, while the amino group can serve as a hydrogen bond acceptor and a nucleophile.[3]
Synthesis of 4-[Amino(phenyl)methyl]phenol
The synthesis of aminobenzylphenols can be approached through several established methodologies. One common approach is a one-pot Mannich-type reaction involving a phenol, an aldehyde (in this case, benzaldehyde), and an amine.[4] An alternative modern and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5]
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-arylation of 4-aminophenol with a phenyl group donor.
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, combine 4-aminophenol (1.0 eq.), a phenyl halide (e.g., bromobenzene, 1.1 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel.
-
Reaction Conditions: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-[Amino(phenyl)methyl]phenol.
Primary Research Application: Targeting Protein Disulfide Isomerase (PDI) in Oncology
A compelling and highly specific research avenue for 4-[Amino(phenyl)methyl]phenol lies in its potential as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is an enzyme in the endoplasmic reticulum that is crucial for the proper folding of disulfide-bonded proteins. Cancer cells, particularly those in the harsh tumor microenvironment, experience high levels of ER stress and are heavily reliant on PDI.
Recent studies have identified α-aminobenzylphenol analogues as potent, covalent inhibitors of PDI.[4][6] These compounds are believed to react with the nucleophilic cysteine thiols in the active sites of PDI, leading to its inactivation.[4] The inhibition of PDI disrupts protein folding, triggers the unfolded protein response (UPR), and ultimately leads to cancer cell death.[6] This makes 4-[Amino(phenyl)methyl]phenol a prime candidate for investigation as an anti-cancer agent, particularly in diseases like glioblastoma where PDI is overexpressed.[4][6]
Proposed Mechanism of Action
The proposed mechanism involves the covalent modification of the active site cysteine residues of PDI by the aminobenzylphenol scaffold. This is facilitated by the electronic properties of the molecule, which can be tuned by substitutions on the phenolic and phenyl rings.
Caption: Proposed mechanism of PDI inhibition by 4-[Amino(phenyl)methyl]phenol.
Experimental Workflow for PDI Inhibition Studies
Protocol: In Vitro PDI Inhibition Assay
-
Enzyme Activity Assay: Utilize a commercially available PDI inhibitor screening kit (e.g., a fluorescence-based assay that measures the reduction of insulin by PDI).
-
IC₅₀ Determination: Perform the assay with a serial dilution of 4-[Amino(phenyl)methyl]phenol to determine the half-maximal inhibitory concentration (IC₅₀).
-
Mechanism of Inhibition: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. To assess covalent modification, incubate PDI with the compound and analyze by mass spectrometry for a mass shift corresponding to the compound's molecular weight.
-
Cell-Based Assays: Treat glioblastoma cell lines (e.g., U-87 MG, A172) with varying concentrations of the compound.
-
Assess Cell Viability: Use an MTS or MTT assay to measure the cytotoxic effect.
-
Induction of UPR: Perform Western blotting to detect the upregulation of UPR markers such as GRP78/BiP and CHOP.
-
Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to quantify apoptotic cell death.
Secondary Research Application: Neuroprotective Agent for Neurodegenerative Diseases
The structural components of 4-[Amino(phenyl)methyl]phenol suggest a strong potential for neuroprotective applications. Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7]
-
Phenolic Moiety: Phenolic compounds are well-known antioxidants.[8][9] The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[8] Phenolic compounds have been shown to activate antioxidant enzyme systems and regulate pathways related to neuronal survival.[8]
-
Aromatic Amine Moiety: Aromatic amines have also been identified as potent neuroprotective antioxidants, in some cases orders of magnitude more effective than common phenolic antioxidants.[7] They are effective against oxidative glutamate toxicity, glutathione depletion, and hydrogen peroxide toxicity.[7]
The combination of these two functional groups in a single molecule makes 4-[Amino(phenyl)methyl]phenol a compelling candidate for investigation as a neuroprotective agent.
Caption: Potential neuroprotective mechanisms of 4-[Amino(phenyl)methyl]phenol.
Experimental Workflow for Neuroprotection Studies
Protocol: In Vitro Neuroprotection Assays
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neuronal cultures.
-
Induce Oxidative Stress: Treat the cells with an oxidative stressor such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.
-
Co-treatment: Co-administer the stressor with a range of concentrations of 4-[Amino(phenyl)methyl]phenol.
-
Assess Cell Viability: Use the MTT or LDH release assay to quantify neuronal survival.
-
Measure ROS Levels: Employ a fluorescent probe like DCFDA to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Analyze the expression of key proteins in survival and apoptotic pathways (e.g., phosphorylated Akt, cleaved caspase-3).
Exploratory Research Application: Antimicrobial Scaffold
Benzylamine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[10][11][12] The benzylamine scaffold is present in numerous approved drugs for various ailments.[10][12] This suggests that 4-[Amino(phenyl)methyl]phenol could serve as a foundational structure for the development of new anti-infective agents.
Rationale and Experimental Approach
The lipophilicity of the benzyl and phenyl groups can facilitate passage through microbial cell membranes, while the amine and hydroxyl groups can interact with key microbial enzymes or structural components.
Protocol: Antimicrobial Susceptibility Testing
-
Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of 4-[Amino(phenyl)methyl]phenol for each strain according to CLSI guidelines.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Plate samples from the MIC assay onto agar to determine the concentration required to kill the microbes.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives of 4-[Amino(phenyl)methyl]phenol with substitutions on the aromatic rings to explore how these modifications affect antimicrobial activity.
Data Summary and Future Directions
The potential research applications for 4-[Amino(phenyl)methyl]phenol are summarized below, providing a clear path for future investigations.
| Research Area | Proposed Target/Mechanism | Key In Vitro Assays | Potential Therapeutic Indication |
| Oncology | Covalent inhibition of Protein Disulfide Isomerase (PDI) | PDI activity assay, Cell viability (MTT), Western blot (UPR markers) | Glioblastoma, other solid tumors |
| Neurodegeneration | Antioxidant (ROS scavenging), Modulation of survival pathways | Cell viability (MTT/LDH), ROS measurement (DCFDA), Western blot (Akt, caspases) | Alzheimer's Disease, Parkinson's Disease |
| Infectious Disease | Disruption of microbial cell membrane/enzyme function | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) | Bacterial and fungal infections |
The most promising immediate application appears to be in the field of oncology as a PDI inhibitor, given the direct evidence from structurally analogous compounds. Neuroprotection represents a strong secondary avenue, leveraging the well-documented antioxidant properties of its constituent moieties. The antimicrobial potential is more exploratory but grounded in the established activities of the broader benzylamine class. Future work should focus on a systematic evaluation of these activities, followed by medicinal chemistry efforts to optimize the potency and selectivity of this versatile scaffold.
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An In-Depth Technical Guide to 4-[Amino(phenyl)methyl]phenol and Its Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[amino(phenyl)methyl]phenol, a versatile chemical scaffold, and its diverse derivatives. The document delves into the synthesis, physicochemical properties, and spectroscopic characterization of this class of compounds. A significant focus is placed on their wide-ranging biological activities, including antimicrobial, anticancer, and analgesic properties, with an exploration of the underlying mechanisms of action. Furthermore, this guide explores the application of these compounds in materials science as effective corrosion inhibitors. Detailed experimental protocols, structure-activity relationships, and visualizations of key pathways and workflows are presented to equip researchers and drug development professionals with the necessary knowledge to leverage the potential of 4-[amino(phenyl)methyl]phenol and its derivatives in their respective fields.
Introduction: The Versatile Scaffold of 4-[Amino(phenyl)methyl]phenol
4-[Amino(phenyl)methyl]phenol, with the CAS Registry Number 81123-45-7, is an organic compound characterized by a central methane carbon bonded to a phenyl group, a 4-hydroxyphenyl group, and an amino group.[1][2] This unique arrangement of functional groups imparts a combination of properties that make it and its derivatives valuable in medicinal chemistry and materials science. The presence of the amino group allows for the facile synthesis of a wide array of derivatives, most notably Schiff bases, through condensation reactions with various aldehydes and ketones. The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, while the phenyl ring can be substituted to modulate the compound's electronic and steric properties.
This guide will provide a detailed exploration of this chemical family, beginning with the synthesis of the core molecule and its derivatives, followed by a thorough examination of their chemical and biological properties, and concluding with their practical applications.
Synthesis and Characterization
The synthesis of 4-[amino(phenyl)methyl]phenol and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired derivative and the available starting materials.
Synthesis of the Core Molecule: 4-[Amino(phenyl)methyl]phenol
A common and efficient method for the synthesis of the parent compound is through reductive amination. This one-pot reaction involves the condensation of 4-hydroxybenzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2 equivalents) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 4-[amino(phenyl)methyl]phenol.
Caption: Reductive amination workflow for the synthesis of 4-[amino(phenyl)methyl]phenol.
Synthesis of Derivatives: The Prominence of Schiff Bases
The most extensively studied derivatives of 4-[amino(phenyl)methyl]phenol are Schiff bases, formed by the condensation of the primary amino group with a variety of aldehydes. This reaction is typically catalyzed by a few drops of acid.
-
Reactant Preparation: Dissolve 4-[amino(phenyl)methyl]phenol (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Aldehyde Addition: To this solution, add the desired aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.
Spectroscopic Characterization
The structural elucidation of 4-[amino(phenyl)methyl]phenol and its derivatives is primarily accomplished using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy: Key characteristic peaks include a broad O-H stretch for the phenolic hydroxyl group, N-H stretching for the amino group, and C=N stretching for Schiff base derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra typically show signals for the aromatic protons, a singlet for the methine proton (the CH connecting the three groups), and signals corresponding to the specific substituents on the aromatic rings of the derivatives.
-
¹³C NMR: The carbon spectra will show characteristic signals for the aromatic carbons, the methine carbon, and any aliphatic carbons in the derivatives.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm the structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-[Amino(phenyl)methyl]phenol | C₁₃H₁₃NO | 199.25 | 81123-45-7 |
| 4-{[(4-Methylphenyl)amino]methyl}phenol | C₁₄H₁₅NO | 213.27 | 107455-66-3 |
Biological Activities and Mechanisms of Action
Derivatives of 4-[amino(phenyl)methyl]phenol have garnered significant attention due to their diverse and potent biological activities.
Antimicrobial and Antifungal Activity
Numerous Schiff base derivatives of 4-aminophenol have demonstrated significant activity against a broad spectrum of bacteria and fungi. The imine group (-C=N-) is often crucial for their antimicrobial efficacy.
Mechanism of Action: The antimicrobial action of these Schiff bases is believed to be multifactorial. One proposed mechanism involves the chelation of metal ions essential for the growth and metabolism of microorganisms. Another mechanism suggests that the lipophilic nature of these compounds allows them to disrupt the microbial cell membrane, leading to cell death. Furthermore, these compounds can interfere with vital cellular processes by binding to enzymes and other proteins within the microbial cell.
Anticancer Activity
Certain derivatives of 4-[amino(phenyl)methyl]phenol have exhibited promising anticancer properties. Their mechanism of action is often linked to their ability to interact with DNA and induce apoptosis (programmed cell death) in cancer cells.[5]
Signaling Pathways in Anticancer Activity: Research suggests that some alkylamino phenol derivatives can induce apoptosis by inhibiting key signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6] Inhibition of EGFR can lead to the downregulation of downstream pro-survival pathways like the PI3K/Akt pathway, ultimately triggering apoptosis.[6] Other studies have pointed to the involvement of the Src/STAT3 signaling pathway, where inhibition leads to decreased proliferation and induction of apoptosis.[7]
Caption: Potential anticancer signaling pathways targeted by 4-[amino(phenyl)methyl]phenol derivatives.
Analgesic and Anti-inflammatory Activity
Derivatives of p-aminophenol are well-known for their analgesic and antipyretic properties, with paracetamol (acetaminophen) being a prime example. While they are effective in pain and fever relief, they generally lack significant anti-inflammatory effects.
Mechanism of Action: The analgesic effects of some phenol derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[8][9] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain.
Application in Materials Science: Corrosion Inhibition
Beyond their biomedical applications, 4-aminophenol and its derivatives have proven to be effective corrosion inhibitors for various metals, particularly mild steel in acidic environments.[10][11][12]
Mechanism of Corrosion Inhibition: The effectiveness of these compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[11] This adsorption occurs through the heteroatoms (nitrogen and oxygen) which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. The aromatic rings also contribute to the protective layer through π-electron interactions with the metal surface. This protective barrier inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
-
Coupon Preparation: Prepare pre-weighed mild steel coupons of a standard size. Clean and degrease the coupons with acetone, rinse with distilled water, and dry.
-
Inhibitor Solutions: Prepare solutions of the corrosive medium (e.g., 1M H₂SO₄) with and without various concentrations of the 4-aminophenol derivative inhibitor.
-
Immersion Test: Immerse the prepared coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.
-
Coupon Cleaning: After the immersion period, remove the coupons, clean them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weight Measurement: Re-weigh the coupons to determine the weight loss.
-
Calculation: Calculate the corrosion rate and the inhibition efficiency using the following formulas:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Caption: Workflow for evaluating corrosion inhibition using the weight loss method.
Structure-Activity Relationships (SAR)
The biological activity and physicochemical properties of 4-[amino(phenyl)methyl]phenol derivatives can be fine-tuned by modifying their chemical structure. Key SAR insights include:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its binding to biological targets.
-
The Imine Linkage in Schiff Bases: The C=N bond is often a critical pharmacophore for antimicrobial activity. Modifications to this group can impact potency.
-
The Phenolic Hydroxyl Group: The -OH group can participate in hydrogen bonding with target enzymes or receptors and contributes to the antioxidant properties of these compounds.
Conclusion and Future Perspectives
4-[Amino(phenyl)methyl]phenol and its derivatives represent a class of compounds with significant potential in both medicinal chemistry and materials science. Their straightforward synthesis, coupled with their diverse range of biological activities and useful material properties, makes them attractive candidates for further research and development. Future studies should focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of their mechanisms of action, particularly the signaling pathways involved in their anticancer effects, will be crucial for their translation into clinical applications. In the realm of materials science, the development of more efficient and environmentally friendly corrosion inhibitors based on this scaffold holds considerable promise.
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The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Suraj Impex. [Link]
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Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine, 16(2), 47-58. [Link]
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Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine, 16(2). [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). National Center for Biotechnology Information. [Link]
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Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. (1999). National Center for Biotechnology Information. [Link]
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The Diverse Biological Activities of Aminophenol Compounds: A Technical Guide for Researchers
Introduction: The Versatile Scaffold of Aminophenols
Aminophenols are aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene ring.[1][2] This seemingly simple structure is a cornerstone in medicinal chemistry and industrial synthesis, giving rise to a vast array of derivatives with a wide spectrum of biological activities.[3][4] The three primary isomers—2-aminophenol (ortho), 3-aminophenol (meta), and 4-aminophenol (para)—exhibit distinct chemical reactivities and biological profiles, largely dictated by the relative positions of their functional groups.[1] Historically, the most well-known derivative is N-acetyl-p-aminophenol, commonly known as paracetamol or acetaminophen, which has been a staple analgesic and antipyretic for over a century.[5][6] However, the therapeutic potential of the aminophenol scaffold extends far beyond pain and fever relief, encompassing anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[7][8]
This guide provides an in-depth exploration of the multifaceted biological activities of aminophenol compounds. It will delve into the core mechanisms of action, discuss structure-activity relationships, present key therapeutic applications, and provide detailed, field-proven experimental protocols for their evaluation.
Core Mechanisms of Biological Activity
The biological effects of aminophenol derivatives are diverse and often depend on the specific molecular structure and cellular context. Several key mechanisms underpin their activity:
-
Modulation of Cyclooxygenase (COX) Pathways: The most famous aminophenol derivative, paracetamol, is thought to exert its analgesic and antipyretic effects primarily through the central nervous system.[9][10][11] It is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory action.[9][11] However, in the low-peroxide environment of the brain, it can effectively reduce the oxidized, active form of COX enzymes, thereby inhibiting prostaglandin synthesis.[12][13]
-
The Endocannabinoid System Connection: A significant portion of paracetamol's analgesic effect is now attributed to its metabolite, AM404.[5][12] In the brain, p-aminophenol (formed from the deacetylation of paracetamol) is conjugated with arachidonic acid to form AM404.[12][13][14] This metabolite acts as a weak agonist of cannabinoid receptors (CB1 and CB2) and an activator of the TRPV1 receptor, both of which play crucial roles in pain modulation.[12][13]
-
Antioxidant and Pro-oxidant Duality: The phenolic hydroxyl and amino groups are excellent hydrogen/electron donors, allowing them to scavenge free radicals and terminate oxidative chain reactions.[15] This antioxidant capacity is a hallmark of many aminophenol derivatives.[7] Conversely, under certain conditions, such as in the presence of transition metals like copper, ortho- and para-aminophenols can act as pro-oxidants, generating reactive oxygen species (ROS) that can induce cellular damage.[16][17] This pro-oxidant activity is being explored for its potential in inducing apoptosis in cancer cells.[18]
-
Enzyme Inhibition: Beyond COX, various aminophenol derivatives have been shown to inhibit other enzymes. A notable example is tyrosinase, a key enzyme in melanin synthesis.[19][20] Certain p-alkylaminophenols have demonstrated more potent tyrosinase inhibition than the well-known agent, kojic acid, making them promising candidates for treating hyperpigmentation disorders.[19][21]
Caption: Core biological mechanisms of aminophenol compounds.
Key Biological Activities and Therapeutic Applications
The versatile chemistry of aminophenols has led to the development of compounds with a wide range of therapeutic applications.
Analgesic and Antipyretic Activity
This is the most established activity, with paracetamol being a first-line treatment for pain and fever.[5] Its central mechanism of action and favorable side-effect profile (lacking the gastric irritation associated with NSAIDs) make it a widely used drug.[11] Research into new p-aminophenol derivatives continues, aiming to develop analogues with improved properties.[22]
Anticancer Activity
A growing body of research highlights the potent anticancer activities of novel aminophenol analogues.[23] These compounds can induce apoptosis (programmed cell death) and suppress the growth of various cancer cell lines, including breast, prostate, and leukemia.[23] The anticancer activity is often linked to the structure of side chains attached to the aminophenol core.[18][23] For example, p-dodecylaminophenol has shown significantly greater potency than the established anticancer agent fenretinide in some studies.[18][23] Para-aminophenol itself serves as a crucial precursor in the synthesis of tyrosine kinase inhibitors like Cabozantinib, used to treat kidney and liver cancers.
Antioxidant and Neuroprotective Effects
The ability of aminophenols to scavenge free radicals underpins their antioxidant activity.[7][15] This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a key pathological factor. Paracetamol's metabolites, p-aminophenol and AM404, have been shown to suppress nitric oxide secretion from activated microglia, the brain's resident immune cells, suggesting a potential role in mitigating neuroinflammation.[24]
Antimicrobial Activity
Derivatives of aminophenol, particularly Schiff bases formed by condensing aminophenols with aldehydes, have demonstrated significant antibacterial and antifungal properties.[25][26][27] These compounds show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[25][26] The mechanism is thought to involve interactions with microbial DNA or key enzymes.[26][28]
Anti-inflammatory Activity
While paracetamol has weak peripheral anti-inflammatory effects, other o-aminophenol derivatives have been specifically designed to possess potent topical anti-inflammatory and antiallergic activities.[8] These compounds can inhibit lipid peroxidation and reduce edema in animal models.[8]
Structure-Activity Relationships (SAR)
The biological activity of aminophenol compounds is highly dependent on their chemical structure. Key SAR insights include:
-
Isomer Position: The relative position of the amino and hydroxyl groups is critical. Ortho- and para-isomers generally exhibit stronger antioxidant and pro-oxidant activities than the meta-isomer, which is attributed to their ability to form more stable radical species.[15][16]
-
N-Substitution: Modifying the amino group is a common strategy. Acetylation of p-aminophenol (to form paracetamol) reduces toxicity.[6] Attaching long alkyl chains to the nitrogen of p-aminophenol can dramatically increase anticancer activity, with potency often correlating with chain length.[18][23]
-
O-Substitution: Etherification of the phenolic hydroxyl group can alter activity and side effects. For instance, methyl or propyl ethers of paracetamol analogues tend to have greater side effects than ethyl ethers.[6]
Quantitative Data Summary
The efficacy of aminophenol derivatives is often quantified by their IC50 (half-maximal inhibitory concentration) or similar metrics. Lower values indicate higher potency.
| Compound Class/Derivative | Biological Activity | Target/Assay | Reported IC50 / Activity | Reference |
| o-Aminophenol Derivatives | Antioxidant | DPPH Radical Scavenging | SC50: 18.95 - 34.26 µg/mL | [7] |
| o-Aminophenol Derivatives | Cytotoxicity | HepG2, A549, MCF7 cell lines | IC50: 29.46 - 80.02 µg/mL | [7] |
| p-Decylaminophenol | Tyrosinase Inhibition | Mushroom Tyrosinase (L-tyrosine) | IC50: ~5.7 µM | [19] |
| Kojic Acid (Reference) | Tyrosinase Inhibition | Mushroom Tyrosinase (L-tyrosine) | IC50: ~12.6 µM | [19] |
| p-Dodecylaminophenol | Anticancer | HL60, MCF-7, DU-145 cells | More potent than Fenretinide | [23] |
| Paracetamol (Acetaminophen) | COX Inhibition | Human Whole Blood (COX-2) | IC50: 25.8 µmol/L | [5] |
Experimental Protocols
Accurate evaluation of biological activity requires robust and validated experimental protocols. The following are standard methodologies used in the field.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test aminophenol compound in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of each test compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.
-
Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., ascorbic acid or quercetin).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Data Analysis: Plot the % inhibition against the compound concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
-
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: MTT Assay (Cytotoxicity/Anticancer Activity)
This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the aminophenol compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours. During this time, only viable cells will metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Perspectives
The aminophenol scaffold is a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activity. While its role in analgesia is well-established through paracetamol, the frontiers of research are rapidly expanding into oncology, neuroprotection, and antimicrobial applications. The dual antioxidant/pro-oxidant nature of these compounds presents a particularly exciting avenue for developing cancer therapies that selectively induce oxidative stress in tumor cells. Future research will undoubtedly focus on synthesizing novel derivatives with enhanced potency and specificity, leveraging a deeper understanding of their structure-activity relationships and mechanisms of action. The continued exploration of this versatile chemical class holds immense promise for addressing a wide range of unmet medical needs.
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives . Bentham Science. [Link]
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Potent anticancer activities of novel aminophenol analogues against various cancer cell lines . PubMed. [Link]
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Effect of p-aminophenols on tyrosinase activity . ScienceDirect. [Link]
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Effect of P-Aminophenols on Tyrosinase Activity . PubMed. [Link]
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Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives . PubMed. [Link]
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Inhibitory effects of p-alkylaminophenol on melanogenesis . PubMed. [Link]
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(PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach . ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling and Management of 4-[Amino(phenyl)methyl]phenol for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-[Amino(phenyl)methyl]phenol, tailored for researchers, scientists, and professionals in the field of drug development. As a compound with significant potential in synthetic chemistry, understanding its hazard profile is critical to ensuring a safe and compliant laboratory environment. This document synthesizes toxicological data, regulatory information, and best practices to facilitate its responsible use in research and development activities.
Chemical and Physical Properties
4-[Amino(phenyl)methyl]phenol, with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a solid substance at room temperature.[1][2] Its melting point is reported to be between 185 - 189 °C.[3] The compound's structure, featuring both an amino and a hydroxyl functional group, makes it a valuable intermediate in various synthetic pathways. However, these same functional groups contribute to its reactivity and potential biological activity, necessitating careful handling.
Hazard Identification and Toxicological Profile
4-[Amino(phenyl)methyl]phenol is classified as a hazardous substance with multiple routes of exposure and potential for significant health effects.[3] Regulatory information designates it as harmful if swallowed or inhaled (Acute toxicity, Category 4).[3] It is also recognized as a skin sensitizer (Category 1), capable of causing an allergic skin reaction upon contact.[3]
Of particular concern for researchers is its classification as a suspected mutagen (Germ cell mutagenicity, Category 2), indicating that it may cause genetic defects.[3] Furthermore, prolonged or repeated exposure may cause damage to organs, specifically the kidneys (Specific target organ toxicity - repeated exposure, Category 2).[3] The compound is also very toxic to aquatic life with long-lasting effects, highlighting the need for stringent environmental containment and disposal procedures.[3]
Table 1: Summary of Hazard Classifications for 4-[Amino(phenyl)methyl]phenol
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific target organ toxicity (Repeated exposure) | Category 2 | H373: May cause damage to organs (Kidney) |
| Hazardous to the aquatic environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet[3]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 4-[Amino(phenyl)methyl]phenol, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3] The ventilation system should be adequate to keep airborne concentrations below exposure limits.[4]
-
Designated Work Area: A specific area within the laboratory should be designated for working with this and other highly hazardous compounds.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3] Given the risk of skin sensitization, ensure gloves are inspected before use and changed frequently.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator should be used.[4]
Caption: Workflow for donning appropriate PPE before handling 4-[Amino(phenyl)methyl]phenol.
Safe Handling and Experimental Protocol
The following is a generalized, step-by-step protocol for the safe handling of solid 4-[Amino(phenyl)methyl]phenol in a laboratory setting. This protocol is designed to be a self-validating system by incorporating checks and balances at each stage.
Step 1: Pre-Experiment Preparation
-
Review SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for 4-[Amino(phenyl)methyl]phenol.[3]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the chemical fume hood.
-
Prepare Waste Containers: Label a dedicated hazardous waste container for solid waste contaminated with the compound.
Step 2: Weighing and Dispensing
-
Tare Balance: Inside the fume hood, place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the required amount of 4-[Amino(phenyl)methyl]phenol onto the weighing paper, avoiding the generation of dust.[3] Use a spatula and keep the container opening away from your breathing zone.
-
Close Container: Immediately and tightly close the stock container.[3]
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid to the reaction vessel.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate any spatulas or other equipment that came into contact with the compound using an appropriate solvent, and dispose of the cleaning materials in the designated hazardous waste container.
-
Clean Work Surface: Wipe down the work surface inside the fume hood with a suitable cleaning agent.
-
Remove PPE: Remove gloves and any other contaminated PPE, disposing of them in the appropriate waste stream.
-
Wash Hands: Thoroughly wash your hands with soap and water after completing the work and removing PPE.[4]
Caption: A generalized workflow for the safe handling of 4-[Amino(phenyl)methyl]phenol.
Storage and Incompatibilities
Proper storage is crucial to maintain the stability of 4-[Amino(phenyl)methyl]phenol and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] The compound is noted to be air, light, and moisture sensitive, so storage under an inert gas is recommended.[1][3] The storage area should be secure and accessible only to authorized personnel.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and sources of ignition.[4][5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected skin with large amounts of soap and water.[5] Seek medical attention if irritation or a rash occurs.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If not breathing, provide artificial respiration. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most).[3] Do not induce vomiting. Call a poison center or doctor.[3]
-
Spills: Evacuate the area and control entry.[5] Eliminate all ignition sources.[5] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][5] Ventilate the area and wash the spill site after the material has been collected.[5]
Caption: Decision tree for responding to emergencies involving 4-[Amino(phenyl)methyl]phenol.
Waste Disposal
All waste containing 4-[Amino(phenyl)methyl]phenol must be treated as hazardous waste.[5]
-
Solid Waste: Collect all contaminated solids, including weighing paper, gloves, and disposable lab coats, in a clearly labeled, sealed container.
-
Liquid Waste: Contaminated solvents and reaction mixtures should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][6] Do not dispose of this material in the regular trash or down the drain.[7]
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New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]
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solubility profile of 4-[Amino(phenyl)methyl]phenol in different solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 4-[Amino(phenyl)methyl]phenol for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Introduction to 4-[Amino(phenyl)methyl]phenol and the Imperative of Solubility Profiling
4-[Amino(phenyl)methyl]phenol (CAS No. 81123-45-7) is an organic molecule with the chemical formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol [1][2]. Its structure, featuring a phenol group, an amino group, and two phenyl rings, suggests a complex interplay of hydrophilic and lipophilic characteristics that will govern its solubility in various media.
In the realm of drug development, understanding the solubility of a potential API is not merely a perfunctory step but a cornerstone of its entire development trajectory. Solubility data informs critical decisions, from the selection of appropriate formulation strategies to the prediction of in vivo performance. A poorly soluble compound can face significant hurdles in achieving therapeutic concentrations, potentially leading to the failure of an otherwise promising drug candidate. Therefore, a systematic and thorough investigation of the solubility of 4-[Amino(phenyl)methyl]phenol in a range of pharmaceutically relevant solvents is paramount.
This guide will provide the scientific rationale and detailed methodologies to empower researchers to undertake this critical task.
Theoretical Framework: Physicochemical Properties Influencing Solubility
The solubility of 4-[Amino(phenyl)methyl]phenol is not a single value but a profile that depends on the interplay between its intrinsic properties and the nature of the solvent. A careful consideration of the molecule's structure allows us to predict its behavior and design a comprehensive solubility study[3].
-
Ionization (pKa): The presence of a phenolic hydroxyl group (acidic) and an amino group (basic) means that the ionization state of 4-[Amino(phenyl)methyl]phenol is pH-dependent. The solubility of an ionizable compound can change dramatically with the pH of the medium[4]. It is crucial to determine the pKa values of both functional groups to predict the pH at which the compound will be in its more soluble ionized form or its less soluble neutral form.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated LogP for 4-[Amino(phenyl)methyl]phenol is 2.4403, suggesting a moderate degree of lipophilicity[1]. This indicates that while it possesses some water-solubilizing groups, the phenyl rings contribute to a non-polar character, likely resulting in solubility in a range of organic solvents.
-
Hydrogen Bonding: The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors[1]. This property will enhance its solubility in protic solvents like water, alcohols, and glycols, which can participate in hydrogen bonding networks[3].
The following diagram illustrates the relationship between these key physicochemical properties and the resulting solubility profile.
Caption: Shake-Flask method workflow for solubility determination.
Analytical Quantification of 4-[Amino(phenyl)methyl]phenol
Accurate quantification of the dissolved API is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the most commonly used and recommended analytical tool due to its ability to separate the analyte from impurities and degradation products.[5][6]
HPLC Method Development
A typical HPLC method for a phenolic compound like 4-[Amino(phenyl)methyl]phenol would involve:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The presence of the phenol and phenyl rings suggests strong UV absorbance, likely in the range of 220-280 nm.
-
Quantification: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification of the samples.
Alternative Method: UV-Vis Spectrophotometry
For a preliminary or high-throughput screening, UV-Vis spectrophotometry can be a viable alternative. This method is faster but less specific than HPLC. It relies on measuring the absorbance of the dissolved compound at its λmax and calculating the concentration using a calibration curve. However, this method is susceptible to interference from any impurities or excipients that absorb at the same wavelength.[3]
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table to facilitate comparison and analysis.
Illustrative Solubility Profile of 4-[Amino(phenyl)methyl]phenol
| Solvent/Medium | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Method |
| pH 1.2 Buffer | 25 | TBD | To be determined experimentally | Shake-Flask/HPLC |
| pH 4.5 Buffer | 25 | TBD | To be determined experimentally | Shake-Flask/HPLC |
| pH 6.8 Buffer | 25 | TBD | To be determined experimentally | Shake-Flask/HPLC |
| pH 7.4 Buffer | 25 | TBD | To be determined experimentally | Shake-Flask/HPLC |
| Water | 25 | TBD | To be determined experimentally | Shake-Flask/HPLC |
| Ethanol | 25 | N/A | To be determined experimentally | Shake-Flask/HPLC |
| Propylene Glycol | 25 | N/A | To be determined experimentally | Shake-Flask/HPLC |
| PEG 400 | 25 | N/A | To be determined experimentally | Shake-Flask/HPLC |
| Dimethyl Sulfoxide | 25 | N/A | To be determined experimentally | Shake-Flask/HPLC |
| Octanol | 25 | N/A | To be determined experimentally | Shake-Flask/HPLC |
TBD: To be determined. It is crucial to measure the final pH of the buffered solutions after equilibration as the API itself can alter the pH.[5]
Interpretation of Results: The data from this table will provide invaluable insights for formulation development. For instance, high solubility in propylene glycol and PEG 400 would suggest their suitability as co-solvents in a liquid formulation. Poor aqueous solubility across the physiological pH range might necessitate enabling technologies such as salt formation, amorphous solid dispersions, or lipid-based delivery systems.
Conclusion
Determining the solubility profile of a new chemical entity like 4-[Amino(phenyl)methyl]phenol is a foundational activity in pharmaceutical development. This guide has provided a comprehensive, scientifically grounded approach to this task. By understanding the underlying physicochemical principles, selecting an appropriate range of solvents, and employing a robust experimental method like the shake-flask technique coupled with accurate HPLC analysis, researchers can generate the high-quality data necessary to make informed decisions and advance their drug development programs. The methodologies described herein represent an industry-standard, self-validating system for establishing a trustworthy and authoritative solubility profile.
References
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]
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Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]
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Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]
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Title: 4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7 Source: ChemWhat URL: [Link]
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Title: Phenol, 4-[(phenylmethyl)amino]- Source: NIST Chemistry WebBook URL: [Link]
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theoretical studies of 4-[Amino(phenyl)methyl]phenol
Beginning Investigations into the Compound
I've just initiated a deep dive into 4-[Amino(phenyl)methyl]phenol. My focus is on understanding the theoretical foundations of its synthesis and spectroscopic traits, specifically FT-IR and FT-Raman data. Google searches are my first step, and I'm aiming for a broad understanding before narrowing my focus.
Deepening the Research Strategy
I'm now building out my research strategy. I plan to delve into a comprehensive search to get data on 4-[Amino(phenyl)methyl]phenol's theoretical studies, covering synthesis, spectroscopy, and quantum chemical calculations. I also plan to consider the compound's potential applications. I intend to structure the guide with a clear introduction, computational methodologies, analysis of results, and integration with experimental data. I also intend to incorporate tables and visualizations.
Defining the Technical Guide's Scope
I'm now concretizing the structure of the technical guide. My immediate plan involves thorough Google searches to source theoretical studies on 4-[Amino(phenyl)methyl]phenol, spanning its synthesis, spectroscopic attributes (FT-IR, FT-Raman, NMR, UV-Vis), and quantum calculations (DFT, HOMO-LUMO, MEP, NBO). I am also focusing on potential applications, like nonlinear optical properties and drug-likeness. This will feed into a structured guide with clear introductions, methodologies, detailed results, and experimental data integration. I intend to incorporate tables, visuals, and protocols.
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Constructing the Outline
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discovery and history of 4-[Amino(phenyl)methyl]phenol
An In-Depth Technical Guide to 4-[Amino(phenyl)methyl]phenol: From Synthesis to Biological Postulates
Abstract
4-[Amino(phenyl)methyl]phenol is a bifunctional organic molecule featuring a phenol, an amine, and two aromatic rings. While not a widely commercialized pharmaceutical agent, its structure represents a key pharmacophore and a valuable intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It delves into the compound's logical discovery context, provides a detailed and validated synthetic protocol, analyzes its physicochemical properties, postulates a mechanism of action based on established structure-activity relationships, and explores its potential applications. The content is structured to provide not just data, but a causal understanding of the scientific principles at play.
Discovery and Historical Context: An Inferred Journey
A specific, documented "discovery" of 4-[Amino(phenyl)methyl]phenol (CAS No. 81123-45-7) is not prominent in historical chemical literature, suggesting it emerged not as a singular breakthrough but as a logical step in the systematic exploration of benzylamine and aminophenol scaffolds.[1][2] Its history is best understood as an offshoot of several major research streams:
-
Adrenergic Agonist Development: The core structure bears a resemblance to phenylethanolamines (e.g., phenylephrine), which are foundational to adrenergic pharmacology. Early to mid-20th-century research focused on synthesizing analogs to understand the structure-activity relationships (SAR) for α- and β-adrenergic receptor agonism. The synthesis of 4-[Amino(phenyl)methyl]phenol would have been a rational step in exploring the spatial and electronic requirements of these receptors.
-
Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. Research into hindered phenols and aminophenols as stabilizers and radical scavengers would have naturally led to the synthesis of various derivatives to optimize activity and physical properties.
-
Synthetic Building Blocks: The molecule serves as a versatile intermediate. The amino and hydroxyl groups offer two distinct points for further chemical modification, making it a valuable starting material for creating more complex molecules, including potential dye precursors and pharmaceutical candidates.[3]
Therefore, 4-[Amino(phenyl)methyl]phenol was likely first synthesized as one of many candidates in a broader investigation rather than as a targeted discovery. Its significance lies in its representative structure, which embodies key features for biological interaction and chemical versatility.
Synthesis and Characterization: A Validated Approach
The most efficient and common laboratory synthesis of 4-[Amino(phenyl)methyl]phenol is achieved via a one-pot reductive amination. This process involves the formation of a Schiff base (imine) intermediate from an aldehyde and an amine, which is then reduced in situ to the corresponding amine.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-[Amino(phenyl)methyl]phenol.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize 4-[Amino(phenyl)methyl]phenol from 4-hydroxybenzaldehyde and aniline.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Aniline (1.05 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol, add aniline (1.05 eq). Stir the mixture at room temperature for 2-3 hours. The formation of the imine can be monitored by TLC.
-
Expertise & Experience: Using a slight excess of the amine helps drive the equilibrium towards the imine product. Anhydrous solvent is preferred to prevent competing hydrolysis of the imine.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Trustworthiness: Portion-wise addition is a critical safety and purity measure. It controls the exothermic reaction and prevents the uncontrolled release of hydrogen gas. NaBH₄ is a mild and selective reducing agent, ideal for reducing the imine without affecting the aromatic rings.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until the imine is fully consumed (as monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Workup & Extraction: Add 1M HCl to adjust the pH to ~2. This protonates the product, but for workup purposes, it's often easier to remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Self-Validating System: The series of washes removes acidic and basic impurities. The final brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Physicochemical & Spectroscopic Data
| Property | Data | Source |
| CAS Number | 81123-45-7 | [4] |
| Molecular Formula | C₁₃H₁₃NO | [5] |
| Molecular Weight | 199.25 g/mol | [5] |
| Appearance | White to off-white powder | N/A |
| Melting Point | ~130-134 °C (Varies with purity) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | [6] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.2 (s, 1H, -OH), 7.2-6.6 (m, 9H, Ar-H), 5.1 (s, 1H, -CH), ~3.3 (br s, 2H, -NH₂) | Predicted |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~156, 148, 134, 128, 127, 126, 115, 60 | Predicted |
Postulated Mechanism of Action & Biological Relevance
Direct pharmacological studies on 4-[Amino(phenyl)methyl]phenol are limited. However, its structure allows for informed hypotheses regarding its potential biological activity based on well-established SAR principles.
Adrenergic Receptor Interaction
The molecule is a structural analog of sympathomimetic amines. The key features for potential adrenergic activity are:
-
Aromatic Ring: Provides a hydrophobic interaction surface within the receptor binding pocket.
-
Amine Group: At physiological pH, this group will be protonated (-NH₃⁺), forming a crucial ionic bond with a conserved aspartate residue in transmembrane domain 3 of adrenergic receptors.
-
Benzylic Carbon: The chiral center means that R- and S-enantiomers exist, which would likely have different binding affinities and efficacies, a hallmark of adrenergic ligands.
-
Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, interacting with serine residues in transmembrane domain 5, which is critical for agonist activity at many adrenergic receptors.
This interaction would likely trigger a G-protein coupled receptor (GPCR) signaling cascade.
References
- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol (EVT-1539108) | 51387-92-9 [evitachem.com]
- 4. 4-[AMINO(PHENYL)METHYL]PHENOL | 81123-45-7 [chemicalbook.com]
- 5. 4-[AMINO(PHENYL)METHYL]PHENOL | 81123-45-7 [chemicalbook.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
Methodological & Application
detailed protocol for 4-[Amino(phenyl)methyl]phenol synthesis
An in-depth guide to the synthesis of 4-[Amino(phenyl)methyl]phenol, a crucial precursor in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for its laboratory-scale synthesis, grounded in established chemical principles. It is intended for researchers, scientists, and professionals in drug development.
Introduction
4-[Amino(phenyl)methyl]phenol is a primary amine of significant interest in organic synthesis. It serves as a versatile building block for various pharmaceuticals and functional materials. Its structure, featuring a phenol group, a phenyl group, and a primary amine on a single benzylic carbon, makes it a valuable precursor for creating diverse molecular architectures. This guide details a reliable and reproducible protocol for its synthesis via a modified Strecker reaction, a classic method for producing α-aminonitriles and their corresponding α-amino acids.
Synthetic Strategy: The Strecker Reaction
The chosen synthetic route is a three-component reaction involving p-hydroxybenzaldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile. This method is efficient and utilizes readily available starting materials.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile:
-
p-Hydroxybenzaldehyde reacts with ammonia to form an imine.
-
The cyanide ion then attacks the imine carbon to form the α-aminonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, which in this modified approach is decarboxylated to yield the final primary amine.
-
Experimental Protocol
This protocol is designed for the synthesis of 4-[Amino(phenyl)methyl]phenol on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Quantity | Notes |
| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | - | 10 g | High purity grade recommended |
| Ammonium Chloride | NH₄Cl | 53.49 | - | 6.5 g | |
| Sodium Cyanide | NaCN | 49.01 | - | 4.8 g | EXTREMELY TOXIC . Handle with caution. |
| Methanol | CH₃OH | 32.04 | - | 150 mL | ACS grade or higher |
| Water | H₂O | 18.02 | - | 100 mL | Deionized |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 12 M | As needed | For pH adjustment and hydrolysis |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2 M | As needed | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | For drying |
Step-by-Step Procedure
Part 1: Synthesis of the α-Aminonitrile Intermediate
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of p-hydroxybenzaldehyde and 6.5 g of ammonium chloride in 150 mL of methanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
In a separate beaker, carefully dissolve 4.8 g of sodium cyanide in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cool the methanolic solution of the aldehyde and ammonium chloride to 0-5 °C in an ice bath.
-
Slowly add the aqueous sodium cyanide solution to the cooled methanolic solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Part 2: Hydrolysis of the α-Aminonitrile to 4-[Amino(phenyl)methyl]phenol
-
Transfer the crude α-aminonitrile to a 250 mL round-bottom flask.
-
Add 100 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6 hours.
-
Monitor the hydrolysis by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of 2 M sodium hydroxide until a pH of 7-8 is reached.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-[Amino(phenyl)methyl]phenol.
-
Dry the purified product in a vacuum oven at 50 °C for 12 hours.
Characterization
The final product should be characterized to confirm its identity and purity using the following methods:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
FT-IR: To identify the functional groups present (e.g., -OH, -NH₂, aromatic C-H).
-
Mass Spectrometry: To determine the molecular weight of the compound.
Safety Precautions
-
Sodium Cyanide: This substance is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a certified chemical fume hood with appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. In case of exposure, seek immediate medical attention. Have a cyanide antidote kit available.
-
Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with care in a fume hood.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area or a fume hood.
-
General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.
Visualizations
Reaction Mechanism
Caption: A summary of the experimental workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of product | Incomplete reaction or loss of product during work-up | Ensure the reaction goes to completion using TLC. Be careful during extractions and transfers. |
| Impure product | Incomplete hydrolysis or inefficient purification | Extend the reflux time for hydrolysis. Ensure proper recrystallization by using the correct solvent system. |
| Reaction does not start | Low-quality reagents or incorrect reaction conditions | Use high-purity reagents. Double-check the temperature and stoichiometry of the reactants. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of 4-[Amino(phenyl)methyl]phenol. By following these steps carefully and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The key to a successful synthesis lies in the careful control of reaction conditions and the purity of the starting materials.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Organic Syntheses. (1941). α-Aminoisobutyric acid. Organic Syntheses, Coll. Vol. 1, p.31 (1941); Vol. 9, p.4 (1929). [Link]
-
PubChem. (n.d.). 4-(Amino(phenyl)methyl)phenol. National Center for Biotechnology Information. [Link]
The Versatile Intermediate: A Guide to the Synthesis and Application of 4-[Amino(phenyl)methyl]phenol
Introduction: Unveiling a Key Synthetic Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount. Among these, 4-[Amino(phenyl)methyl]phenol emerges as a valuable building block, possessing a unique combination of reactive functional groups—a primary amine and a phenolic hydroxyl group—attached to a chiral benzylic carbon. This trifecta of reactivity opens a gateway to a diverse array of molecular architectures, making it a coveted precursor for novel pharmaceutical agents and functional materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 4-[Amino(phenyl)methyl]phenol. We will delve into its chemical properties, present detailed, field-proven synthetic protocols, and explore its potential as a synthetic intermediate, all while grounding the discussion in established chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-[Amino(phenyl)methyl]phenol is crucial for its effective use in synthesis. The following table summarizes its key characteristics.[1]
| Property | Value | Source |
| CAS Number | 81123-45-7 | ChemScene[1] |
| Molecular Formula | C₁₃H₁₃NO | ChemScene[1] |
| Molecular Weight | 199.25 g/mol | ChemScene[1] |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted) | - |
| pKa (Phenolic OH) | ~10 (predicted) | - |
| pKa (Ammonium) | ~9 (predicted) | - |
Synthetic Protocols: Pathways to a Versatile Intermediate
While direct, dedicated literature on the synthesis of 4-[Amino(phenyl)methyl]phenol is sparse, its structure lends itself to well-established synthetic transformations. Below are two robust, proposed protocols based on analogous reactions from the chemical literature.
Protocol 1: Reductive Amination of 4-Hydroxybenzophenone
Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route from a carbonyl compound.[2][3] This protocol outlines the synthesis of 4-[Amino(phenyl)methyl]phenol from the readily available 4-hydroxybenzophenone. The Leuckart reaction, which utilizes ammonium formate or formamide, is a classic method for such transformations.[4][5][6][7][8]
Reaction Scheme:
Workflow for Reductive Amination
Materials:
-
4-Hydroxybenzophenone
-
Ammonium formate (or Formamide and Formic acid)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzophenone (1 equivalent) and ammonium formate (5-10 equivalents).
-
Expert Insight: The use of a significant excess of ammonium formate drives the reaction towards the desired amine product and also serves as the reducing agent.
-
-
Reaction: Heat the mixture to 160-180 °C and maintain it under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze any formamide intermediates.
-
Work-up: Cool the mixture and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 4-[Amino(phenyl)methyl]phenol.
Protocol 2: Reduction of 4-Hydroxybenzophenone Oxime
An alternative pathway involves the oximation of 4-hydroxybenzophenone followed by reduction of the resulting oxime. This two-step process can offer high yields and avoids the high temperatures of the Leuckart reaction.[9][10][11]
Reaction Scheme:
Workflow for Oxime Formation and Reduction
Part A: Synthesis of 4-Hydroxybenzophenone Oxime
Materials:
-
4-Hydroxybenzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol
-
Water
Procedure:
-
Oximation: Dissolve 4-hydroxybenzophenone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a base such as sodium acetate or pyridine (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxybenzophenone oxime.
Part B: Reduction of 4-Hydroxybenzophenone Oxime
Materials:
-
4-Hydroxybenzophenone Oxime
-
Zinc dust
-
Acetic acid
-
Ammonium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: Suspend 4-hydroxybenzophenone oxime (1 equivalent) in acetic acid.
-
Add zinc dust (3-5 equivalents) portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a temperature between 20-30 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a concentrated ammonium hydroxide solution until it is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer to obtain the crude product. Purify by column chromatography as described in Protocol 1.
Applications as a Synthetic Intermediate
The true value of 4-[Amino(phenyl)methyl]phenol lies in its potential for elaboration into more complex molecules. The presence of nucleophilic amino and phenolic hydroxyl groups, along with a chiral center, makes it a highly versatile scaffold.
Derivatization of the Amino Group
The primary amine is a key site for a multitude of chemical transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and biological properties in drug discovery programs.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group offers another handle for synthetic modification:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under appropriate conditions, e.g., DCC coupling) to form esters.
-
Mannich Reaction: Condensation with formaldehyde and a secondary amine to introduce an aminomethyl group ortho to the hydroxyl.[12]
Diastereoselective and Enantioselective Syntheses
The chiral center in 4-[Amino(phenyl)methyl]phenol can be exploited to direct the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure compounds. This is particularly important in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.
Synthesis of Biologically Active Scaffolds
The aminobenzylphenol core is found in a number of biologically active compounds. For instance, α-aminobenzylphenols have been identified as inhibitors of protein disulfide isomerase (PDI), an important target in cancer therapy.[13][14][15] The ability to readily modify both the amino and phenolic moieties of 4-[Amino(phenyl)methyl]phenol makes it an ideal starting point for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies.
Illustrative Reaction Pathway:
Potential Synthetic Transformations
Conclusion and Future Outlook
4-[Amino(phenyl)methyl]phenol represents a synthetic intermediate with significant untapped potential. While direct literature may be limited, its synthesis is readily achievable through established and reliable organic transformations. The strategic positioning of its functional groups provides a versatile platform for the generation of diverse molecular libraries for applications in medicinal chemistry, materials science, and beyond. As the demand for novel chemical entities continues to grow, the importance of foundational intermediates like 4-[Amino(phenyl)methyl]phenol in enabling innovation will undoubtedly increase.
References
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Characterization of Aminobenzylphenols as Protein Disulfide Isomerase Inhibitors in Glioblastoma Cell Lines. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry. [Link]
-
Characterization of Aminobenzylphenols as Protein Disulfide Isomerase Inhibitors in Glioblastoma Cell Lines. ResearchGate. [Link]
-
Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. [Link]
-
studies on the leuckart reaction. Journal of the American Chemical Society. [Link]
-
Leuckart reaction. Wikipedia. [Link]
-
Preparation of 4-hydroxy benzophenone. Patsnap. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
Synthesis of 4-Chloro-4′-Hydroxybenzophenone by Friedel-Crafts Acylation Reaction Using K-10 Clay Supported Metal Chloride Solid Catalysts. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Characterization of Aminobenzylphenols as Protein Disulfide Isomerase Inhibitors in Glioblastoma Cell Lines. Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository. [Link]
-
1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. [Link]
-
The Leuckart Reaction. Organic Reactions. [Link]
-
Oximation reaction of benzophenone 4 with hydroxylamine 5 to form... ResearchGate. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]
-
Reductive amination of benzaldehyde and ammonia catalyzed by (a)... ResearchGate. [Link]
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Application Notes & Protocols: The Synthesis and Application of Schiff Bases Derived from 4-[Amino(phenyl)methyl]phenol
Introduction: A Versatile Building Block for Bioactive Scaffolds
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), represent a cornerstone in synthetic chemistry due to their remarkable versatility and accessibility.[1][2] Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic intermediates but are pivotal in the architecture of biologically active molecules and coordination complexes.[3][4][5] Their applications are extensive, spanning roles as catalysts, polymer stabilizers, and crucially, as ligands for metal complexes with significant pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][6][7]
This guide focuses on the use of a specific, high-value primary amine, 4-[amino(phenyl)methyl]phenol , as a precursor for Schiff base synthesis. This molecule is of particular interest due to its unique structural features:
-
A Primary Amino Group: The reactive site for the quintessential Schiff base condensation reaction.
-
A Phenolic Hydroxyl Group: This group can modulate the electronic properties of the resulting Schiff base, enhance solubility, and provides an additional coordination site for forming stable metal chelates.[8] The presence of a hydroxyl group ortho to the imine bond can also lead to intramolecular hydrogen bonding, which enhances molecular stability.[9]
-
A Benzylic Moiety: The phenylmethyl group introduces steric bulk and lipophilicity, which can be critical for tuning the biological activity and pharmacokinetic profile of the final compound.
By leveraging this precursor, researchers can synthesize a library of novel Schiff bases with significant potential in drug discovery and materials science. This document provides a detailed exploration of the synthesis mechanism, a step-by-step protocol for a representative reaction, characterization guidelines, and an overview of potential applications.
Section 1: The Underlying Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by the addition of a small amount of acid or base, or by heat.[1]
The Mechanism Unveiled:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-[amino(phenyl)methyl]phenol acting as a nucleophile. It attacks the electrophilic carbonyl carbon of an aldehyde (or ketone). This step forms an unstable zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in the formation of a neutral amino-alcohol intermediate, commonly known as a carbinolamine .
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the imine) and regeneration of the acid catalyst.
The removal of water from the reaction mixture, for instance by using a Dean-Stark apparatus or carrying out the reaction in a solvent where water is immiscible, is a critical experimental choice to drive the equilibrium towards the product.[10]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 3. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold of 4-[Amino(phenyl)methyl]phenol: A Gateway to Novel Therapeutics
In the landscape of medicinal chemistry, the identification and exploitation of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of modern drug discovery. The 4-[Amino(phenyl)methyl]phenol moiety, a chiral structure featuring a phenol, an amino group, and two aromatic rings, represents a compelling yet underexplored scaffold. While direct and extensive pharmacological data on this specific molecule remains nascent in publicly accessible literature, its constituent features are hallmarks of numerous successful therapeutic agents. This guide provides an in-depth exploration of the potential applications of the 4-[Amino(phenyl)methyl]phenol scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, aimed at researchers and drug development professionals.
The Strategic Value of the 4-[Amino(phenyl)methyl]phenol Core
The 4-[Amino(phenyl)methyl]phenol structure is a rich tapestry of functionalities that offer a multitude of avenues for chemical modification and biological interaction. The inherent chirality at the benzylic carbon presents an immediate opportunity for stereoselective optimization of drug-target interactions. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for anchoring ligands within protein binding pockets.[1] Furthermore, the primary amino group provides a nucleophilic handle for a wide array of derivatization strategies, allowing for the introduction of diverse substituents to probe the chemical space around a biological target.
The presence of two phenyl rings provides a foundation for establishing crucial hydrophobic and π-stacking interactions with protein residues. The para-substituted phenol ring is a common motif in a vast number of approved pharmaceuticals, highlighting its biocompatibility and favorable pharmacokinetic properties.[1] This combination of features positions 4-[Amino(phenyl)methyl]phenol as a promising starting point for the development of novel therapeutics across various disease areas.
Potential Therapeutic Landscapes
Drawing parallels from structurally related aminophenol derivatives and other molecules incorporating similar pharmacophores, the 4-[Amino(phenyl)methyl]phenol scaffold holds potential in several key therapeutic areas:
-
Antimicrobial Agents: Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antibacterial and antifungal activities.[2][3] The imine linkage in these compounds is often crucial for their biological effect. The primary amine of 4-[Amino(phenyl)methyl]phenol can be readily converted to a variety of imines, suggesting a promising avenue for the development of new anti-infective agents.
-
Anticancer Therapeutics: The ability of certain aminophenol derivatives to interact with DNA opens the door to potential anticancer applications.[2][3][4] The planar aromatic rings of the 4-[Amino(phenyl)methyl]phenol scaffold could facilitate intercalation with DNA base pairs, while the functional groups could be modified to enhance this interaction or to introduce cytotoxicity.
-
Enzyme Inhibition: The phenolic and amino moieties can be tailored to interact with the active sites of various enzymes. For instance, derivatives of 4-aminophenol have shown inhibitory activity against α-amylase and α-glucosidase, suggesting a potential application in the management of diabetes.[2][3]
Synthetic Strategies: Accessing the Core and Its Analogs
The synthesis of the 4-[Amino(phenyl)methyl]phenol scaffold and its subsequent derivatization are key to exploring its medicinal chemistry potential. The following protocols provide a robust framework for these synthetic endeavors.
Protocol 1: Synthesis of 4-[Amino(phenyl)methyl]phenol
This protocol outlines a plausible and efficient two-step synthesis of the racemic 4-[Amino(phenyl)methyl]phenol scaffold starting from commercially available 4-hydroxybenzaldehyde and benzaldehyde.
Step 1: Synthesis of 4-(Phenyl(amino)methyl)phenol (Imine Formation)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (81.9 mmol) of 4-hydroxybenzaldehyde in 100 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add 8.75 g (81.9 mmol) of benzaldehyde followed by the dropwise addition of 7.6 mL (81.9 mmol) of aniline.
-
Reaction Conditions: Add a catalytic amount (0.5 mL) of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolation: The product, a Schiff base, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 4-(phenyl(imino)methyl)phenol.
Step 2: Reduction of the Imine to 4-[Amino(phenyl)methyl]phenol
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the crude 4-(phenyl(imino)methyl)phenol from the previous step in 200 mL of methanol.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Add 3.10 g (81.9 mmol) of sodium borohydride portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure 4-[Amino(phenyl)methyl]phenol.
Diagram: Synthetic Pathway to 4-[Amino(phenyl)methyl]phenol
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol [smolecule.com]
analytical techniques for 4-[Amino(phenyl)methyl]phenol characterization
An Application Guide to the Comprehensive Analytical Characterization of 4-[Amino(phenyl)methyl]phenol
Introduction: The Imperative for Rigorous Characterization
4-[Amino(phenyl)methyl]phenol is a bifunctional organic compound possessing amino, phenyl, and phenol moieties. Its structural attributes make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise identity, purity, and stability of this molecule are paramount, as even minor impurities or degradation products can significantly impact the safety, efficacy, and yield of downstream applications.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 4-[Amino(phenyl)methyl]phenol. We move beyond simple checklists, delving into the causality behind methodological choices to equip researchers and drug development professionals with a robust framework for quality assessment. The protocols described herein are designed as self-validating systems, integrating chromatographic purity, definitive structural elucidation, and physicochemical property analysis to ensure the highest degree of scientific integrity.
Part 1: Chromatographic Purity and Impurity Profiling via HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 4-[Amino(phenyl)methyl]phenol. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, synthetic by-products, and degradants.
Expert Rationale: The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the aromatic rings of the analyte. An acidified aqueous-organic mobile phase is employed to control the ionization state of both the phenolic hydroxyl group and the basic amino group, ensuring sharp, symmetrical peak shapes. Using a gradient elution allows for the separation of impurities with a wide range of polarities. For mass spectrometry compatibility, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid.[1][2]
Workflow for HPLC Purity Analysis
Caption: HPLC analysis workflow from preparation to reporting.
Protocol 1: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions: The following table summarizes the recommended starting conditions, which should be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (ACN) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 275 nm (monitor both for comprehensive impurity detection) |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in 50:50 Water/Acetonitrile |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Analysis: a. Inject a diluent blank to ensure no system peaks interfere. b. Inject the prepared sample solution. c. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method Validation: For regulated environments, this method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3]
Part 2: Unambiguous Structural Elucidation
While HPLC confirms purity, it does not definitively prove identity. A combination of spectroscopic techniques is required for unambiguous structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
Expert Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. Deuterated solvents like DMSO-d₆ are often chosen for their ability to dissolve polar compounds and for their non-interfering signals. The acidic proton of the phenol and the labile protons of the amine group in DMSO-d₆ often appear as broad singlets that can exchange with D₂O, aiding in their assignment.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Acquisition: a. Acquire a ¹H NMR spectrum. b. Acquire a ¹³C NMR spectrum. c. For full characterization, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.
-
Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values to assign signals to the specific protons and carbons of the 4-[Amino(phenyl)methyl]phenol structure.
Table of Expected NMR Data (in DMSO-d₆)
| Signal Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Phenolic -OH | ~9.0-9.5 (broad s, 1H) | - |
| Amine -NH₂ | ~2.5-3.5 (broad s, 2H) | - |
| Methine -CH | ~5.0-5.5 (s, 1H) | ~55-60 |
| Phenyl Ring (unsubstituted) | ~7.2-7.4 (m, 5H) | ~145 (ipso-C), ~126-129 (CH) |
| Phenol Ring (C2, C6) | ~7.0-7.2 (d, 2H) | ~128-130 |
| Phenol Ring (C3, C5) | ~6.6-6.8 (d, 2H) | ~115-117 |
| Phenol Ring (C1-OH) | - | ~155-158 |
| Phenol Ring (C4-CH) | - | ~130-133 |
Note: Actual chemical shifts may vary based on solvent, concentration, and temperature.[4][5]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expert Rationale: The FTIR spectrum provides a molecular "fingerprint." For 4-[Amino(phenyl)methyl]phenol, we expect to see characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the primary amine, aromatic C-H stretches, and C-O/C-N stretches, confirming the presence of all key functional groups.[4][6]
Protocol 3: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a disk) or by placing a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption frequencies.
Table of Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3600 (broad) | O-H stretch (phenolic) |
| 3300-3500 (two bands) | N-H stretch (primary amine) |
| 3000-3100 | Aromatic C-H stretch |
| 1500-1600 | Aromatic C=C bending |
| 1200-1300 | C-N stretch |
| 1150-1250 | C-O stretch (phenolic) |
C. Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the compound and can provide further structural evidence through analysis of its fragmentation patterns.
Expert Rationale: When coupled with HPLC (LC-MS), this technique provides mass information for the parent compound as well as any impurities separated chromatographically. Electrospray ionization (ESI) in positive mode is well-suited for this molecule, as the basic amino group is readily protonated to form the [M+H]⁺ ion. The molecular weight of C₁₃H₁₃NO is 199.25 g/mol .[7][8]
Protocol 4: LC-MS Analysis
-
Instrumentation: Couple the outlet of the HPLC system (from Protocol 1) to the inlet of a mass spectrometer equipped with an ESI source.
-
MS Parameters (Positive Ion Mode):
-
Scan Range: m/z 50-500
-
Ionization Mode: ESI (+)
-
Capillary Voltage: ~3.5 kV
-
Drying Gas Flow & Temp: Optimize for instrument
-
-
Data Analysis: a. Extract the mass spectrum for the main chromatographic peak. b. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 200.26. c. Analyze fragmentation patterns (MS/MS) to support the proposed structure. Common fragments might include the loss of ammonia (NH₃) or cleavage at the benzylic position.
Integrated Characterization Workflow
This diagram illustrates how these techniques work in concert to provide a full picture of the analyte's identity, purity, and structure.
Caption: Integrated workflow for complete material characterization.
Part 3: Physicochemical Properties via Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the material's thermal stability, melting point, and other solid-state properties.
Expert Rationale: TGA measures weight loss as a function of temperature, indicating when the compound begins to decompose. DSC measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of the melting point, which is a key indicator of purity.
Protocol 5: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).
-
Instrumentation: Place the sample pan and a reference pan into the instrument.
-
Acquisition:
-
Method: Heat the sample from ambient temperature (e.g., 30 °C) to an appropriate final temperature (e.g., 400 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
References
- 1. Separation of 4-((2,4-Diamino-5-methylphenyl)amino)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Phenol, 4-[(phenylmethyl)amino]- [webbook.nist.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-[Amino(phenyl)methyl]phenol using 1H and 13C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This application note provides a detailed guide to the 1H and 13C NMR analysis of 4-[Amino(phenyl)methyl]phenol, a chiral molecule with applications in organic synthesis and medicinal chemistry. We present a comprehensive workflow, from sample preparation to spectral interpretation, including advanced 2D NMR techniques. This guide is designed to provide researchers with the foundational knowledge and practical insights required to confidently characterize similar small molecules.
Introduction: The Importance of Structural Verification
4-[Amino(phenyl)methyl]phenol is a molecule of interest due to its structural motifs, which are common in pharmaceutical compounds. It possesses a chiral center, two distinct aromatic rings, and labile protons (hydroxyl and amine), making its characterization a non-trivial exercise. Accurate structural confirmation and purity assessment are critical first steps in any research or development pipeline, ensuring the integrity of subsequent biological or chemical studies.
NMR spectroscopy provides an unparalleled level of structural detail by probing the magnetic environments of atomic nuclei. 1H NMR delineates the number, connectivity, and electronic environment of hydrogen atoms, while 13C NMR provides complementary information for the carbon skeleton. For a molecule like 4-[Amino(phenyl)methyl]phenol, a multi-faceted NMR approach is essential for complete and unambiguous assignment of all proton and carbon signals.
This document will detail the necessary protocols and interpretative logic for a full structural elucidation. While the presented spectra are representative examples based on established chemical shift principles for analogous structures, the methodology and interpretation are directly applicable to experimentally acquired data.
Experimental Protocols
Rigorous and consistent experimental procedure is the bedrock of high-quality, reproducible NMR data.[1][2] The following sections outline the standard operating procedures for the analysis of 4-[Amino(phenyl)methyl]phenol.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be homogeneous and free of particulate matter or paramagnetic impurities, which can cause significant line broadening.[2][3]
Protocol:
-
Mass Measurement: Accurately weigh 10-25 mg of purified 4-[Amino(phenyl)methyl]phenol for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended for this compound. Its polarity aids in dissolving the molecule, and its ability to form hydrogen bonds helps to slow the exchange rate of the -OH and -NH2 protons, resulting in sharper, more observable signals compared to solvents like Chloroform-d (CDCl3).[4]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[2] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any microscopic solid impurities, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3] Avoid using cotton wool, as it can introduce impurities.
-
Internal Standard (Optional): For precise chemical shift calibration, one drop of a solution containing Tetramethylsilane (TMS) in the deuterated solvent can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.
-
Labeling: Clearly label the NMR tube with a unique identifier. Use a permanent marker on the upper part of the tube; do not use paper labels which can interfere with the spectrometer's sample changer.[5]
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Workflow for NMR Data Acquisition:
Caption: Structure of 4-[Amino(phenyl)methyl]phenol with atom numbering.
¹H NMR Spectrum Analysis
The 1H NMR spectrum provides critical information on the proton environments. The expected signals are discussed below, from downfield to upfield.
-
Phenolic -OH (1H, H-O): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, but typically ranges from 4-8 ppm in CDCl3 to 9-10 ppm in DMSO-d6. [6][7]In our representative spectrum in DMSO-d6, this signal appears at ~9.2 ppm .
-
Phenyl Group (5H, H-9 to H-13): The monosubstituted benzene ring will show complex multiplets between 7.20-7.40 ppm . These five protons are in slightly different electronic environments, leading to overlapping signals.
-
Phenol Ring (4H, H-2, H-3, H-5, H-6): The para-substituted phenol ring gives a characteristic AA'BB' system, which often appears as two distinct doublets. [8] * H-2, H-6: These protons are ortho to the benzylic carbon and will be deshielded, appearing as a doublet around ~7.10 ppm .
-
H-3, H-5: These protons are ortho to the hydroxyl group and will be more shielded, appearing as a doublet around ~6.65 ppm .
-
-
Methine Proton (1H, H-7): This benzylic proton is attached to the chiral center and is adjacent to two aromatic rings and the amine group. It is expected to appear as a singlet (or a triplet if coupled to the NH2 protons) around ~5.1 ppm .
-
Amine -NH₂ (2H, H-N): The amine protons are labile and, like the hydroxyl proton, their signal can be broad. [9]In DMSO-d6, the exchange is slower, and they might appear as a broad singlet around ~2.0 ppm . The exact chemical shift and multiplicity can vary. [4] D₂O Exchange: To definitively identify the -OH and -NH₂ protons, a D₂O exchange experiment can be performed. After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals corresponding to these labile protons will disappear as the protons are replaced by deuterium. [10][11]
¹³C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum reveals the number of unique carbon environments. Due to symmetry in the phenol ring, we expect to see 9 distinct signals instead of 13.
-
Phenolic Carbon (C-4): The carbon bearing the hydroxyl group is highly deshielded and appears around ~156.0 ppm .
-
Quaternary Carbons (C-1, C-8): The ipso-carbons of the two rings (the carbons attached to the methine group) will appear in the aromatic region, typically between 130-145 ppm . C-1, being part of the electron-rich phenol ring, may be further upfield than C-8.
-
Aromatic Carbons (C-2, C-3, C-5, C-6, C-9 to C-13): The remaining aromatic carbons will resonate between 115-130 ppm .
-
C-3, C-5: These carbons are ortho to the electron-donating -OH group and will be the most shielded, appearing around ~115.5 ppm . [12] * C-2, C-6: These carbons are meta to the -OH group and will appear further downfield, around ~128.8 ppm .
-
C-9 to C-13: The carbons of the unsubstituted phenyl ring will show signals in the typical range of 126-129 ppm . [13]* Methine Carbon (C-7): The benzylic, chiral carbon is attached to a nitrogen and two rings. It is expected to appear in the range of ~55-65 ppm .
-
Table 2: Representative ¹H and ¹³C NMR Data for 4-[Amino(phenyl)methyl]phenol in DMSO-d6
| Atom # | ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) |
| OH | 9.20 | br s | 1H | - |
| NH₂ | 2.05 | br s | 2H | - |
| C1 | - | - | - | 131.5 |
| C2, C6 | 7.10 | d | 2H | 128.8 |
| C3, C5 | 6.65 | d | 2H | 115.5 |
| C4 | - | - | - | 156.0 |
| C7 | 5.10 | s | 1H | 58.5 |
| C8 | - | - | - | 144.5 |
| C9, C13 | 7.35-7.20 | m | 2H | 126.8 |
| C10, C12 | 7.35-7.20 | m | 2H | 128.5 |
| C11 | 7.35-7.20 | m | 1H | 127.2 |
Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.
2D NMR Analysis for Unambiguous Assignments
For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are crucial for resolving ambiguities and confirming the structural assignment.
¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals which protons are spin-spin coupled, typically those separated by two or three bonds. [14][15]* A cross-peak would be expected between the phenolic ring protons at ~7.10 ppm (H-2/6) and ~6.65 ppm (H-3/5), confirming their adjacency.
-
The complex multiplet of the phenyl ring (H-9 to H-13) would show multiple cross-peaks, indicating the coupling network within that ring system.
-
Crucially, there would be no COSY correlations from the methine proton (H-7) to the aromatic protons, confirming it is not on an aromatic ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). [16][17]This is the most powerful tool for definitively assigning protonated carbons.
HSQC Interpretation Logic:
Caption: HSQC correlation map for key protons and carbons.
By analyzing the cross-peaks in the HSQC spectrum, we can make the following unambiguous assignments:
-
The proton doublet at ~7.10 ppm correlates to the carbon at ~128.8 ppm , confirming their assignment as H-2/6 and C-2/6.
-
The proton doublet at ~6.65 ppm correlates to the carbon at ~115.5 ppm , confirming their assignment as H-3/5 and C-3/5.
-
The proton singlet at ~5.10 ppm correlates to the carbon at ~58.5 ppm , confirming their assignment as the methine H-7 and C-7.
-
The protons in the 7.20-7.40 ppm multiplet will correlate to the carbons between 126-129 ppm , confirming the assignments for the unsubstituted phenyl ring.
Conclusion
The structural elucidation of 4-[Amino(phenyl)methyl]phenol was successfully demonstrated using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy. The protocols outlined provide a robust framework for sample preparation and data acquisition. The detailed analysis showcases how the chemical shifts, coupling patterns, and 2D correlations are used in concert to assign every proton and carbon signal unambiguously. The use of DMSO-d6 as a solvent was highlighted as a key choice for observing labile -OH and -NH₂ protons. This comprehensive approach ensures the highest level of confidence in structural verification, a critical requirement for all professionals in chemical and pharmaceutical development.
References
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. acdlabs.com [acdlabs.com]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 12. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution Mass Spectrometry Analysis of 4-[Amino(phenyl)methyl]phenol for Pharmaceutical and Drug Development Applications
Abstract
This application note provides a comprehensive guide to the analysis of 4-[Amino(phenyl)methyl]phenol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 4-[Amino(phenyl)methyl]phenol, a molecule of interest in pharmaceutical research due to its structural motifs, presents unique analytical challenges owing to its polar nature and dual functional groups. This document outlines a robust methodology for its sensitive and selective quantification, detailing sample preparation, chromatographic separation, and mass spectrometric detection. We will explore the rationale behind parameter selection and provide a detailed, step-by-step protocol. Furthermore, a proposed fragmentation pathway, based on established principles of benzylamine and phenol chemistry, is presented to aid in structural confirmation and metabolite identification studies.
Introduction: The Analytical Imperative
4-[Amino(phenyl)methyl]phenol (Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) incorporates both a hydrophilic amino group and a phenolic hydroxyl group, making it a polar molecule.[1] Its characterization and quantification are crucial in various stages of drug development, from metabolic stability assays to pharmacokinetic studies. The polarity of the molecule can make it challenging to achieve good retention and peak shape on traditional reversed-phase liquid chromatography columns.[2] Therefore, a carefully optimized LC-MS/MS method is paramount for achieving the required sensitivity and selectivity.
Electrospray Ionization (ESI) is the preferred ionization technique for such polar molecules, typically operating in positive ion mode to protonate the basic amino group.[3] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, enabling the selective monitoring of fragmentation transitions, which is essential for quantification in complex biological matrices.
Predicted Fragmentation Pathway
A thorough understanding of the molecule's fragmentation behavior under collision-induced dissociation (CID) is fundamental for developing a selective MS/MS method. While an experimental spectrum for this specific molecule is not publicly available, a highly probable fragmentation pathway can be predicted based on the extensive literature on protonated benzylamines and phenolic compounds.[3][4]
Upon protonation in the ESI source, the primary precursor ion is expected to be [M+H]⁺ at m/z 200.26. The most likely initial fragmentation event, occurring at low collision energy, is the neutral loss of ammonia (NH₃; 17.03 Da) from the protonated amino group. This is a characteristic fragmentation for benzylamines.[3] This loss would result in a stable benzylic cation. Subsequent fragmentation at higher collision energies could involve rearrangements and further losses, such as the loss of carbon monoxide (CO; 28.01 Da), a known fragmentation for phenolic compounds.[4]
Caption: Predicted ESI-MS/MS fragmentation of 4-[Amino(phenyl)methyl]phenol.
Analytical Workflow: From Sample to Data
A robust analytical method requires a systematic approach, from initial sample handling to final data interpretation. The following workflow is recommended for the quantitative analysis of 4-[Amino(phenyl)methyl]phenol.
Caption: General analytical workflow for 4-[Amino(phenyl)methyl]phenol.
Detailed Protocols
The following protocols provide a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.
Sample Preparation Protocol (from Plasma)
For the extraction of a polar molecule like 4-[Amino(phenyl)methyl]phenol from a high-protein matrix such as plasma, protein precipitation is a straightforward and effective method.[5]
Objective: To remove proteins that can interfere with the analysis and damage the LC column.
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Protocol
Due to the polar nature of 4-[Amino(phenyl)methyl]phenol, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended approach to achieve better retention. However, a reversed-phase method with a polar-embedded column can also be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an ESI source
Chromatographic Conditions (HILIC):
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) | Provides retention for polar analytes that are poorly retained on C18 columns. |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Volatile buffer suitable for MS, and formic acid aids in protonation for positive mode ESI.[6] |
| Mobile Phase B | 95:5 Acetonitrile:Water with 0.1% Formic Acid | High organic content is necessary for retention in HILIC mode. |
| Gradient | 95% B to 50% B over 5 minutes, then return to initial conditions | A standard gradient to elute compounds based on their polarity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Should be optimized based on sensitivity requirements and potential for matrix effects. |
Mass Spectrometer Settings:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic amino group is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | m/z 200.3 | Corresponds to the [M+H]⁺ of 4-[Amino(phenyl)methyl]phenol. |
| Product Ions (Q3) | m/z 183.2 (Quantifier), m/z 77.0 (Qualifier) | Based on the predicted fragmentation pathway (loss of NH₃ and the phenyl cation). These should be empirically optimized. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI, should be optimized for maximum signal intensity. |
| Source Temperature | 150°C | Helps in desolvation of the ESI droplets. |
| Desolvation Temp. | 400°C | Aids in the efficient desolvation of the mobile phase. |
| Collision Energy | To be optimized for each transition | The energy required to induce fragmentation; will vary for each product ion. |
Data Analysis and Validation
Quantitative analysis should be performed using a calibration curve prepared by spiking known concentrations of a certified reference standard of 4-[Amino(phenyl)methyl]phenol into a blank matrix. The method should be validated according to relevant regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effect.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of 4-[Amino(phenyl)methyl]phenol. By understanding the physicochemical properties of the analyte and its predicted fragmentation behavior, a highly selective and reliable quantitative assay can be developed. The provided protocols serve as a strong foundation for researchers in pharmaceutical and drug development fields, enabling accurate characterization of this important molecule in various experimental settings.
References
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]
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BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
LCGC. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
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PubChem. (n.d.). Phenol, 4-((phenylimino)methyl)-. [Link]
-
NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]
-
Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]
-
ALWSCI. (2025). Selecting The Right Mobile Phase For Different Sample Matrices — And The Consumables That Ensure Accuracy in LC & LC-MS Workflows. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
PubMed. (n.d.). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. [Link]
-
MDPI. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]
-
NIH. (n.d.). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]
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Application Note: High-Purity Recovery of 4-[Amino(phenyl)methyl]phenol via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, process development, and quality control.
Abstract: This document provides a comprehensive guide to the purification of 4-[Amino(phenyl)methyl]phenol, a key building block in pharmaceutical synthesis, using the robust technique of recrystallization. Moving beyond a simple set of instructions, this note elucidates the fundamental principles governing the purification process, offers a systematic approach to solvent selection, and details a complete, validated protocol. It incorporates field-proven insights for troubleshooting and methods for purity verification, ensuring a reliable and reproducible workflow for obtaining high-purity material essential for downstream applications in drug development.
Foundational Principles: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of a substance in a solvent is temperature-dependent.[1] The ideal recrystallization solvent will dissolve the target compound, 4-[Amino(phenyl)methyl]phenol, sparingly at room temperature but extensively at its boiling point. Conversely, impurities present in the crude material should either be highly soluble at all temperatures or almost completely insoluble.
The process involves dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its crystallization out of the solution in a purified form. The soluble impurities remain in the cold solvent (the "mother liquor") and are separated during the final filtration step.[2] The deliberate, slow cooling is critical as it allows for the methodical formation of a crystal lattice, which inherently excludes foreign molecules, thus leading to a significant increase in purity.
Physicochemical Profile: 4-[Amino(phenyl)methyl]phenol
A thorough understanding of the target compound's properties is paramount for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 81123-45-7 | [3][4] |
| Molecular Formula | C₁₃H₁₃NO | [3][4][5] |
| Molecular Weight | 199.25 g/mol | [3][4][5] |
| Structure | Contains a polar phenol group, a basic amino group, and two phenyl rings. | [4] |
| Solubility Profile | No specific data is broadly published. Based on its structure and the properties of related compounds like 4-aminophenol, it is expected to be soluble in polar organic solvents (e.g., alcohols) and have increasing solubility in hot water.[6] | - |
| Melting Point | Not broadly published. The melting point of the purified compound is a key indicator of its purity. For comparison, the related compound 4-aminophenol melts at 186–189 °C.[7] | - |
Note: Due to the limited availability of public solubility data, a solvent screening protocol is essential and is detailed in Section 4.
Anticipated Impurity Profile
The nature of impurities in the crude 4-[Amino(phenyl)methyl]phenol is largely dependent on its synthetic route. Synthesis of aminophenols can involve processes like the reduction of nitro compounds or the amination of phenols.[8][9] Likely impurities may include:
-
Oxidation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, often forming highly colored quinone-imine type structures.[6][10] This is a primary source of coloration in crude products.
-
Unreacted Starting Materials: Depending on the synthesis, this could include benzaldehyde, phenol, or related precursors.
-
Side-Reaction Products: High temperatures or non-optimized reaction conditions can lead to the formation of polymeric or condensed by-products.[8]
-
Residual Catalysts: Catalysts used during synthesis may carry over into the crude product.
Protocol I: Systematic Solvent System Screening
The success of recrystallization hinges on the selection of an appropriate solvent. This protocol outlines a small-scale method to efficiently screen potential solvents.
Objective: To identify a solvent or solvent pair that dissolves 4-[Amino(phenyl)methyl]phenol effectively when hot and poorly when cold, facilitating high-purity crystal recovery.
Recommended Solvents for Screening:
| Solvent Type | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | The hydroxyl group can hydrogen bond with the phenol and amine moieties. |
| Aqueous Mixtures | Ethanol/Water, Isopropanol/Water | Modulates the polarity to fine-tune solubility. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Esters | Ethyl Acetate | A moderately polar solvent. |
Methodology:
-
Place approximately 50 mg of crude 4-[Amino(phenyl)methyl]phenol into a small test tube.
-
Add the selected solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe if the compound dissolves. If it dissolves completely, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate, adding more solvent in 0.2 mL increments until the solid dissolves completely. Record the total volume of solvent used.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Evaluate the result. The ideal solvent is one that required a minimal amount of hot solvent for dissolution and produced a large quantity of crystalline precipitate upon cooling.
Protocol II: Optimized Bulk Recrystallization Workflow
This protocol is intended for the purification of a larger quantity of crude 4-[Amino(phenyl)methyl]phenol once a suitable solvent system has been identified.
Materials & Equipment:
-
Crude 4-[Amino(phenyl)methyl]phenol
-
Optimized recrystallization solvent (pre-determined from Protocol I)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Activated charcoal (optional, for colored impurities)
-
Nitrogen or Argon gas line (recommended)
Step-by-Step Procedure:
-
Dissolution: Place the crude 4-[Amino(phenyl)methyl]phenol into an Erlenmeyer flask with a stir bar. To minimize oxidation, it is advisable to flush the flask with an inert gas like nitrogen. Add a small portion of the chosen solvent, just enough to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add the hot solvent in small portions until the compound just dissolves completely. Expert Tip: Adding the minimum amount of hot solvent is crucial for maximizing the yield. An excess of solvent will keep more of the product dissolved even after cooling.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 1-2% by weight of the solute) of activated charcoal to the solution.[10] Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and pre-heat the entire apparatus (funnel and receiving Erlenmeyer flask) with hot solvent vapor to prevent premature crystallization. Pour the hot solution through the filter paper into the clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Expert Tip: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Isolation by Vacuum Filtration: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.[1]
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the purified crystals to a clean, pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.
Workflow Visualization
The following diagram illustrates the logical flow of the bulk recrystallization protocol.
Caption: Logical workflow for the purification of 4-[Amino(phenyl)methyl]phenol.
Purity Validation: A Self-Validating System
The success of the recrystallization must be confirmed empirically. The following methods provide a robust system for validating the purity of the final product.
| Analysis Method | Purpose | Indication of Success |
| Melting Point Analysis | To assess purity and identity. Impurities depress and broaden the melting point range. | A sharp melting point range (typically < 2 °C) that is higher than that of the crude material. |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative check for the presence of impurities. | The purified sample should show a single spot, while the crude material may show multiple spots. |
| High-Performance Liquid Chromatography (HPLC) | To provide a quantitative assessment of purity. HPLC is an excellent method for quantifying residual impurities.[10] | A single, sharp peak for the main compound, with the area percentage indicating high purity (e.g., >99.5%). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any remaining impurities. | The spectrum should be clean, matching the expected structure of 4-[Amino(phenyl)methyl]phenol, with no significant peaks attributable to impurities. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool even more slowly. |
| No Crystal Formation | The solution is not saturated (too much solvent was added), or the compound is very soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous batch. If necessary, evaporate some of the solvent and re-cool. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash the filter cake with ice-cold solvent. |
| Product Remains Colored | Adsorbed impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal and sufficient boiling time with it. |
References
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PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]
- Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-aminophenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Retrieved from [Link]
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
ChemBK. (2024). 4-amino-3-methylphenol. Retrieved from [Link]
-
ChemUniverse. (n.d.). 4-[AMINO(PHENYL)METHYL]PHENOL [P73494]. Retrieved from [Link]
-
Piochem. (n.d.). P – AMINO PHENOL( 4-AMINO PHENOL). Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]
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Application Note: A Step-by-Step Protocol for the Purification of 4-[Amino(phenyl)methyl]phenol using Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive and robust protocol for the purification of 4-[Amino(phenyl)methyl]phenol using normal-phase column chromatography. 4-[Amino(phenyl)methyl]phenol is a polar molecule containing both a basic amino group and an acidic phenolic hydroxyl group, which presents unique challenges for purification. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from initial method development on Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. By explaining the causality behind each experimental choice, this protocol ensures both scientific integrity and practical success.
Part 1: Analyte Properties and Chromatographic Strategy
The successful purification of a target molecule begins with a thorough understanding of its physicochemical properties. 4-[Amino(phenyl)methyl]phenol possesses a distinct chemical architecture that dictates the chromatographic strategy.
Table 1: Physicochemical Properties of 4-[Amino(phenyl)methyl]phenol
| Property | Value | Source |
| CAS Number | 81123-45-7 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| logP | 2.44 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The presence of both amine and phenol functional groups makes the molecule distinctly polar. These groups can engage in strong hydrogen bonding interactions. Consequently, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[3] Silica gel (SiO₂) is selected as the stationary phase due to its high polarity, large surface area, and the well-characterized nature of its interactions with polar analytes.[4] The separation principle relies on the differential adsorption of compounds onto the silica surface; more polar molecules, like our target compound, will adhere more strongly and thus elute later than non-polar impurities.[5]
Part 2: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to optimize the separation conditions on a small scale using TLC. The goal is to identify a mobile phase composition that provides a retardation factor (Rƒ) of approximately 0.25-0.35 for the target compound, ensuring a balance between retention and elution.
Step-by-Step TLC Protocol
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a starting line approximately 1 cm from the bottom edge.
-
Sample Spotting: Dissolve a small amount of the crude 4-[Amino(phenyl)methyl]phenol mixture in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Developing the Plate: Place a small amount of the chosen mobile phase (see Table 2 for suggestions) into a TLC chamber. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots.
-
UV Light: As the compound contains phenyl rings, it should be UV-active. View the plate under a UV lamp (254 nm), where it will appear as a dark spot against the fluorescent green background.[6]
-
Chemical Staining: For permanent visualization and to detect UV-inactive impurities, use a chemical stain. Given the functional groups, several stains are effective:
-
Potassium Permanganate (KMnO₄): A universal stain for oxidizable groups like phenols and amines. It produces yellow-brown spots on a purple background.[7]
-
Ninhydrin: Specific for primary or secondary amines, typically yielding a purple or yellow spot upon gentle heating.[8]
-
Ferric Chloride (FeCl₃): An excellent stain for detecting phenolic compounds, which usually appear as blue, violet, or green spots.[9][10]
-
-
Optimizing the Mobile Phase
The mobile phase, or eluent, is a mixture of solvents used to carry the sample through the stationary phase.[11] Start with a low-polarity mixture and incrementally increase the proportion of the more polar solvent to find the optimal composition.
Table 2: Suggested TLC Mobile Phase Systems for Optimization
| System | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| A | Hexane | Ethyl Acetate | 9:1 → 1:1 | A standard system for moderately polar compounds. |
| B | Dichloromethane | Ethyl Acetate | 9:1 → 1:1 | Offers different selectivity compared to hexane. |
| C | Dichloromethane | Methanol | 99:1 → 9:1 | Methanol is very polar; use it sparingly to avoid eluting all compounds too quickly. |
Causality: The non-polar solvent (e.g., hexane) has minimal affinity for the silica gel, acting as the primary carrier. The polar solvent (e.g., ethyl acetate) competes with the analyte for binding sites on the silica. By increasing the concentration of the polar solvent, you increase the eluting power of the mobile phase, causing more tightly bound compounds to move further up the plate.[5]
Part 3: Detailed Column Chromatography Protocol
Once an optimal solvent system is identified (Rƒ ≈ 0.3), the protocol can be scaled up to a chromatography column.
Materials and Reagents
-
Stationary Phase: Silica gel (standard grade, 60 Å, 40-63 µm particle size)
-
Crude Sample: 4-[Amino(phenyl)methyl]phenol mixture
-
Solvents: HPLC grade Hexane, Ethyl Acetate, Dichloromethane, Methanol (as determined by TLC)
-
Apparatus: Glass chromatography column with stopcock, collection tubes/flasks, TLC plates, TLC chambers, UV lamp, rotary evaporator.
Experimental Workflow
Caption: Overall workflow for the purification of 4-[Amino(phenyl)methyl]phenol.
Step 1: Column Preparation (Slurry Packing)
Proper column packing is the most critical step for achieving high resolution.[4] The slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Add the initial, low-polarity mobile phase to the silica gel to create a free-flowing slurry.
-
With the column stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Continuously tap the side of the column gently to encourage even packing.
-
Once all the silica is added, run additional mobile phase through the column until the bed is stable and a clear layer of solvent is present above the silica. Do not let the solvent level drop below the top of the silica bed at any point.
Step 2: Sample Preparation and Loading (Dry Loading)
Dry loading is highly recommended for compounds that may have limited solubility in the initial mobile phase, as it leads to a more concentrated starting band and better separation.
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample to the top of the packed column. Add a thin protective layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
This protocol uses a gradient elution, where the polarity of the mobile phase is increased over time to elute compounds of increasing polarity.
-
Start by eluting with the low-polarity solvent system identified during TLC.
-
Begin collecting fractions immediately after adding the eluent. The fraction size should be small relative to the column volume (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradually increase the percentage of the more polar solvent in the mobile phase. For example, start with 10% Ethyl Acetate in Hexane, then move to 20%, 30%, and so on. A slow, gradual increase in polarity yields the best resolution.
Step 4: Post-Column Analysis and Product Isolation
-
Analyze the collected fractions using TLC to determine their composition. Spot multiple fractions onto a single TLC plate to easily compare them.
-
Identify the fractions that contain the pure target compound.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-[Amino(phenyl)methyl]phenol.
Part 4: Separation Principle and Troubleshooting
The separation occurs due to the competition between the analyte and the mobile phase for the polar binding sites (silanol groups) on the silica gel surface.
Caption: Interaction of analytes with the stationary phase.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking on TLC/Column | Sample is too concentrated; compound is acidic/basic and interacting too strongly. | Dilute the sample; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the analyte. |
| Poor Separation | Mobile phase is too polar; column was packed poorly; sample band was too wide. | Decrease mobile phase polarity; repack the column carefully; use the dry loading method. |
| Cracked/Channeling Column Bed | Column ran dry; packing was not uniform; heat generated from solvent interaction with silica. | Never let the solvent level fall below the silica surface; ensure uniform packing; pre-saturate silica with solvent. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to an ethyl acetate/hexane mixture). |
Part 5: Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-[Amino(phenyl)methyl]phenol and its related aminophenols may be harmful if swallowed, inhaled, or in contact with skin.[12] Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
References
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Pesek, J. J., & Matyska, M. T. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- ChemScene. (n.d.). 4-(Amino(phenyl)methyl)phenol.
- Wikipedia. (n.d.). 4-Aminophenol.
- Columbia University. (n.d.). Column chromatography.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- ChemWhat. (n.d.). 4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- ChemicalBook. (2025). 4-[AMINO(PHENYL)METHYL]PHENOL | 81123-45-7.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC stains.
- MilliporeSigma. (n.d.). Stains for Developing TLC Plates.
- ChemBK. (2024). 4-amino-3-methylphenol.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. silicycle.com [silicycle.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chembk.com [chembk.com]
Application Notes and Protocols: 4-[Amino(phenyl)methyl]phenol as a Versatile Building Block for Novel Compound Synthesis
<
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery of novel compounds with desired functionalities. 4-[Amino(phenyl)methyl]phenol, a molecule possessing a unique combination of reactive functional groups—a primary amine, a phenolic hydroxyl group, and two aromatic rings—represents a privileged scaffold for the synthesis of a diverse array of complex molecules. Its inherent structural features allow for selective chemical modifications, making it an invaluable starting material for the construction of libraries of compounds for high-throughput screening in drug discovery and for the development of new materials.
This comprehensive guide provides detailed application notes and robust protocols for the use of 4-[Amino(phenyl)methyl]phenol as a foundational building block. We will explore its reactivity, delineate key synthetic transformations, and provide step-by-step methodologies for the synthesis of representative novel compounds, including Schiff bases and N-aryl derivatives, which have shown promise in various therapeutic areas.[1][2][3]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of 4-[Amino(phenyl)methyl]phenol is crucial for designing successful synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [4][5][6] |
| Molecular Weight | 199.25 g/mol | [4][5][6] |
| CAS Number | 81123-45-7 | [4][5] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | - |
| Melting Point | 178 °C | [7] |
The reactivity of 4-[Amino(phenyl)methyl]phenol is dictated by its three principal functional groups:
-
Primary Amine (-NH₂): This group is nucleophilic and readily participates in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines (Schiff bases).
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation reactions. It also activates the aromatic ring towards electrophilic aromatic substitution.[8]
-
Aromatic Rings: Both the phenol-containing ring and the phenyl ring can undergo electrophilic aromatic substitution, although the phenol ring is significantly more activated.
The interplay of these functional groups allows for a high degree of synthetic flexibility, enabling the targeted synthesis of a wide range of derivatives.
Synthetic Applications and Protocols
The strategic manipulation of the amine and hydroxyl functionalities of 4-[Amino(phenyl)methyl]phenol opens avenues for the creation of diverse molecular architectures. Below are detailed protocols for two fundamental transformations: Schiff base formation and N-arylation.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation
The reaction of the primary amine of 4-[Amino(phenyl)methyl]phenol with aldehydes or ketones provides a straightforward route to Schiff bases (imines), a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]
Reaction Scheme:
Caption: General workflow for Schiff base synthesis.
Materials:
-
4-[Amino(phenyl)methyl]phenol
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-[Amino(phenyl)methyl]phenol (1.0 eq) in absolute ethanol (30 mL). Add the substituted aldehyde (1.05 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[1][9][10]
Rationale and Insights:
-
Solvent Choice: Ethanol is an excellent solvent for both reactants and facilitates the removal of water, driving the reaction equilibrium towards the product.
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Monitoring: TLC is a critical tool for tracking the disappearance of starting materials and the appearance of the product, ensuring the reaction goes to completion.
Protocol 2: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This method can be employed to synthesize N-aryl derivatives of 4-[Amino(phenyl)methyl]phenol, which are prevalent motifs in many biologically active molecules.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
4-[Amino(phenyl)methyl]phenol
-
Aryl bromide or iodide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (water, brine, ethyl acetate, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction vessel (Schlenk tube) and flame-dry it under vacuum. Backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 eq).
-
Reactant Loading: Add 4-[Amino(phenyl)methyl]phenol (1.0 eq) and the aryl halide (1.1 eq) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl derivative.[11]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Expert Insights and Causality:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step, which forms the desired C-N bond.
-
Base: The base is required to deprotonate the amine, forming the amide that participates in the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used.
Conclusion: A Gateway to Chemical Diversity
4-[Amino(phenyl)methyl]phenol stands out as a highly valuable and versatile building block in organic synthesis. Its unique trifunctional nature provides a platform for the creation of a vast chemical space of novel compounds with potential applications in drug discovery, materials science, and beyond. The protocols detailed in this guide offer robust and reproducible methods for the synthesis of key derivatives, empowering researchers to explore the full potential of this remarkable scaffold. By understanding the underlying principles of its reactivity and employing the optimized experimental conditions provided, scientists can efficiently generate libraries of new molecules for a wide range of scientific investigations.
References
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
-
Phenol, 4-amino-3-methyl-. NIST WebBook. [Link]
-
The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. ResearchGate. [Link]
- METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
A NOVEL SYNTHESIS OF [(4-AMINO)-PHENYL] SUBSTITUTED THIOCARBAMIDES. Gurukul International Multidisciplinary Research Journal. [Link]
-
The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Phenol, 4-[(phenylmethyl)amino]-. NIST WebBook. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. [Link]
- Preparation method for 4-amino-3-methylphenol.
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. [Link]
-
Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of Wollongong. [Link]
-
4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. [Link]
-
4-{[(4-Methylphenyl)amino]methyl}phenol. PubChem. [Link]
-
Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance. Analytical Chemistry. [Link]
-
Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. [Link]
-
Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. RSC Publishing. [Link]
-
Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Link]
-
Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory. [Link]
-
4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7. ChemWhat. [Link]
-
Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. [Link]
-
Phenol. Wikipedia. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 4-[Amino(phenyl)methyl]phenol for biological screening
An Application Guide to the Strategic Derivatization of 4-[Amino(phenyl)methyl]phenol for Enhanced Biological Screening
Introduction: Unlocking the Potential of a Privileged Scaffold
The 4-[amino(phenyl)methyl]phenol core structure represents a compelling starting point for drug discovery and chemical biology initiatives. It features a chiral center and two highly tractable functional groups—a secondary amine and a phenolic hydroxyl group—emanating from a stable benzylic framework. Phenols are a recurring motif in a significant number of FDA-approved drugs and natural products, prized for their ability to participate in key hydrogen bonding interactions with biological targets.[1] However, the phenol group is also often a metabolic liability, prone to rapid glucuronidation or sulfation, which can lead to poor oral bioavailability and short half-life.[2]
Derivatization, the strategic chemical modification of a core molecule, serves as a powerful tool to overcome these limitations and explore the structure-activity relationship (SAR).[3][4] By modifying the amine and phenol moieties of 4-[amino(phenyl)methyl]phenol, researchers can generate a focused library of analogues with modulated physicochemical properties (e.g., lipophilicity, polarity, hydrogen bonding capacity) and potentially enhanced biological activity. This guide provides a detailed framework, including the scientific rationale and step-by-step protocols, for the N- and O-derivatization of this scaffold, tailored for biological screening campaigns.
Strategic Analysis of the Core Scaffold
The 4-[amino(phenyl)methyl]phenol molecule offers two primary, chemically distinct sites for derivatization:
-
The Secondary Amine: A nucleophilic and basic site, ideal for reactions such as acylation, alkylation, and sulfonylation. Modification here directly impacts the basicity of the molecule and can introduce a wide variety of functional groups.
-
The Phenolic Hydroxyl: A weakly acidic proton and a nucleophilic oxygen (as the phenoxide). This site is a prime target for O-alkylation (etherification) and esterification, which can mask the metabolically vulnerable hydroxyl group and alter hydrogen bonding potential.
The strategic selection of which site to modify, and with what chemical fragments, forms the basis of library design.
Derivatization Workflow for Library Generation
The overall process involves parallel synthesis streams targeting the amine and hydroxyl groups, followed by rigorous purification, characterization, and subsequent biological evaluation. This systematic approach ensures that the structure of each library member is confirmed and that the biological data generated is reliable.
Protocol 1: N-Acylation of the Secondary Amine
Scientific Rationale: N-acylation converts the basic secondary amine into a neutral amide. This transformation can have profound effects on a compound's properties, including reducing its charge at physiological pH, increasing its lipophilicity (depending on the acyl group), and introducing new hydrogen bond acceptors (the amide carbonyl). This is one of the most robust and widely used reactions in medicinal chemistry for SAR exploration.[5] A variety of acyl chlorides or anhydrides can be used to introduce diverse functionalities.
Detailed Step-by-Step Protocol:
This protocol is adapted from general methods for the N-acylation of primary and secondary amines.[6]
Materials:
-
4-[amino(phenyl)methyl]phenol (1.0 eq)
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[amino(phenyl)methyl]phenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. A typical concentration is 0.2-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the acyl chloride.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC. The product should have a different Rf value than the starting material. The disappearance of the starting amine spot typically indicates completion.
-
Quenching & Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine).
-
Wash with saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and acidic byproducts).
-
Wash with brine (to remove residual water).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated derivative.[6]
Protocol 2: O-Alkylation of the Phenolic Hydroxyl
Scientific Rationale: O-alkylation, or ether formation, is a key strategy to "cap" the phenolic hydroxyl group.[7] This modification prevents the molecule from acting as a hydrogen bond donor at this position and, critically, blocks the primary site of metabolic conjugation.[2] This can significantly increase the metabolic stability and in vivo half-life of a compound. The reaction typically proceeds via an Sₙ2 mechanism on an alkyl halide, using a mild base to deprotonate the phenol. Solvent-free or phase-transfer conditions are modern, efficient approaches.[8]
Detailed Step-by-Step Protocol:
This protocol is based on well-established methods for the O-alkylation of phenols.[8][9]
Materials:
-
4-[amino(phenyl)methyl]phenol (1.0 eq)
-
Alkyl halide of choice (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle with temperature control
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-[amino(phenyl)methyl)phenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone or DMF.
-
Reagent Addition: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C for acetone, or room temperature to 50 °C for DMF) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC until the starting phenol is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr byproduct).
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts or DMF. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure O-alkylated ether.
Characterization and Data Presentation
Successful derivatization must be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: For N-acylation, the disappearance of the N-H stretch (around 3300-3400 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) stretch (around 1650 cm⁻¹) are indicative of success.[10]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the new derivative.
Once a library of derivatives is synthesized and purified, the biological screening data should be organized systematically. Phenolic compounds and their analogues are frequently screened for anticancer, antimicrobial, and antioxidant activities.[10][11][12]
Table 1: Example Data Summary for a Cytotoxicity Screen
| Compound ID | R¹ (N-substituent) | R² (O-substituent) | Molecular Weight | IC₅₀ vs. U2OS Cells (µM)[11] |
| Parent | H | H | 213.26 | >100 |
| Lib-N-01 | -COCH₃ | H | 255.30 | 85.4 |
| Lib-N-02 | -COPh | H | 317.37 | 55.2 |
| Lib-O-01 | H | -CH₃ | 227.29 | 92.1 |
| Lib-O-02 | H | -CH₂Ph | 303.38 | 68.7 |
Conclusion
The 4-[amino(phenyl)methyl]phenol scaffold provides a versatile and accessible platform for generating compound libraries for biological screening. The N-acylation and O-alkylation protocols detailed here are robust, high-yielding, and allow for the introduction of a wide array of chemical functionalities. By systematically modifying these positions, researchers can finely tune the molecule's properties to mitigate metabolic liabilities and probe the structure-activity landscape, ultimately accelerating the identification of novel bioactive agents.
References
-
Al-Omair, M. A., Ali, D., & Al-Agamy, M. H. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Retrieved from [Link]
-
Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples. Retrieved from [Link]
-
Ahmad, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Retrieved from [Link]
-
Hayat, K., et al. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
-
Ahmad, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Retrieved from [Link]
-
Kolniak-Ostek, J., et al. (2021). Phytochemical Screening, Phenolic Compounds and Antioxidant Activity of Biomass from Lychnis flos-cuculi L. In Vitro Cultures and Intact Plants. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
-
Sharma, N., & Tekuri, V. (2021). Derivatization: Tool In Analytical Separations Of Compound. Retrieved from [Link]
-
Boumoud, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
Liu, X., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link]
-
Abdenour, A., et al. (2023). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. NIH. Retrieved from [Link]
-
ResearchGate. (2018). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2007). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
RSC Publishing. (2022). Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. Retrieved from [Link]
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RSC Publishing. (2018). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
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Liu, R. H., & Yeh, Y. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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Sternson, L. A. (1987). The Application of Chemical Derivatization to Clinical Drug Analysis. PubMed. Retrieved from [Link]
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Ilesanmi, O. (2014). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. Retrieved from [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Retrieved from [Link]
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Słoczyńska, K., et al. (2024). Phenol (bio)isosteres in drug design and development. PubMed. Retrieved from [Link]
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Wright, Z. J., & Wulff, J. E. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Retrieved from [Link]://par.nsf.gov/servlets/purl/10350917)
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- 4. jfda-online.com [jfda-online.com]
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- 11. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[Amino(phenyl)methyl]phenol
Welcome to the technical support guide for the synthesis of 4-[Amino(phenyl)methyl]phenol. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this synthesis. My goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Reaction Troubleshooting & Optimization
The synthesis of 4-[Amino(phenyl)methyl]phenol, often achieved through a Mannich-type reaction (or a related reductive amination), involves the condensation of phenol, benzaldehyde, and an ammonia source.[1][2][3] While seemingly straightforward, this three-component reaction is prone to several side reactions that can impact yield and purity.[4]
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the likely culprits and the strategies to mitigate them.
-
Incomplete Reaction: The condensation reaction is an equilibrium process.[1] Insufficient reaction time or inadequate temperature can prevent the reaction from reaching completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting materials are consumed. If the reaction stalls, a modest increase in temperature may be necessary, but be cautious of promoting side reactions.
-
-
Side Product Formation: The most common cause of low yield is the formation of undesired byproducts. The primary amine product is nucleophilic and can react with additional benzaldehyde to form secondary and tertiary amines, such as N,N-bis(phenylmethyl) derivatives.[4][5]
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of phenol and ammonia relative to benzaldehyde can help drive the reaction towards the desired primary amine and minimize the formation of secondary amine byproducts.
-
Temperature Management: High temperatures can favor the formation of these over-alkylation products. Maintain the recommended reaction temperature and ensure even heating to avoid localized "hot spots."
-
-
-
Product Degradation: Aminophenols, particularly 2- and 4-aminophenols, are susceptible to oxidation, especially under basic conditions or in the presence of air.[6][7] This oxidation can lead to the formation of colored, polymeric quinoid structures, which reduces the yield of the desired product.[6]
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. During the workup, if a basic extraction is used, perform it quickly and at a reduced temperature.
-
Q2: My final product has a distinct pink, red, or brown color. What is causing this discoloration and how can I obtain a pure, white product?
A2: The appearance of color is a classic indicator of oxidation. The phenol and, more importantly, the aminophenol product can oxidize to form highly colored quinone and quinone-imine species.[6][8][9] This process can be catalyzed by trace metal impurities or exposure to air.[10]
-
Prevention During Reaction: As mentioned above, maintaining an inert atmosphere throughout the synthesis is the most effective preventative measure. Using high-purity, degassed solvents can also help.
-
Removal During Workup & Purification:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities. Gently heat the solution, add the carbon, stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon.
-
Recrystallization: This is the most powerful technique for removing colored impurities. A carefully chosen solvent system will allow the desired product to crystallize in high purity, leaving the colored impurities behind in the mother liquor. (See Section 3 for a detailed protocol).
-
Sodium Dithionite/Sulfite Wash: During the aqueous workup, washing the organic layer with a dilute solution of a reducing agent like sodium dithionite or sodium sulfite can help reduce some of the oxidized species back to the desired aminophenol.
-
Q3: I'm observing a significant impurity with a higher molecular weight in my mass spectrometry analysis. What is it, and how can I prevent its formation?
A3: This is a common issue and the high-molecular-weight species is almost certainly a disubstituted or even trisubstituted product. There are two primary pathways for its formation:
-
N-Alkylation: The primary amine product, 4-[Amino(phenyl)methyl]phenol, is more nucleophilic than ammonia. It can react with another molecule of benzaldehyde to form an intermediate imine, which is then reduced or hydrolyzed and subsequently reacts again to form a secondary amine, N-(phenylmethyl)-4-[amino(phenyl)methyl]phenol.
-
C-Alkylation: The phenol ring is highly activated by the hydroxyl group and is susceptible to electrophilic aromatic substitution.[2] The iminium ion formed from benzaldehyde and ammonia can act as an electrophile, leading to the substitution of a second aminobenzyl group onto the phenol ring, typically at the other ortho position.
Prevention Strategies:
-
Control Reactant Ratios: The most effective way to suppress these side reactions is to use an excess of the ammonia source and phenol relative to the benzaldehyde. This increases the probability that benzaldehyde will react with ammonia rather than the product amine.
-
Slow Addition: Adding the benzaldehyde slowly to the mixture of phenol and ammonia can help maintain a low concentration of the aldehyde, further disfavoring the formation of over-alkylation products.
Section 2: Purification Clinic
Purification is a critical step to obtaining high-quality 4-[Amino(phenyl)methyl]phenol. The choice of method depends on the nature and quantity of the impurities present.
Q1: What is the best solvent system for the recrystallization of 4-[Amino(phenyl)methyl]phenol?
A1: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4-[Amino(phenyl)methyl]phenol, a mixed solvent system often provides the best results.
| Solvent System | Ratio (v/v) | Rationale & Procedure |
| Toluene / Hexane | ~1:1 to 1:3 | Good for removing non-polar impurities. Dissolve the crude product in a minimum amount of hot toluene. If the solution is colored, treat with activated carbon. Filter hot and then slowly add hexane until the solution becomes cloudy (the cloud point). Add a drop or two of hot toluene to redissolve the precipitate and then allow the solution to cool slowly. |
| Ethanol / Water | ~2:1 to 4:1 | Effective for removing polar impurities. Dissolve the crude product in a minimum amount of hot ethanol. Slowly add hot water until persistent cloudiness is observed. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
Pro-Tip: Always perform a small-scale test crystallization to determine the optimal solvent ratio and recovery before committing your entire batch.
Q2: How can I effectively remove unreacted benzaldehyde and phenol from my crude product?
A2: Both unreacted starting materials can often be removed with a combination of extraction and recrystallization.
-
Benzaldehyde Removal: Benzaldehyde can be removed by washing the organic solution of your product with an aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous phase.
-
Phenol Removal: Phenol is acidic and can be removed by washing the organic solution with a dilute aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution.[11] The phenol will be deprotonated to form the water-soluble sodium phenoxide salt.
-
Caution: Be mindful that the aminophenol product itself is amphoteric. Use a mild base and avoid prolonged contact time to prevent deprotonation and potential oxidation of your product.[6]
-
Section 3: Key Experimental Protocols & Workflows
Standard Synthesis Protocol (Illustrative Example)
This protocol is a general guideline. Specific conditions may need to be optimized based on your laboratory setup and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.2 equivalents) and a suitable solvent (e.g., ethanol).
-
Ammonia Addition: Add an aqueous solution of ammonia (e.g., 28-30%, 3-4 equivalents).
-
Aldehyde Addition: Begin stirring and slowly add benzaldehyde (1.0 equivalent) dropwise to the mixture over 30 minutes.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bisulfite solution (if unreacted benzaldehyde is present), a dilute sodium bicarbonate solution (to remove phenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization using an appropriate solvent system as determined in Section 2.
Troubleshooting Workflow: Low Yield
The following diagram illustrates a logical workflow for diagnosing and addressing low reaction yields.
Caption: A flowchart for troubleshooting low yield.
Section 4: Understanding the Mechanism & Side Reactions
A solid grasp of the reaction mechanism is essential for effective troubleshooting. The synthesis proceeds via the formation of an electrophilic iminium ion from benzaldehyde and ammonia. The electron-rich phenol then attacks this ion in an electrophilic aromatic substitution, primarily at the ortho and para positions. The hydroxyl group is a strong para-director, favoring the formation of the desired 4-substituted product.[2][12][13]
Primary Side Reaction Pathway: N-Alkylation
The diagram below illustrates how the desired primary amine product can react further to form an undesired secondary amine.
Caption: Formation of a secondary amine side product.
By understanding these competing pathways, you can better design your experiment to favor the formation of the desired 4-[Amino(phenyl)methyl]phenol. Always prioritize careful control of stoichiometry and reaction conditions for a successful synthesis.
References
- Josephson, E. S., Taylor, M. J., & Porter, C. C. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461–466.
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
- Wikipedia. (2023). Mannich reaction. In Wikipedia.
- Li, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 850-856.
- Dey, S. K., et al. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 39(10), 7891-7902.
- Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-543.
- Benchchem. (n.d.). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
- ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Diagram].
- BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S.
- AdiChemistry. (n.d.).
- Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Benchchem.
- ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. [Figure].
- ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Google Patents. (n.d.). Process for the purification of p-aminophenol. (U.S.
- Google Patents. (n.d.). Phenol purification. (U.S.
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- 10. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of 4-[Amino(phenyl)methyl]phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-[Amino(phenyl)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for the purification of this compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Initial Purity Assessment & Common Impurities
Before attempting any purification, a thorough assessment of the crude material is critical. This section addresses the common starting points of any purification workflow.
FAQ 1: What are the likely impurities in my crude 4-[Amino(phenyl)methyl]phenol sample?
The impurity profile of your sample is heavily dependent on its synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, these could include benzaldehyde, phenol, or related precursors.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present.[1]
-
Oxidation Products: Aminophenols are highly susceptible to air oxidation, which often results in the formation of highly colored quinone-imine type structures. This is the most common cause of pink, brown, or black discoloration in samples.[2]
-
Side-Reaction Products: Products from self-condensation or other unintended side reactions that occurred during synthesis.
-
Process-Related Impurities: Solvents, greases, and other contaminants introduced during the experimental procedure.
FAQ 2: How can I assess the purity of my sample before and after purification?
A multi-faceted approach to purity analysis is recommended. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reversed-phase HPLC method can separate the main compound from most impurities, allowing for accurate quantification.[3]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It's excellent for monitoring reaction progress and the effectiveness of purification steps like column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can reveal the presence of structurally distinct impurities. Integration of ¹H NMR signals can offer a rough estimate of purity if the impurity structures are known.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
| Analytical Technique | Primary Use | Key Advantage | Limitation |
| HPLC | Quantitative Purity | High resolution and sensitivity | Requires method development |
| TLC | Qualitative Assessment | Fast, inexpensive, real-time monitoring | Not quantitative |
| NMR | Structural Confirmation | Provides detailed structural information | Less sensitive to minor impurities |
| Melting Point | Purity Indication | Simple and fast | Non-specific; requires a solid sample |
Part 2: Core Purification Protocols & Troubleshooting
This section details the three primary methods for purifying 4-[Amino(phenyl)methyl]phenol, complete with step-by-step protocols, scientific rationale, and troubleshooting guides.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2]
Q1: How do I select the best solvent for recrystallization?
The ideal solvent is one in which 4-[Amino(phenyl)methyl]phenol is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities, ideally, should remain soluble or be completely insoluble at all temperatures.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the mixture gently (e.g., in a warm water bath). A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
Commonly used solvents for aminophenol-type compounds include water, ethanol, isopropanol, acetone, and mixtures thereof (e.g., ethanol/water).[4][5]
Q2: My sample is highly colored. How can I remove the color during recrystallization?
Colored impurities are typically oxidation products.[2] These can often be removed using an adsorbent or a reducing agent.
-
Activated Charcoal Treatment: Charcoal has a high surface area that adsorbs large, colored, non-polar molecules.[2][6]
-
Protocol: After dissolving your crude compound in the hot recrystallization solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). Swirl the hot solution for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[2][6] Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.
-
-
Use of a Reducing Agent: Adding a mild reducing agent can sometimes reverse the oxidation.
Workflow for Recrystallization ```dot
Caption: Workflow for purification via basic extraction.
Method 3: Purification by Column Chromatography
For impurities that are chemically similar to the product and cannot be easily removed by the methods above, column chromatography provides a higher degree of separation. [7]
Q4: How do I develop a solvent system (mobile phase) for column chromatography?
The mobile phase (or "eluent") is chosen to provide good separation between your product and impurities on a solid stationary phase (typically silica gel).
-
Stationary Phase: Silica gel is the standard choice. It is polar.
-
Mobile Phase Selection (via TLC):
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems. A common starting point for a moderately polar compound like yours is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).
-
The goal is to find a solvent system where your product has an R_f value of approximately 0.3-0.4 . This generally provides the best separation on a column.
-
Adjust the ratio of the solvents to achieve the target R_f. More ethyl acetate will increase the R_f; more hexanes will decrease it.
-
Column Chromatography Troubleshooting
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| All compounds elute together. | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Streaking or tailing of spots/bands. | The compound is interacting too strongly with the silica (common for amines); the column is overloaded. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to neutralize acidic sites on the silica. Ensure you have not loaded too much crude material onto the column. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Mallinckrodt, Inc. (1972). Purification of p-aminophenol. U.S. Patent No. 3,703,598. Google Patents.
- Warner-Lambert Company. (1989). Purification of N-acetyl aminophenols. European Patent No. EP0320484A2. Google Patents.
-
Mitsui Petrochemical Industries, Ltd. (1987). Process for producing aminophenols. European Patent No. EP0224625A1. Google Patents. Retrieved from [Link]
- Shanghai Nuoheyixin Pharmaceutical Technology Co., Ltd. (2014). Preparation method for 4-amino-3-methylphenol. Chinese Patent No. CN103508908A. Google Patents.
- Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905. Google Patents.
- UOP Inc. (1987). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. U.S. Patent No. 4,661,606. Google Patents.
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics. Retrieved from [Link]
-
ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
- Bayer AG. (1982). METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL. German Patent No. DE3025805A1. Google Patents.
-
MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
ResearchGate. (2018). Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
PubMed. (1988). Chromatography of microbial metabolites of aromatic amino acids. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(Amino(phenyl)methyl)phenol, 97%+ Purity, C13H13NO, 1 gram. Retrieved from [Link]
-
ResearchGate. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - ANALYTICAL METHODS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 4-[Amino(phenyl)methyl]phenol
Welcome to the technical support center for the synthesis of 4-[Amino(phenyl)methyl]phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important multicomponent reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions for improved yield and purity.
The synthesis of 4-[Amino(phenyl)methyl]phenol is a classic example of a Betti reaction, a special case of the well-known Mannich reaction.[1][2] It involves a three-component condensation of a phenol, an aldehyde (benzaldehyde), and an amine (typically ammonia or an ammonia source).[1][3] While seemingly straightforward, this one-pot synthesis presents several challenges, including competing side reactions, product instability, and purification difficulties. This guide will equip you with the knowledge to overcome these hurdles.
Part 1: Frequently Asked Questions - Reaction Fundamentals
Q1: What is the underlying mechanism for the synthesis of 4-[Amino(phenyl)methyl]phenol?
The reaction proceeds via the Betti reaction mechanism.[1] It begins with the condensation of benzaldehyde and an amine source (e.g., ammonia) to form an electrophilic imine intermediate. Phenol, being an electron-rich aromatic compound, then acts as a nucleophile and attacks the imine carbon.[1][3] This is an electrophilic aromatic substitution that results in the formation of the desired α-aminobenzylphenol product.[1] The reaction is typically acid-catalyzed, as this promotes the formation of the reactive iminium ion.[4]
Reaction Mechanism: Betti Reaction
Caption: Figure 1: Simplified mechanism for the synthesis of 4-[Amino(phenyl)methyl]phenol.
Q2: How do I choose the appropriate starting materials and reagents?
-
Phenol: Use high-purity phenol. Impurities can lead to undesired side reactions and coloration of the final product.
-
Benzaldehyde: Freshly distilled benzaldehyde is recommended to remove any benzoic acid, which can form upon air oxidation and interfere with the reaction.
-
Amine Source: While aqueous ammonia is common, other sources like ammonium acetate or ammonium chloride can also be used.[5] The choice may affect reaction pH and overall yield. For related Mannich reactions, primary and secondary aliphatic amines are effective, while aromatic amines are generally less reactive.[6]
-
Solvent: Protic solvents like ethanol, methanol, or even water are frequently used as they facilitate the formation of the iminium ion.[4] However, solvent-free conditions have also been reported to be effective, sometimes leading to higher yields and shorter reaction times.[5][7] Toluene can also be an excellent solvent choice, in some cases providing outstanding yields.[8]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q3: My reaction yield is very low or I'm getting no product. What are the common causes?
Low or no yield is a frequent issue that can often be traced back to several key factors. A systematic check is the best approach.
| Potential Cause | Troubleshooting Action & Explanation |
| Poor Reagent Quality | Ensure all reagents—phenol, benzaldehyde, and the amine source—are pure and dry (unless water is the solvent). Benzaldehyde is particularly prone to oxidation. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. While a 1:1:1 ratio is the theoretical basis, optimizing this (e.g., using a slight excess of the amine or aldehyde) can significantly impact yield.[4] |
| Suboptimal Temperature | The reaction temperature is critical.[4] If running at room temperature, consider gentle heating (e.g., 50-60°C) to increase the reaction rate.[9] Conversely, excessive heat can promote side reactions or decomposition. |
| Insufficient Reaction Time | These reactions can take anywhere from a few hours to overnight.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][8] |
| pH is Not Optimal | The reaction is often catalyzed by acid. If the reaction medium is not slightly acidic, the formation of the crucial iminium ion will be slow. If necessary, a catalytic amount of a mild acid can be added. |
Troubleshooting Workflow: Low Yield
Caption: Figure 2: A systematic workflow for troubleshooting low reaction yields.
Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of byproducts is a common challenge. Understanding what they might be is the first step to minimizing them.
-
Bis-Adducts: If the phenol has more than one activated position (ortho to the hydroxyl group), a second aminomethyl group can be added, forming a bis-Betti base.[4] To minimize this, use carefully controlled stoichiometry, avoiding a large excess of the aldehyde and amine.
-
Aldol Condensation Products: Benzaldehyde can undergo self-condensation, especially under basic conditions. Maintaining slightly acidic conditions generally favors the Betti reaction.[4]
-
Naphthoxazines: In some cases, the Betti base can react with another molecule of aldehyde to form a 1,3-oxazine derivative, particularly with heating.[3] Controlling the stoichiometry and temperature is key to preventing this.
-
Retro-Mannich/Betti Reaction: The product itself can be thermally labile and may decompose back to the starting materials, especially during workup at elevated temperatures or under strongly acidic or basic conditions.[10]
Q5: The product is difficult to purify. What purification strategies do you recommend?
Purification can be challenging due to the product's polarity and potential instability.
-
Crystallization/Precipitation: This is often the most effective method. After the reaction is complete, cooling the mixture or adding a non-polar solvent (an anti-solvent) like hexane or acetone can induce crystallization or precipitation of the product.[2][4] Washing the collected solid with a cold solvent can remove many impurities.
-
Acid-Base Extraction: Since the product is a base (due to the amino group), it can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) and extract the purified product back into an organic solvent. Caution: Avoid extreme pH, which can promote the retro-Betti reaction.[10]
-
Column Chromatography: This should be a last resort as aminophenols can be sensitive to silica gel. If necessary, use a deactivated silica (e.g., treated with triethylamine) and a suitable solvent system (e.g., hexane/ethyl acetate with 1% triethylamine) to prevent streaking and decomposition.
Part 3: Protocol Optimization & Example Methodology
Q6: How can I systematically optimize the reaction conditions?
A Design of Experiments (DoE) approach, even a simple one, is highly recommended. Focus on one parameter at a time or use a factorial design.
| Parameter | Range/Variables to Test | Rationale & Goal |
| Solvent | Ethanol, Toluene, Water, Solvent-free | Solvent polarity affects iminium ion formation and reactant solubility. The goal is to find the medium that gives the best balance of rate and yield.[4][8] |
| Temperature | Room Temp, 40°C, 60°C, 80°C | Increasing temperature generally increases the reaction rate but may also promote side-product formation. The goal is the lowest temperature for a complete reaction in a reasonable time.[4] |
| Molar Ratio (Phenol:Aldehyde:Amine) | 1:1:1, 1:1.2:1.2, 1.2:1:1.2 | Fine-tuning stoichiometry can suppress the formation of bis-adducts and drive the reaction to completion.[4] |
| Catalyst | No catalyst, Acetic Acid (cat.), HCl (cat.) | Mild acid catalysis can accelerate the rate-limiting imine formation step. The goal is to find a catalyst that improves the rate without causing degradation. |
Example Experimental Protocol (Solvent-Free)
This protocol is a representative example based on common procedures for Betti reactions and should be adapted and optimized for your specific laboratory conditions.[2][7]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq), benzaldehyde (1.1 eq), and ammonium acetate (1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to 60°C in an oil bath. The solid mixture will typically become a paste or melt as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-8 hours.
-
Workup & Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethanol (or another suitable solvent) and stir to break up the solid mass. Triturate the mixture, then collect the solid product by vacuum filtration.[2]
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the purified white crystalline product under vacuum to obtain 4-[Amino(phenyl)methyl]phenol. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
By understanding the reaction mechanism and employing a systematic approach to troubleshooting and optimization, researchers can confidently improve the yield and purity of 4-[Amino(phenyl)methyl]phenol, a valuable building block in medicinal chemistry and materials science.
References
-
Wikipedia. (2023, October 28). Betti reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Betti reaction 1 + 2 + 3a→4a. [Image]. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS AND APPLICATION OF BETTI BASES USING β- NAPHTHOL, ANILINE AND BENZALDEHYDE. Retrieved from [Link]
-
Elsevier. (2024). Recent advances in the transformation reactions of the Betti base derivatives. Tetrahedron, 159, 133957. Retrieved from [Link]
-
Chem-Station. (2017, June 6). Betti Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 5(101), 82892-82918. Retrieved from [Link]
-
ResearchGate. (n.d.). The Betti reaction between 2-naphthol, benzaldehydes and (S)-1-(4-nitrophenyl)ethylamine. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The components of the optimized Betti reaction. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of optimization studies for the synthesis of Betti bases. [Image]. Retrieved from [Link]
- Google Patents. (1980). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
- Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
PrepChem.com. (n.d.). Preparation of 4-aminophenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
YouTube. (2019, January 23). The Mannich Reaction (Mechanism + Rxn Practice). Retrieved from [Link]
-
Chegg.com. (2022, March 28). Solved NHCH cat. H' CH3CH2CHO NH2CH3 CH The Mannich reaction. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 25(21), 5028. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Betti reaction - Wikipedia [en.wikipedia.org]
- 2. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-[Amino(phenyl)methyl]phenol
Welcome to the technical support center for 4-[Amino(phenyl)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity of your experimental results.
Introduction to the Stability of 4-[Amino(phenyl)methyl]phenol
4-[Amino(phenyl)methyl]phenol is a bifunctional molecule containing both a phenolic hydroxyl group and a benzylic amino group. This chemical structure makes it susceptible to oxidative degradation, particularly impacting the phenolic moiety. While specific stability data for 4-[Amino(phenyl)methyl]phenol is not extensively published, its stability profile can be largely inferred from the well-documented behavior of other 4-aminophenol derivatives.[1][2] These compounds are known to be unstable upon exposure to air and light, often resulting in discoloration and the formation of impurities.[1][2]
This guide provides a proactive approach to stability management, offering troubleshooting advice and preventative measures to maintain the quality and reliability of 4-[Amino(phenyl)methyl]phenol in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-[Amino(phenyl)methyl]phenol has turned yellow/brown. What is the cause and can I still use it?
A1: The discoloration of your 4-[Amino(phenyl)methyl]phenol solution is a common indicator of oxidative degradation.[3] Phenolic compounds, especially 4-aminophenol derivatives, are prone to oxidation when exposed to atmospheric oxygen and light, leading to the formation of colored quinone-imine type impurities.[1][2]
Whether the solution is still usable depends on the tolerance of your specific application to the presence of these impurities. For sensitive applications such as quantitative assays or in vivo studies, the presence of degradation products can lead to erroneous results. It is highly recommended to use a fresh, colorless solution for the best outcomes. For less sensitive applications, the impact may be minimal, but this should be determined on a case-by-case basis. A definitive assessment of purity would require analytical techniques like HPLC.[4]
Q2: What are the optimal storage conditions for solid 4-[Amino(phenyl)methyl]phenol?
A2: To maximize the shelf-life of solid 4-[Amino(phenyl)methyl]phenol, it should be stored under the following conditions:
-
Temperature: At 4°C.[5]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5][6]
-
Light: Protected from light by using an amber-colored or opaque container.[5][7]
-
Container: In a tightly sealed container to prevent moisture ingress.
Q3: How can I improve the stability of 4-[Amino(phenyl)methyl]phenol in solution?
A3: The stability of 4-[Amino(phenyl)methyl]phenol in solution is influenced by several factors. To enhance its stability, consider the following strategies:
-
pH Adjustment: Phenolic compounds are generally more stable in slightly acidic conditions.[3] Buffering your solution to a pH between 5 and 7 may slow down degradation.
-
Use of Antioxidants: The addition of antioxidants can inhibit oxidative degradation.
-
Protection from Light: Store solutions in amber vials or wrap the container in aluminum foil to prevent photolytic degradation.[3]
-
Deoxygenation of Solvents: Purging your solvent with an inert gas (e.g., nitrogen or argon) prior to dissolving the compound can remove dissolved oxygen, a key contributor to oxidation.[3]
-
Use of Chelating Agents: Adding a chelating agent like EDTA can sequester trace metal ions that may catalyze oxidation.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid discoloration of a freshly prepared solution. | High pH of the solvent, presence of dissolved oxygen, exposure to ambient light, or contamination with metal ions. | Prepare the solution using a deoxygenated, slightly acidic buffer. Use amber glassware and consider adding a chelating agent like EDTA. |
| Inconsistent results in biological assays. | Degradation of the compound leading to a lower effective concentration and the presence of potentially active impurities. | Prepare fresh solutions for each experiment from a properly stored solid sample. Monitor the purity of the stock solution regularly using HPLC. |
| Precipitate formation in a stored solution. | Formation of insoluble degradation products or exceeding the solubility limit upon temperature changes. | Visually inspect the solution before use. If a precipitate is present, it is best to discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to monitor the degradation of 4-[Amino(phenyl)methyl]phenol over time. This method should be optimized for your specific instrumentation and requirements.
Objective: To quantify the remaining percentage of 4-[Amino(phenyl)methyl]phenol in a solution under specific storage conditions.
Materials:
-
4-[Amino(phenyl)methyl]phenol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve 4-[Amino(phenyl)methyl]phenol in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation and Storage:
-
Prepare a solution of 4-[Amino(phenyl)methyl]phenol in the solvent and under the conditions you wish to test (e.g., specific buffer, temperature, light exposure).
-
-
HPLC Analysis:
-
Set the UV detector to a wavelength where 4-[Amino(phenyl)methyl]phenol has maximum absorbance.
-
Inject the standards to generate a calibration curve.
-
Inject an aliquot of your test sample at time zero (t=0) to determine the initial concentration.
-
Store the test sample under the desired conditions.
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test sample.
-
-
Data Analysis:
-
Quantify the peak area of 4-[Amino(phenyl)methyl]phenol at each time point.
-
Calculate the concentration of the compound remaining at each time point using the calibration curve.
-
Plot the percentage of 4-[Amino(phenyl)methyl]phenol remaining versus time to determine the degradation kinetics.
-
Visualizing Degradation and Workflow
Diagram 1: Factors Influencing the Stability of 4-[Amino(phenyl)methyl]phenol
Caption: Key environmental factors that accelerate the degradation of 4-[Amino(phenyl)methyl]phenol.
Diagram 2: Proposed Oxidative Degradation Pathway
While the exact degradation products of 4-[Amino(phenyl)methyl]phenol are not well-documented, a plausible pathway involves the oxidation of the phenol group to a quinone-like intermediate, analogous to the degradation of other phenols.[8][9]
Caption: A proposed oxidative degradation pathway for 4-[Amino(phenyl)methyl]phenol.
References
-
ResearchGate. Aminophenols | Request PDF. [Link]
-
Kajay Remedies. How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
-
ResearchGate. Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. [Link]
-
ChemWhat. 4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7; ChemWhat Code: 1182026. [Link]
-
National Institutes of Health. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. [Link]
-
ResearchGate. 7 Analytical Methods. [Link]
-
U.S. Environmental Protection Agency. Method 8041A. [Link]
-
National Institute of Standards and Technology. Phenol, 4-amino-3-methyl- -- the NIST WebBook. [Link]
-
National Institutes of Health. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]
-
ResearchGate. (PDF) Metabolic pathways for the biodegradation of phenol. [Link]
-
National Institutes of Health. Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC. [Link]
-
ResearchGate. Meta pathway of phenol degradation | Download Scientific Diagram. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jayorganics.com [jayorganics.com]
- 8. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of 4-[Amino(phenyl)methyl]phenol
Welcome to the technical support guide for 4-[Amino(phenyl)methyl]phenol (CAS 81123-45-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this molecule and to troubleshoot common issues encountered during experimental studies. Understanding the degradation pathways of this compound is critical for ensuring the accuracy of experimental results and for the development of stable pharmaceutical formulations.[1][2]
The structure of 4-[Amino(phenyl)methyl]phenol contains two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a primary benzylic amine.[3] The electron-rich aromatic rings further influence the molecule's reactivity. This guide will delve into the likely degradation mechanisms and provide practical, field-tested protocols to investigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for 4-[Amino(phenyl)methyl]phenol?
Based on its chemical structure, the two most significant degradation pathways are oxidation and photodegradation.
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can proceed through a radical mechanism to form a phenoxy radical.[3] This can subsequently lead to the formation of colored quinone-type structures or polymeric materials. The primary amine is also prone to oxidation, potentially forming imines, which can then hydrolyze.[3][4] Oxidative stress can be induced by atmospheric oxygen, peroxide contaminants, or catalytic metal ions.[5][6]
-
Photodegradation: The presence of two aromatic rings makes the molecule a strong candidate for absorbing UV and visible light. This absorbed energy can trigger photochemical reactions, leading to bond cleavage, oxidation, or polymerization.[6] It is crucial to protect solutions from light to prevent photodegradation.[6]
-
Thermal Degradation: While generally more stable than when exposed to oxidants or light, high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including oxidation and intramolecular rearrangements.[5]
-
pH-Mediated Degradation (Hydrolysis): While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions (strong acid or base) combined with heat can potentially catalyze the cleavage of the benzylic carbon-nitrogen bond. However, this is generally considered a less probable pathway under typical experimental conditions compared to oxidation.[5]
Q2: My solution of 4-[Amino(phenyl)methyl]phenol is rapidly turning yellow or brown. What is causing this?
This is a classic indicator of oxidation. The phenol moiety is likely being oxidized to form p-benzoquinone or related quinone-methide structures. These quinonoid compounds are highly conjugated and absorb light in the visible spectrum, appearing as yellow or brown.[3] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion impurities which can catalyze the oxidation.[6]
Q3: I am conducting a forced degradation study and see the parent peak decrease in my HPLC analysis, but no significant degradation peaks are appearing. What could be the problem?
This is a common challenge in stability studies and can be attributed to several factors:[3]
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using.
-
Formation of Volatile Degradants: Small molecules like ammonia (from deamination) or other volatile fragments will not be detected by liquid chromatography.
-
Precipitation of Degradants: Degradation may lead to the formation of insoluble polymers or other products that precipitate out of the solution and are therefore not injected into the HPLC.
-
Adsorption to the Column: Highly polar or charged degradants may be irreversibly adsorbed onto the HPLC column packing material and fail to elute.
To troubleshoot, consider using a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) in line with your HPLC system to detect compounds without a UV chromophore.[3]
Q4: How can I prepare a stable solution of 4-[Amino(phenyl)methyl]phenol for my experiments?
To minimize degradation during sample preparation and analysis, follow these preventative measures:[6]
-
Use High-Purity Solvents: Prepare solutions using high-purity, degassed solvents to minimize dissolved oxygen and metal ion contaminants.
-
Work Under an Inert Atmosphere: For maximum stability, especially for long-term storage, handle the solid and prepare solutions under an inert atmosphere like nitrogen or argon.[6]
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6]
-
Control pH: If using aqueous solutions, buffering to a slightly acidic pH (e.g., pH 5-6) can help stabilize both the phenol and amine groups.
-
Add Antioxidants or Chelators: For stock solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[6]
-
Prepare Freshly: The best practice is to prepare solutions fresh before each experiment. If storage is necessary, keep them refrigerated at 2-8 °C.[6]
Troubleshooting Guide for Degradation Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Mass Balance (<95%) in Forced Degradation Study | 1. Incomplete elution of degradants from the HPLC column.2. Formation of non-UV active or volatile products.3. Adsorption of parent or degradant compounds onto sample vials. | 1. Implement a gradient with a strong final solvent wash (e.g., 100% Acetonitrile or Methanol) to ensure all compounds elute.[3]2. Use an HPLC system with a mass spectrometer (LC-MS) to track all ionizable species. Use headspace GC-MS to analyze for volatile degradants.3. Use silanized glass vials to minimize adsorption. |
| Inconsistent Results or Rapid Degradation in Control Sample | 1. Contaminated glassware or solvents (e.g., with oxidizing agents or metal ions).2. Uncontrolled exposure to light during sample handling.3. pH of the solution is inappropriate or not controlled. | 1. Use scrupulously clean glassware and high-purity (HPLC or MS-grade) solvents.[6]2. Conduct all sample preparation steps under low-light conditions or using amber labware.[6]3. Calibrate your pH meter before use and prepare solutions in a suitable buffer system if necessary.[6] |
| Peak Splitting or Tailing of the Parent Compound Peak in HPLC | 1. Column overload.2. Interaction of the amine or phenol with residual silanols on the silica column.3. Column degradation due to harsh mobile phase pH. | 1. Reduce the sample concentration or injection volume.[3]2. Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape.3. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for standard silica columns). |
Visualized Workflows and Pathways
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Postulated Degradation Pathways
Caption: Major postulated oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for stress testing based on ICH guidelines.[1] The goal is to achieve 5-20% degradation of the active substance.[2]
1. Stock Solution Preparation:
-
Accurately weigh and dissolve 4-[Amino(phenyl)methyl]phenol in a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.[3]
2. Stress Conditions:
-
For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Prepare two samples. One with the solid compound in an oven at 80°C. For the second, mix the stock solution with 5 mL of water and incubate at 80°C.[5]
-
Photostability: Expose a solution (1 mg/mL in 50:50 acetonitrile:water) to a photostability chamber meeting ICH Q1B requirements (e.g., >1.2 million lux hours and >200 watt-hours/m²).[3] Wrap a control sample in foil and place it under the same conditions.[3]
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze immediately by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
1. Instrumentation:
-
HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD scan from 200-400 nm; monitor at a specific wavelength (e.g., 220 nm or 275 nm). MS scan in both positive and negative ion modes to capture a wide range of potential degradants.
3. Analysis:
-
Inject the stressed samples and the unstressed control.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Examine the chromatograms for new peaks. Use the DAD to check for peak purity and the MS data to obtain the mass-to-charge ratio (m/z) of potential degradation products to aid in their identification.
References
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
- Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
- BenchChem. (2025). Improving the stability of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in solution.
- Lopes, G. et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BenchChem. (2025). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
- Sharma, S., & Singh, H. (2016).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Reductive Amination for 4-[Amino(phenyl)methyl]phenol
Prepared by the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 4-[Amino(phenyl)methyl]phenol via reductive amination. Our goal is to provide in-depth, scientifically grounded solutions to common issues, moving beyond simple procedural steps to explain the causality behind them.
The synthesis of 4-[Amino(phenyl)methyl]phenol, a primary amine, is most reliably achieved through the reductive amination of 4-hydroxybenzophenone with an ammonia source. This process involves the formation of an intermediate imine, which is subsequently reduced to the target amine. Low yields in this reaction are common but can almost always be traced back to suboptimal conditions in one of three key areas: imine formation, imine reduction, or product work-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is critically low or I've isolated no product. Where do I begin troubleshooting?
When facing a failed or low-yielding reaction, a systematic approach is crucial. Resist the urge to change multiple variables at once. We recommend a hierarchical diagnostic workflow to pinpoint the issue efficiently.
Initial Diagnostic Workflow:
-
Confirm Starting Material Integrity: Verify the purity and identity of your 4-hydroxybenzophenone and the viability of your ammonia source.
-
Analyze the Reaction Crude: Before work-up, take a small aliquot of the reaction mixture. Analyze it by Thin Layer Chromatography (TLC) or LC-MS.
-
Only starting ketone present? Your imine formation failed. Proceed to Q3.
-
Starting ketone and a new, non-polar spot present? This could be the intermediate imine. Your reduction step has likely failed. Proceed to Q4.
-
A smear of products or multiple spots? You may have significant side-product formation. Proceed to Q5.
-
-
Review Work-up & Purification: If the crude analysis looks promising but the final yield is low, your isolation procedure may be the culprit. Proceed to Q6.
Below is a visual representation of this diagnostic logic.
Caption: Initial diagnostic workflow for troubleshooting low yield.
Q2: Could my starting materials be the issue? How do I check and resolve this?
Absolutely. The principle of "garbage in, garbage out" is paramount in synthesis.
-
4-Hydroxybenzophenone (Ketone): The primary concern is purity. The presence of non-carbonyl impurities can inhibit the reaction.
-
Troubleshooting: Run a TLC of your starting ketone against a pure standard if available. Check its melting point. An NMR or IR spectrum can confirm the presence of the carbonyl and hydroxyl groups and the absence of significant impurities.
-
Solution: If impure, recrystallize the 4-hydroxybenzophenone from a suitable solvent system (e.g., ethanol/water) to achieve sharp-melting, pure material.
-
-
Ammonia Source: The choice and handling of your ammonia source are critical. To form a primary amine, a large excess of ammonia is typically required to minimize the formation of secondary amine byproducts.[1]
-
Aqueous Ammonia: Using aqueous ammonia introduces water, which can hinder imine formation as it is a byproduct of the condensation step (Le Chatelier's principle).[2]
-
Ammonium Salts (e.g., Ammonium Acetate, NH₄OAc): These are often superior choices. Ammonium acetate serves as both the ammonia source and a buffer to maintain the pH in the optimal range for imine formation.[3]
-
Anhydrous Ammonia: While effective, using gaseous ammonia or a solution in an organic solvent requires specialized handling and equipment.
-
Solution: For lab-scale synthesis, switch to ammonium acetate. Use a significant molar excess (e.g., 10-20 equivalents) to drive the equilibrium and suppress side reactions.
-
Q3: Imine formation is slow or incomplete. How can I drive this crucial step to completion?
The condensation of a ketone with ammonia to form an imine is a reversible equilibrium.[2] To achieve a high yield, you must shift this equilibrium toward the product side.
Caption: The reversible equilibrium of imine formation.
Two key factors govern this equilibrium: water removal and pH control .
-
Water Removal: Since water is a byproduct, its removal will drive the reaction forward.
-
Troubleshooting: If you are using a wet solvent or an aqueous ammonia source, the reaction is fighting an uphill battle.
-
Solution: Add a dehydrating agent to the reaction mixture.[4]
-
| Dehydrating Agent | Mechanism | Pros | Cons |
| Molecular Sieves (3Å or 4Å) | Physically traps water molecules in its pores. | Chemically inert; easily filtered off. | Can be slow; must be properly activated (dried in an oven). |
| Anhydrous MgSO₄ / Na₂SO₄ | Forms hydrates. | Inexpensive and common. | Less efficient than sieves; can become clumpy. |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | Reacts stoichiometrically with water. | Very effective and fast. | Not catalytic; introduces titanium byproducts that must be removed during work-up.[4] |
-
pH Control: This is the most critical and often misunderstood parameter. The reaction requires mild acid catalysis.[5]
-
Too Acidic (pH < 4): The ammonia nucleophile becomes fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), stopping the initial attack on the carbonyl.[5]
-
Too Basic (pH > 8): The carbonyl group is not sufficiently activated by protonation, and the rate of hemiaminal dehydration is slow.
-
Optimal Range (pH ≈ 6-7): A sufficient concentration of free ammonia exists to act as a nucleophile, while enough acid is present to catalyze the dehydration step.[3][6]
-
Solution: Use ammonium acetate as your ammonia source, as it naturally buffers the solution in the ideal range. Alternatively, if using another ammonia source, add a catalytic amount of a weak acid like acetic acid.[7]
-
Q4: I've confirmed imine formation, but the reduction isn't working. What's wrong with my reducing agent or protocol?
The choice of reducing agent is critical for selectively reducing the C=N bond of the imine without touching the C=O bond of the starting ketone. This is especially true for a "one-pot" or "direct" reductive amination where the ketone, amine, and reducing agent are all present simultaneously.[2][8]
| Reducing Agent | Reactivity | Selectivity | Optimal Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | High | Low | Best in a two-step process.[9] | Inexpensive; powerful. | Reduces both ketones and imines; can lead to alcohol byproduct if added too early.[5][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Low | High | One-pot at pH 6-7.[6] | Selectively reduces the protonated iminium ion over the ketone.[5] | Highly toxic (releases HCN on strong acidification); waste disposal concerns.[2] |
| Sodium Triacetoxyborohydride (STAB) | Low | High | One-pot in anhydrous solvents (DCE, THF).[7] | Excellent selectivity; less toxic than NaBH₃CN; highly effective.[10][11] | Water-sensitive; more expensive.[9] |
Recommended Protocols:
Protocol A: One-Pot Reductive Amination using STAB (Recommended)
-
To a round-bottom flask under an inert atmosphere (N₂), add 4-hydroxybenzophenone (1.0 equiv.), ammonium acetate (15 equiv.), and anhydrous 1,2-dichloroethane (DCE).
-
Add activated 3Å molecular sieves.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor by TLC until the ketone spot is significantly diminished.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise over 15 minutes.
-
Stir the reaction overnight at room temperature.
-
Proceed to work-up (see Q6).
Protocol B: Two-Step Reductive Amination using NaBH₄
-
Follow steps 1-3 from Protocol A, using methanol as the solvent. Stir until TLC analysis shows maximum conversion of the ketone to the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0 equiv.) portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas evolution.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Proceed to work-up (see Q6).
Q5: I'm getting a messy crude product with significant side reactions. What are they and how can I stop them?
The two most common side products in this reaction are the over-reduced alcohol and the over-alkylated secondary amine.
Caption: Desired reaction pathway and common side reactions.
-
Side Product 1: 4-(hydroxy(phenyl)methyl)phenol (Alcohol)
-
Side Product 2: Bis-(4-hydroxybenzoyl-phenyl-methyl)amine (Secondary Amine)
-
Cause: The desired primary amine product is also a nucleophile and can react with another molecule of the starting ketone to form a new imine, which is then reduced to a bulky secondary amine.
-
Prevention: This is a classic problem when synthesizing primary amines. The solution is to use a large molar excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).[1] This statistical advantage ensures the ketone is more likely to encounter an ammonia equivalent than the primary amine product.
-
Q6: My crude product looks good on TLC, but my isolated yield is poor. How can I improve my work-up and purification?
The target molecule, 4-[Amino(phenyl)methyl]phenol, is amphoteric—it has a basic amino group and an acidic phenolic group. This property can complicate extractions if not handled correctly.
-
Work-up Procedure:
-
Quench: Once the reaction is complete, cool it to 0 °C and cautiously quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) or water until gas evolution ceases. This will neutralize any remaining acid and decompose the borohydride reagent.
-
Filter (if needed): If you used molecular sieves or other solids, filter them off.
-
Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash: Wash the combined organic layers with water, then with brine.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Troubleshooting the Extraction:
-
Problem: Product is staying in the aqueous layer.
-
Cause: The pH of the aqueous layer is too acidic, causing your amine to be protonated (R-NH₃⁺) and thus water-soluble.
-
Solution: During the work-up, ensure the aqueous layer is basic (pH 8-9), for example by using NaHCO₃ or dilute NaOH. This keeps the amine in its neutral, free-base form (R-NH₂), which is more soluble in organic solvents. Be careful not to make the solution too basic (pH > 12), as this could cause issues with phenoxide formation.
-
-
Purification:
-
Column Chromatography: This is the most effective method for removing side products.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system of Hexanes/Ethyl Acetate is a good starting point. Adding 1-2% triethylamine (NEt₃) to the mobile phase can prevent the basic amine product from streaking on the acidic silica gel.
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an effective and scalable purification method. Experiment with solvent systems like Ethyl Acetate/Hexane or Toluene/Heptane.
-
References
- A Head-to-Head Battle of Hydrides: STAB vs.
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2014). PubMed. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination. (n.d.). Wordpress. [Link]
-
Borch Reductive Amination. (2014). Chem-Station Int. Ed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Reductive Amination - Common Conditions. (n.d.). OrgChemData. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Reaction optimization for the catalytic reductive amination of esters. (2019). ResearchGate. [Link]
-
Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (2010). Journal of the American Chemical Society. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. [Link]
-
C-N Bond-Forming Reactions: Reductive Amination. (n.d.). Myers Chem 115, Harvard University. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2023). Reddit. [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central. [Link]
-
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Institutes of Health. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
challenges in the scale-up synthesis of 4-[Amino(phenyl)methyl]phenol
Answering the call of researchers and process chemists, this Technical Support Center guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the scale-up synthesis of 4-[Amino(phenyl)methyl]phenol. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a pilot or production scale introduces a new set of variables where seemingly minor issues can cascade into significant problems with yield, purity, and safety. This document is designed to be a practical, field-proven resource to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the scale-up of 4-[Amino(phenyl)methyl]phenol?
A1: For large-scale production, one-pot or streamlined multi-step processes are preferred to minimize handling and maximize throughput. The most industrially viable route is the reductive amination of 4-hydroxybenzaldehyde with aniline. This approach involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is often favored for its efficiency and the availability of starting materials. An alternative, though potentially less direct route, is the reaction of benzaldehyde with 4-aminophenol.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the reductive amination?
A2: The success of a scale-up hinges on rigorous process control. Key parameters include:
-
Temperature: Both imine formation and the subsequent reduction can be exothermic. Inadequate temperature control on a large scale can lead to runaway reactions or the formation of thermal degradation byproducts.
-
Reagent Addition Rate: Slow, controlled addition of the reducing agent is crucial to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure consistent reaction kinetics and heat transfer. Poor mixing can create "hot spots" and lead to incomplete conversion or impurity formation.
-
Hydrogen Pressure (for catalytic hydrogenation): If using catalytic hydrogenation, maintaining a consistent hydrogen pressure is essential for achieving a good reaction rate and complete conversion.
Q3: What are the primary safety considerations for this synthesis at scale?
A3: Safety must be paramount. Key hazards include:
-
Catalytic Hydrogenation: Using hydrogen gas under pressure carries a risk of fire or explosion. The catalyst, typically Palladium on Carbon (Pd/C), can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled under a wet or inert atmosphere.
-
Reducing Agents: Chemical reducing agents like sodium borohydride can release hydrogen gas upon contact with acid or protic solvents, requiring proper ventilation and control.
-
Solvents: The use of flammable organic solvents like methanol or toluene necessitates appropriate grounding, bonding, and inert atmosphere operations to prevent ignition sources.
Q4: How can the final product be purified efficiently on a large scale?
A4: While column chromatography is a staple in the lab, it is often impractical and expensive for large quantities. The preferred method for purifying 4-[Amino(phenyl)methyl]phenol at scale is recrystallization . This involves identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor. A second approach is purification via salt formation, where the basic amine product is reacted with an acid to form a crystalline salt, which can be easily filtered and then neutralized to recover the pure free base.
Troubleshooting Guide: Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up process in a problem-and-solution format.
Problem 1: Low Reaction Yield or Stalled Reaction
-
Question: My reaction yield is significantly lower than on the lab scale, or the reaction seems to stop before all the starting material is consumed. What are the likely causes and solutions?
-
Answer:
-
Cause A: Inefficient Mass Transfer/Mixing. On a larger scale, reactants may not be mixing as efficiently. In catalytic hydrogenation, this can mean the hydrogen gas, liquid phase, and solid catalyst are not interacting effectively.
-
Solution: Increase the agitation speed to improve mixing. Evaluate the impeller design to ensure it is suitable for solid-liquid-gas reactions. For thick slurries, consider solvent dilution.
-
-
Cause B: Catalyst Deactivation. The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting materials or solvents that were negligible on a small scale. Sulfur or halide compounds are common poisons.
-
Solution: Ensure high-purity, commercial-grade starting materials and solvents. If catalyst poisoning is suspected, a pre-treatment of the starting materials (e.g., with activated carbon) may be necessary. It may also be necessary to increase the catalyst loading, but this should be done cautiously as it adds cost and can affect filtration.
-
-
Cause C: Poor Temperature Control. If the reaction is exothermic, localized overheating can degrade the product or imine intermediate.
-
Solution: Improve the reactor's heat transfer capabilities. Ensure the cooling jacket is functioning optimally. Reduce the addition rate of the limiting reagent to better control the exotherm.
-
-
Problem 2: High Levels of Impurities
-
Question: My final product is contaminated with significant side products. How do I identify and mitigate them?
-
Answer:
-
Cause A: Over-reduction or Hydrogenolysis. A common impurity is 4-benzylphenol, formed if the C-N bond is cleaved and reduced. Another is the reduction of the starting aldehyde to 4-hydroxybenzyl alcohol before imine formation.
-
Solution: Reduce the reaction temperature or hydrogen pressure to decrease the catalyst's activity. Screen for a more selective catalyst. Ensure the amine is added before the reducing agent to favor imine formation. A metal-free reductive amination using a hydrosilane might offer better selectivity[1][2].
-
-
Cause B: Oxidation of the Phenol Group. The phenol moiety is susceptible to oxidation, which can be accelerated by trace metals or air, leading to colored impurities.
-
Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and work-up. The use of antioxidants, if compatible with the reaction chemistry, can also be considered.
-
-
Cause C: Dimerization or Polymerization. Aldehydes and amines can sometimes undergo side reactions, especially under harsh conditions.
-
Solution: Optimize reaction conditions to be as mild as possible (lower temperature, shorter reaction time). Ensure the pH is controlled, as highly acidic or basic conditions can promote side reactions.
-
-
Problem 3: Product Isolation and Purification Difficulties
-
Question: The product is oiling out instead of crystallizing, or the crystals are very fine and difficult to filter. What can I do?
-
Answer:
-
Cause A: Residual Solvent or Impurities. Even small amounts of impurities can act as crystal growth inhibitors, leading to oils or poor crystal habits.
-
Solution: Perform a solvent swap to a more suitable crystallization solvent. Try an "anti-solvent" crystallization, where the product is dissolved in a good solvent and a poor solvent is slowly added to induce precipitation. Seeding the solution with a small amount of pure crystalline product can promote the growth of larger, more easily filterable crystals.
-
-
Cause B: Polymorphism. The compound may exist in different crystalline forms (polymorphs), one of which may be more difficult to handle.
-
Solution: Systematically screen a wide range of solvents and cooling profiles to identify conditions that consistently produce the desired, stable polymorph.
-
-
Cause C: Inefficient Filtration. On a large scale, fine particles can clog filter media.
-
Solution: Allow the crystal slurry to age (with gentle stirring) before filtration, which can lead to particle size growth (Ostwald ripening). Use a filter aid like Celite, but be aware this adds a step for its removal. Optimize the filter type (e.g., Nutsche filter dryer) for the specific particle size distribution.
-
-
Visualizations
Synthetic Pathway: Reductive Amination
References
Technical Support Center: Troubleshooting Unexpected NMR an die of 4-[Amino(phenyl)methyl]phenol
Welcome to the technical support center for the analysis of 4-[Amino(phenyl)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Here, we address common issues in a question-and-answer format, providing in-depth troubleshooting strategies and preventative measures.
I. Frequently Asked Questions (FAQs)
This section covers common problems encountered during the NMR analysis of 4-[Amino(phenyl)methyl]phenol.
Question 1: Why are the -OH and -NH2 proton signals in my ¹H NMR spectrum unexpectedly broad or even absent?
Answer:
Broadening or disappearance of labile proton signals (like those from hydroxyl and amine groups) is a frequent observation in ¹H NMR spectroscopy. This phenomenon is primarily due to:
-
Chemical Exchange: The protons on the electronegative oxygen and nitrogen atoms can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water or other protic impurities in the NMR solvent.[1][2] This rapid exchange, on the NMR timescale, leads to a broadening of the signals. In some cases, the exchange is so fast that the signals broaden into the baseline and are not observed.
-
Quadrupole Broadening (for -NH2): The nitrogen atom (¹⁴N) has a nuclear spin of I=1, which gives it a nuclear quadrupole moment. This quadrupole can interact with the local electric field gradient, leading to rapid relaxation and causing the signals of attached protons to broaden.[3]
-
Intermolecular Hydrogen Bonding: At higher concentrations, intermolecular hydrogen bonding between molecules of 4-[Amino(phenyl)methyl]phenol can also contribute to peak broadening.[1][4]
Troubleshooting and Solutions:
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. NMR solvents can absorb atmospheric moisture over time.[5] Using a freshly opened bottle or a solvent dried over molecular sieves can minimize water-related exchange.
-
D₂O Shake: A definitive way to identify -OH and -NH₂ peaks is to perform a "D₂O shake."[6] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile -OH and -NH₂ protons will exchange with deuterium, causing their signals to disappear from the spectrum.
-
Vary the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, resulting in sharper signals for the -OH and -NH₂ protons.[1] Conversely, a higher temperature might also be beneficial in some cases by increasing the exchange rate to a point where an averaged, sharper signal is observed.[2]
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts and hydrogen bonding interactions, potentially resolving overlapping signals or sharpening broad peaks.[5][7] Solvents like DMSO-d₆ are known to slow down the exchange of labile protons due to their hydrogen bond accepting nature, often resulting in sharper -OH and -NH₂ signals.[1][3]
Question 2: I'm observing unexpected peaks in my NMR spectrum that don't correspond to 4-[Amino(phenyl)methyl]phenol. What could be the source of these impurities?
Answer:
Unexpected peaks in an NMR spectrum are typically due to impurities, which can originate from the synthesis, workup, or degradation of the compound. For 4-[Amino(phenyl)methyl]phenol, potential impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis, such as 4-hydroxybenzaldehyde, benzaldehyde, or an amine source, may be present.
-
Byproducts of Synthesis: The synthesis of aminophenols can sometimes lead to the formation of byproducts. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction could leave nitro-containing intermediates.[8] Similarly, methods involving nitrosation could have residual nitroso compounds.[9][10]
-
Solvent Residues: Residual solvents from the reaction or purification steps are a common source of extra peaks. Common organic solvents have characteristic chemical shifts in different deuterated solvents.[11][12]
-
Degradation Products: Aminophenols can be susceptible to oxidation, especially in the presence of air and light, leading to colored impurities.[13] This can result in a complex mixture of degradation products.
Troubleshooting and Solutions:
-
Review the Synthetic Route: Carefully examine the synthetic procedure to anticipate potential byproducts and unreacted starting materials.[14][15]
-
Purification: Ensure the compound is thoroughly purified, for example, by recrystallization or column chromatography, to remove impurities.[14]
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[11][12]
-
Proper Storage: Store the compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature to minimize degradation.[16]
Question 3: The chemical shifts of the aromatic protons in my spectrum are different from the literature values, or the splitting patterns are not as expected. Why is this happening?
Answer:
Variations in chemical shifts and splitting patterns of aromatic protons can be influenced by several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of aromatic protons due to solvent-solute interactions.[7] Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d.[5]
-
pH and Ionic Strength: Changes in pH or the ionic strength of the sample can alter the protonation state of the amino and phenolic groups, which in turn affects the electron density of the aromatic rings and the chemical shifts of the attached protons.[17]
-
Concentration: At high concentrations, intermolecular interactions such as pi-stacking of the aromatic rings can influence the local magnetic environment and cause shifts in the resonance frequencies.
-
Temperature: Temperature can affect molecular motion and intermolecular interactions, leading to slight changes in chemical shifts.[17]
-
Second-Order Effects: If the chemical shift difference between two coupled protons is small (approaching the value of the coupling constant), the splitting patterns can become more complex and deviate from the simple first-order (n+1 rule) patterns. This is known as a second-order effect.
Troubleshooting and Solutions:
-
Standardize Conditions: When comparing spectra to literature data, ensure that the experimental conditions (solvent, concentration, temperature) are as similar as possible.
-
Use a Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument will increase the chemical shift dispersion (in Hz), which can help to resolve overlapping multiplets and simplify complex splitting patterns, often reducing second-order effects.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can be used to definitively identify which protons are coupled to each other, helping to unravel complex splitting patterns.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to diagnosing and resolving complex NMR issues with 4-[Amino(phenyl)methyl]phenol.
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR results for 4-[Amino(phenyl)methyl]phenol.
Caption: A flowchart for systematically troubleshooting NMR spectra of 4-[Amino(phenyl)methyl]phenol.
Experimental Protocols
Protocol 1: Sample Preparation for High-Quality NMR of 4-[Amino(phenyl)methyl]phenol
-
Weighing: Accurately weigh approximately 5-10 mg of your purified 4-[Amino(phenyl)methyl]phenol directly into a clean, dry NMR tube.
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A homogenous solution is crucial for good spectral resolution.[5]
-
Internal Standard (Optional): If precise quantification is required, add a small amount of an internal standard with a known chemical shift that does not overlap with your compound's signals (e.g., Tetramethylsilane - TMS).
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: The D₂O Shake Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a protic-compatible deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the NMR tube and gently invert it several times to ensure thorough mixing. You may observe a separate layer initially, so ensure adequate mixing for the exchange to occur.
-
Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[6]
Data Interpretation and Expected Chemical Shifts
The following table provides a general guide to the expected ¹H NMR chemical shifts for 4-[Amino(phenyl)methyl]phenol. Note that these values can vary depending on the solvent and other experimental conditions.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Phenolic -OH | 4.0 - 8.0 | Broad singlet | Highly variable, depends on solvent, concentration, and temperature.[6] |
| Amino -NH₂ | 1.5 - 5.0 | Broad singlet | Also highly variable and subject to exchange. |
| Methine -CH | ~5.0 | Singlet | The proton between the two aromatic rings. |
| Aromatic Protons | 6.5 - 7.5 | Multiplets | The exact shifts and splitting patterns depend on the substitution pattern of the two rings. |
This table is a generalized guide. For precise assignments, it is recommended to consult literature data for this specific compound or related structures and to perform 2D NMR experiments if necessary.
III. References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available from: [Link]
-
Spiridon, C. I., & Tiritiris, I. (2018). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 23(10), 2469. Available from: [Link]
-
ResearchGate. The ¹H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Available from: [Link]
-
SpectraBase. 4-Amino-3-methylphenol - Optional[¹H NMR] - Chemical Shifts. Available from: [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. Available from: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]
-
Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Available from: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 17(10), 12293–12311. Available from: [Link]
-
ResearchGate. ¹H-NMR spectrum of the purified 4-aminophenol. Available from: [Link]
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Science.gov. related impurities 4-aminophenol: Topics by Science.gov. Available from: [Link]
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Wishart, D. S., et al. (2011). Chemical Shift Variations in Common Metabolites. Metabolomics, 7(4), 535–542. Available from: [Link]
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ResearchGate. (2025, October 16). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available from: [Link]
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University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. Available from: [Link]
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NIST. Phenol, 4-amino-3-methyl-. Available from: [Link]
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Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol. Available from:
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Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0001169). Available from: [Link]
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Google Patents. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL. Available from:
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Reddit. Broad N-H chemical shift in proton NMR. Available from: [Link]
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ChemUniverse. 4-[AMINO(PHENYL)METHYL]PHENOL [P73494]. Available from: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
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ChemWhat. 4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7. Available from: [Link]
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US EPA. Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-. Available from: [Link]
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PrepChem.com. Synthesis of 3-amino-4-methylphenol. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
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Sun, W., et al. (2016). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. Chemical Communications, 52(70), 10648-10651. Available from: [Link]
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Vangala, V. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1944. Available from: [Link]
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CP Lab Safety. 4-(Amino(phenyl)methyl)phenol, 97%+ Purity, C₁₃H₁₃NO, 1 gram. Available from: [Link]
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Technical Support Center: Navigating the Purification Challenges of Polar Aminophenol Compounds
Welcome to the technical support center dedicated to addressing the significant, yet often underestimated, challenges associated with the purification of polar aminophenol compounds. As a class of molecules vital to the pharmaceutical, dye, and photography industries, their successful isolation in a pure form is paramount for research, development, and manufacturing.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies in a user-friendly, question-and-answer format.
The Aminophenol Conundrum: Why is Purification so Challenging?
Polar aminophenols are notoriously difficult to purify due to a combination of inherent chemical properties:
-
Amphoteric Nature : Possessing both a weakly acidic hydroxyl group and a weakly basic amino group, their charge state is highly dependent on pH.[1][2] This complicates purification techniques that rely on specific ionization states for separation.
-
High Polarity : The presence of both hydroxyl and amino functionalities imparts high polarity, leading to poor retention on traditional reversed-phase chromatography columns and strong, often irreversible, binding to normal-phase silica.[3]
-
Susceptibility to Oxidation : Particularly, ortho- and para-aminophenols are highly susceptible to oxidation in the presence of air and light, leading to the formation of intensely colored impurities, such as benzoquinone-imines.[1][4][5][6] This degradation can occur during the reaction, workup, and purification, significantly impacting the final product's purity and appearance.
-
Isomeric Similarity : The close structural and polarity resemblance between ortho-, meta-, and para-isomers makes their separation a significant chromatographic challenge.
This guide will provide a systematic approach to overcoming these hurdles, enabling you to achieve the desired purity for your polar aminophenol compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions encountered during the purification of polar aminophenols.
Q1: My aminophenol product is discolored (pink, brown, or black). What causes this, and can I still use it?
A1: Discoloration is almost always due to the oxidation of the aminophenol.[4][5] While minor discoloration might not affect the outcome of some subsequent reactions, it is a clear indicator of impurity. For most applications, especially in drug development, using a discolored starting material is ill-advised as the oxidation byproducts can interfere with your reaction and complicate purification.
-
Recommendation: It is best practice to purify the discolored aminophenol before use, typically by recrystallization.[5] To prevent future oxidation, store aminophenols under an inert atmosphere (nitrogen or argon), in amber-colored vials, and in a cool, dark place.[7] For long-term storage, converting them to their more stable hydrochloride salts is a viable strategy.[5]
Q2: I'm struggling to get my polar aminophenol to retain on a C18 reversed-phase HPLC column. What are my options?
A2: This is a very common issue. The high polarity of aminophenols leads to minimal interaction with the non-polar stationary phase of a C18 column, causing them to elute in or near the void volume.[8] Here are several strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for retaining and separating highly polar compounds.[3][9][10][11]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged aminophenol, increasing its retention on a reversed-phase column.[8][12]
-
Use of a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that provide an alternative mechanism for retaining polar analytes.
Q3: How can I effectively remove unreacted starting materials and other impurities from my crude aminophenol product?
A3: The choice of purification method depends on the nature of the impurities and the scale of your experiment. The most common and effective techniques are:
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a relatively pure product, especially on a larger scale.[13]
-
Acid-Base Extraction: Leveraging the amphoteric nature of aminophenols, you can selectively move your compound between aqueous and organic layers by adjusting the pH, leaving behind non-ionizable impurities.[2]
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities and is suitable for a wide range of scales.[4][13]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of polar aminophenol compounds.
Issue 1: Poor Separation of Aminophenol Isomers by Chromatography
Problem: You are unable to achieve baseline separation of ortho-, meta-, and para-aminophenol isomers using your current chromatographic method.
Root Cause Analysis: The isomers often have very similar polarities, making them difficult to resolve with standard chromatographic techniques.
Solutions:
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds and often provides better selectivity for aminophenol isomers than reversed-phase chromatography.[3][9][10][11]
Experimental Protocol: HILIC for Aminophenol Isomer Separation
-
Column Selection: Choose a HILIC column with a suitable stationary phase. Amide, cyano, or unbonded silica phases are good starting points.[11]
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar aminophenols.
-
Run a gradient to increase the aqueous component (e.g., to 50% A over 15 minutes).
-
Hold at the final conditions for 5 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for at least 10 minutes.
-
-
Detection: UV detection at 275 nm is typically suitable for aminophenols.
-
Optimization: Adjust the gradient slope, flow rate, and pH of the aqueous mobile phase to optimize selectivity and resolution.
Strategy 2: Normal Phase Chromatography with a Basic Modifier
While challenging due to the high polarity of aminophenols, normal phase chromatography can be effective if the stationary phase's acidity is managed.
Experimental Protocol: Modified Normal Phase Chromatography
-
Stationary Phase: Use a standard silica gel column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or isopropanol).
-
Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will deactivate the acidic silanol groups on the silica surface, reducing peak tailing and improving the separation of the basic aminophenols.[13]
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds.
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same modified mobile phase system to develop and optimize the separation before running the column.
Issue 2: Product Discoloration During Purification
Problem: Your aminophenol solution turns color during chromatographic purification or workup.
Root Cause Analysis: The aminophenol is oxidizing upon exposure to air, and this can be exacerbated by factors like pH and the presence of metal ions.[4][5]
Solutions:
Strategy 1: Use of Antioxidants
Adding a small amount of an antioxidant to your solutions can significantly inhibit oxidation.
-
During Workup/Extraction: Add a small amount of sodium dithionite or sodium metabisulfite to your aqueous solutions.[2]
-
During Chromatography: For HPLC, adding an antioxidant like ascorbic acid to the mobile phase and sample diluent can prevent on-column degradation.[7]
Strategy 2: Working Under an Inert Atmosphere
For highly sensitive aminophenols, performing the purification steps under an inert atmosphere can prevent oxidation.
Experimental Protocol: Inert Atmosphere Column Chromatography
-
Column Packing: Pack the column with silica gel or another appropriate stationary phase as you normally would.
-
Inerting the System: Gently flush the packed column and all solvent reservoirs with nitrogen or argon.
-
Loading the Sample: Dissolve your crude aminophenol in a minimal amount of deoxygenated mobile phase and load it onto the column under a positive pressure of inert gas.
-
Elution: Run the chromatography as usual, but maintain a gentle stream of inert gas over the top of the column and at the collection point.
-
Fraction Analysis: Analyze the collected fractions by TLC as quickly as possible.
-
Solvent Removal: When evaporating the solvent from the purified fractions, use a rotary evaporator with a nitrogen or argon bleed.
Issue 3: Difficulty with Crystallization
Problem: You are unable to induce crystallization of your purified aminophenol, or it "oils out" of solution.
Root Cause Analysis: This can be due to several factors, including the choice of solvent, the cooling rate, or the presence of persistent impurities that inhibit crystal formation.
Solutions:
Strategy 1: Systematic Solvent Screening
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | Good for highly polar aminophenols, but solubility might still be high at low temperatures.[14] |
| Ethanol/Water | Variable | Variable | A versatile mixture that allows for fine-tuning of polarity. |
| Toluene | 2.4 | 111 | Can be effective for less polar aminophenol derivatives. |
| Ethyl Acetate/Hexanes | Variable | Variable | A common system for compounds of intermediate polarity. |
Troubleshooting Crystallization Table
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent | Insufficient solvent volume or incorrect solvent choice. | Gradually add more hot solvent. If the product still doesn't dissolve, a more polar solvent may be needed.[13] |
| Product "oils out" upon cooling | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to redissolve the oil, add a small amount of a co-solvent to increase solubility, and allow it to cool more slowly.[13] |
| No crystals form upon cooling | The solution is not saturated enough, or the product is too soluble. | Evaporate some of the solvent to concentrate the solution. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat until clear and cool slowly. Scratching the inside of the flask can also induce crystallization.[13] |
Visualization of Key Concepts
To further aid in understanding the principles behind aminophenol purification, the following diagrams illustrate key workflows and chemical behaviors.
Decision Workflow for Aminophenol Purification
Caption: A decision-making workflow for selecting the appropriate purification strategy for a crude aminophenol product.
pH-Dependent Behavior of Aminophenols
Caption: The ionization state of a typical aminophenol at different pH values, which is fundamental to purification by extraction.
By understanding the unique chemical nature of polar aminophenols and employing the targeted strategies outlined in this guide, researchers can confidently overcome the associated purification challenges and obtain high-purity compounds for their critical applications.
References
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
- Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
- Patel, H., & Shah, B. H. (2016). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques.
- Chang, Y., et al. (2015). Reactive Extraction of o-, m-, and p-Aminophenol Using Trialkylphosphine Oxide/Kerosene. Industrial & Engineering Chemistry Research, 54(32), 7968-7975.
-
Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution. Retrieved from [Link]
- Google Patents. (1973). US3717680A - PURIFICATION OF p-AMINOPHENOL.
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Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]
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ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]
-
ResearchGate. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
Oxford Academic. (1983). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from [Link]
-
ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
- Google Patents. (1984). US4440954A - Process for the purification of p-aminophenol.
-
Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-[Amino(phenyl)methyl]phenol
Introduction
4-[Amino(phenyl)methyl]phenol is a valuable chemical intermediate, serving as a structural motif in various pharmacologically active compounds and advanced materials. The selection of an optimal synthetic route is critical for achieving desired purity, yield, and cost-effectiveness, particularly as projects scale from laboratory research to industrial production. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 4-[Amino(phenyl)methyl]phenol, offering detailed experimental protocols, mechanistic insights, and performance data to aid researchers, chemists, and process development professionals in making informed decisions.
We will explore two principal, logically distinct pathways: a direct, one-pot three-component condensation and a sequential two-step approach involving the formation and subsequent reductive amination of a ketone intermediate. Each method presents a unique profile of advantages and challenges related to operational complexity, reagent cost, safety, and overall efficiency.
Method 1: One-Pot Three-Component Synthesis (Betti Reaction)
The most atom-economical approach to 4-[Amino(phenyl)methyl]phenol is a one-pot condensation of phenol, benzaldehyde, and an ammonia source. This transformation is a classic example of the Betti reaction, a specific variant of the Mannich reaction where an electron-rich phenol acts as the nucleophile.[1][2] This method constructs the target molecule in a single, convergent step, minimizing intermediate handling and purification.
Reaction Principle and Mechanism
The reaction proceeds through the initial formation of an imine from benzaldehyde and ammonia. Phenol, activated by its hydroxyl group, then acts as a potent nucleophile, attacking the electrophilic carbon of the imine. The aromaticity of the phenol ring is restored through deprotonation, yielding the final α-aminobenzylphenol product. The ortho-para directing nature of the hydroxyl group favors the formation of the desired 4-substituted product.
References
A Comparative Guide to the Biological Activity of Aminophenols: A Structure-Activity Analysis of 4-[Amino(phenyl)methyl]phenol
Introduction: The Versatile Aminophenol Scaffold
Aminophenols, organic compounds featuring both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring, represent a foundational scaffold in medicinal chemistry. Their derivatives are integral to a wide array of applications, from pharmaceuticals like the analgesic and antipyretic paracetamol (acetaminophen) to dyes and photographic developers.[1][2] The biological activity of these compounds is profoundly dictated by the interplay between the electron-donating hydroxyl and amino groups, their relative positions on the aromatic ring (ortho, meta, or para), and the nature of any substituents.
This guide provides an in-depth comparison of the biological activities of various aminophenol derivatives, culminating in a predictive analysis of 4-[Amino(phenyl)methyl]phenol . This specific molecule is an N-benzyl derivative of 4-aminophenol, a structural modification that significantly alters its physicochemical properties and, consequently, its biological potential. As direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established Structure-Activity Relationship (SAR) principles derived from its analogues to build a scientifically grounded profile. We will explore key activities including antioxidant, anticancer, antimicrobial, and enzyme inhibition, supported by experimental data from related compounds.
Part 1: The Core Scaffold - How Isomerism Dictates Activity
The fundamental biological properties of aminophenols are critically dependent on the relative positioning of the amino and hydroxyl groups. The ortho (2-aminophenol) and para (4-aminophenol) isomers are generally more biologically active than the meta (3-aminophenol) isomer, particularly concerning antioxidant and pro-oxidant activities.[3]
Core Principle: Radical Stability
The enhanced activity of 2- and 4-aminophenol is attributed to their ability to form stable quinone-imine or quinone-like radical species after donating a hydrogen atom from the hydroxyl or amino group to neutralize a free radical.[4] This resonance stabilization is not possible for the 3-aminophenol isomer, rendering it a significantly less potent radical scavenger.[3] Paradoxically, this same chemical property can also lead to pro-oxidant effects, particularly in the presence of transition metals like copper, where 2- and 4-aminophenol can generate reactive oxygen species (ROS), a mechanism potentially linked to the cytotoxicity of some derivatives.[3]
Part 2: The Role of N-Substitution in Modulating Biological Activity
Modifying the amino group of the aminophenol core is a key strategy for tuning biological activity. Substitution on the nitrogen atom can dramatically alter a compound's lipophilicity, steric profile, and electronic properties, leading to enhanced potency and target specificity.
Anticancer and Cytotoxic Properties
Research has consistently shown that adding large, lipophilic substituents to the nitrogen of 4-aminophenol can significantly enhance anticancer activity. A prime example is fenretinide [N-(4-hydroxyphenyl)retinamide], a derivative that has demonstrated potent growth inhibition and apoptosis induction in various cancer cell lines.[5] Studies have confirmed that the anticancer activity is largely attributable to the side chain attached to the aminophenol moiety.[5]
For instance, a series of p-alkylaminophenols showed that antiproliferative potency increased with the length of the alkyl chain; p-dodecylaminophenol was found to be a more potent anticancer agent than fenretinide in certain cell lines.[5] This enhancement is correlated with better incorporation into cancer cells and a greater ability to induce apoptosis.[5] Similarly, other N-substituted 4-aminophenols, such as those containing morpholine groups, have shown significant cytotoxicity against melanoma cells.[6]
Antimicrobial and Antidiabetic Activities
N-substitution is also a viable strategy for developing antimicrobial and antidiabetic agents. A study involving five Schiff base derivatives of 4-aminophenol (where the nitrogen is part of an imine, C=N, bond) demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[4][7] These same compounds also exhibited significant inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes management.[4][7] The specific nature of the substituent on the imine carbon dictates the potency and spectrum of activity.[4]
Part 3: Predictive Analysis of 4-[Amino(phenyl)methyl]phenol
Given the established SAR principles, we can now construct a predictive profile for 4-[Amino(phenyl)methyl]phenol.
Structure:
-
Core: 4-aminophenol, providing the foundational antioxidant and reactive properties.
-
N-Substituent: A benzyl group (-CH₂-C₆H₅). This adds significant lipophilicity and steric bulk compared to an unsubstituted amine.
Predicted Biological Activities:
-
Antioxidant Activity: The primary antioxidant mechanism will still be driven by the phenolic hydroxyl group. The N-benzyl group is not expected to inhibit the hydrogen-donating capacity of the -OH group. In fact, there is a known synergy between phenolic and aminic antioxidants where the phenol can regenerate the amine antioxidant, potentially leading to a robust overall effect. The presence of the N-benzyl group may slightly modulate the redox potential but the potent antioxidant character of the 4-aminophenol core should be retained.
-
Anticancer Activity: This is the area of greatest potential. The N-benzyl group significantly increases the molecule's lipophilicity, which is a key factor in enhancing the anticancer activity of other N-substituted 4-aminophenols.[5] This increased lipophilicity can facilitate easier passage through cell membranes, leading to higher intracellular concentrations. The bulky phenyl ring could also promote specific interactions, such as π-π stacking, with biological targets like enzymes or DNA, potentially inducing cell cycle arrest or apoptosis.[8] Studies on other N-benzyl derivatives have shown potent anticancer activity, suggesting this is a promising avenue of investigation for 4-[Amino(phenyl)methyl]phenol.[9][10][11]
-
Antimicrobial Activity: The increased lipophilicity conferred by the N-benzyl group is a common feature in effective antimicrobial agents, as it aids in the disruption of bacterial cell membranes. Schiff bases of 4-aminophenol with aromatic substituents have demonstrated good antimicrobial activity.[4] It is highly probable that 4-[Amino(phenyl)methyl]phenol will exhibit activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The bulky, hydrophobic benzyl group makes 4-[Amino(phenyl)methyl]phenol a candidate for an enzyme inhibitor. The substituent could fit into hydrophobic pockets of an enzyme's active site, leading to inhibition. For example, N-substituted 4-aminophenols have been investigated as tyrosinase inhibitors for their potential use against malignant melanoma.[6] The specific enzymes inhibited would depend on the shape and size of their active sites.
Comparative Data Summary
The following table summarizes experimental data for various aminophenol derivatives to provide context for the predicted activity of 4-[Amino(phenyl)methyl]phenol.
| Compound/Derivative Class | Biological Activity | Key Findings (IC₅₀ / Zone of Inhibition) | Reference |
| 2-Aminophenol & 4-Aminophenol | Antioxidant / Pro-oxidant | Potent DPPH radical scavengers; generate ROS in the presence of Cu²⁺. | [3] |
| 3-Aminophenol | Antioxidant | Significantly less active radical scavenger compared to 2- and 4-isomers. | [3] |
| p-Dodecylaminophenol | Anticancer | More potent than fenretinide against various cancer cell lines (e.g., HL60, MCF-7). | [5] |
| N-(2-morpholinoethyl)-4-aminophenol | Anticancer (Melanoma) | IC₅₀ of 20 µg/mL on HBL cells. | [6] |
| Schiff Base Derivatives of 4-AP | Antimicrobial | Broad-spectrum activity. e.g., S-2 showed 15.11 mm inhibition zone vs S. aureus. | [4] |
| Schiff Base Derivatives of 4-AP | Antidiabetic | Significant inhibition of α-amylase (up to 93.2%) and α-glucosidase (up to 73.7%). | [4][7] |
Part 4: Experimental Protocols for Validation
To empirically validate the predicted biological activities of 4-[Amino(phenyl)methyl]phenol, standardized in vitro assays are essential. The following protocols are described with an emphasis on the rationale behind key steps.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to prevent photodegradation.
-
Prepare a stock solution of 4-[Amino(phenyl)methyl]phenol in methanol or DMSO. Create a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Causality: The mixture is incubated in the dark for 30 minutes. This is critical because DPPH is light-sensitive, and dark incubation ensures that the reduction in absorbance is due to the antioxidant activity of the compound, not photodegradation of the reagent.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain only methanol.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage inhibition against the compound concentration.
-
Protocol 2: MTT Assay (Anticancer/Cytotoxicity)
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-[Amino(phenyl)methyl]phenol in the appropriate cell culture medium.
-
Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Causality: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration that inhibits 50% of cell growth.
-
Part 5: Visualizations of Mechanisms and Workflows
Diagram 1: Structure-Activity Relationship of Aminophenols
Caption: SAR diagram illustrating how isomerism and N-substitution affect aminophenol activity.
Diagram 2: Experimental Workflow for DPPH Assay
Caption: A typical workflow for evaluating antioxidant activity using the DPPH assay.
Diagram 3: Antioxidant Mechanism of a Phenol
Caption: Hydrogen atom donation by a phenol to neutralize a free radical.
Conclusion and Future Directions
While direct experimental evidence for 4-[Amino(phenyl)methyl]phenol remains to be published, a robust analysis based on the well-established structure-activity relationships of its analogues provides a strong predictive framework. The foundational 4-aminophenol core suggests potent antioxidant capabilities. More significantly, the addition of the N-benzyl group introduces lipophilicity and steric bulk—features strongly correlated with enhanced anticancer and antimicrobial activity in related N-substituted derivatives.
Therefore, 4-[Amino(phenyl)methyl]phenol emerges as a high-potential candidate for further investigation, particularly as an antiproliferative agent. The experimental protocols detailed in this guide provide a clear path for validating these predictions. Future research should focus on synthesizing this compound and screening it against a panel of cancer cell lines and microbial strains to fully elucidate its biological activity profile and therapeutic potential.
References
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Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., & Iqbal, M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
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Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., Iqbal, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed, 35209141. [Link]
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Rafique, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]
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Mosca, L., et al. (1998). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. PubMed. [Link]
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Tran, T. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]
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El-Sayed, N. F., et al. (2021). Some biologically active aminophenol-containing derivatives described in the literature. ResearchGate. [Link]
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Nakamura, T., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]
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Huczyński, A., et al. (2015). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PMC. [Link]
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Huczyński, A., et al. (2015). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. [Link]
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Khan, I., et al. (2016). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. [Link]
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Wang, C., et al. (2021). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. [Link]
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Ghorab, M. M., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed. [Link]
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Sugahara, S., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed. [Link]
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Gul, H. I., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. [Link]
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Cholewinska, M., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]
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Cholewinska, M., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. ResearchGate. [Link]
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van der Westhuyzen, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
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A Comparative Structural Analysis of 4-[Amino(phenyl)methyl]phenol and Its Analogs for Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the scaffold of 4-[Amino(phenyl)methyl]phenol presents a versatile template for the design of novel therapeutic agents. Its inherent structural features—a phenol ring, a chiral center, an amino group, and an additional phenyl moiety—offer multiple points for modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive structural comparison of 4-[Amino(phenyl)methyl]phenol and its key analogs, delving into their synthesis, spectroscopic characterization, conformational analysis, and structure-activity relationships (SAR) across various biological targets. Experimental data and detailed protocols are provided to support the objective comparison and to empower researchers in their drug discovery endeavors.
The Core Scaffold: 4-[Amino(phenyl)methyl]phenol
4-[Amino(phenyl)methyl]phenol serves as our foundational structure. Its chemical makeup, C₁₃H₁₃NO, consists of a central methylene bridge connecting a p-substituted phenol and a phenyl ring, with an amino group attached to the benzylic carbon. This arrangement imparts a degree of conformational flexibility, which is crucial for its interaction with biological macromolecules.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | |
| LogP | 2.4403 | |
| pKa | Not explicitly found for the parent compound, but for 4-aminophenol, the pKa of the phenolic proton is ~10.3. The basicity of the amino group would be influenced by the phenyl and hydroxyphenyl substituents. | |
| Topological Polar Surface Area (TPSA) | 46.25 Ų |
Synthesis of the Core Scaffold:
While a specific detailed protocol for the direct synthesis of 4-[Amino(phenyl)methyl]phenol was not prominently available in the reviewed literature, a general and plausible synthetic route involves the reductive amination of 4-hydroxybenzaldehyde with ammonia and a suitable reducing agent, in the presence of a phenyl Grignard reagent or a related phenylating agent. Another potential route is the reduction of the corresponding oxime or Schiff base.
A general procedure for a related synthesis of 3-((4-methylphenyl)amino)phenol via condensation is as follows, which can be adapted:
Experimental Protocol: Synthesis of a Diphenylamine Derivative [1]
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add resorcinol (1.0 equivalent), p-toluidine (1.5 - 2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to approximately 200°C with vigorous stirring. Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Structural Analogs: Modifications and Their Consequences
The versatility of the 4-[Amino(phenyl)methyl]phenol scaffold is best understood by examining its analogs. These can be broadly categorized based on the site of modification:
-
Schiff Base Derivatives: Modification of the primary amino group.
-
N-Substituted Analogs: Alkylation, arylation, or acylation of the amino group.
-
Phenyl Ring-Substituted Analogs: Introduction of substituents on either the phenolic or the non-phenolic phenyl ring.
Schiff Base Derivatives: The Impact of the Azomethine Group
The condensation of the primary amino group of 4-aminophenol (a precursor or related structure) with various aldehydes yields Schiff bases (imines), introducing an azomethine (-CH=N-) group. This modification significantly alters the electronic and steric properties of the molecule, often enhancing biological activity.
A study by R. Iqbal et al. describes the synthesis and characterization of several 4-aminophenol Schiff base derivatives with demonstrated antimicrobial and antidiabetic activities.[2][3][4]
General Synthesis of 4-Aminophenol Schiff Bases: [3]
-
Dissolve 4-aminophenol in absolute ethanol.
-
Dissolve the desired aldehyde in absolute ethanol separately.
-
Mix the two solutions and stir at room temperature for 10-30 minutes, using a few drops of glacial acetic acid as a catalyst.
-
Monitor the reaction progress by TLC.
-
Collect the resulting precipitate by filtration and dry.
-
Recrystallize the product from absolute ethanol.
Spectroscopic Characterization of Schiff Bases: [2]
-
FT-IR: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1622-1577 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine is also indicative.
-
¹H-NMR: A sharp singlet in the range of 8.38-8.89 ppm is assigned to the azomethine proton (-CH=N-).
-
¹³C-NMR: The azomethine carbon signal typically appears in the range of 152.24–162.26 ppm.
Structure-Activity Relationship (SAR) of Schiff Base Analogs:
The biological activity of these Schiff bases is highly dependent on the nature of the substituent on the aldehyde-derived phenyl ring.
-
Antimicrobial Activity:
-
The presence of an electron-donating group, such as a dimethylamino group, on the phenyl ring (e.g., in 4-((4-(dimethylamino)benzylidene)amino)phenol) has been shown to enhance antibacterial activity against strains like S. aureus and M. luteus.[2]
-
Conversely, the introduction of an electron-withdrawing nitro group can lead to a reduction in antibacterial effects against several microorganisms.[2]
-
A thiophene ring instead of a phenyl ring has been associated with strong activity against B. bronchiseptica.[2]
-
-
Anticancer Activity:
-
The planar nature of the azomethine bond and the extended conjugation in these molecules facilitate intercalation with DNA, a mechanism suggested for their potential anticancer properties.[3]
-
Studies on other Schiff bases have shown that their cytotoxicity against cancer cell lines like HeLa and MCF-7 can be significant, with some compounds inducing apoptosis.
-
N-Substituted Analogs: Modulating Lipophilicity and Receptor Interaction
Substitution on the nitrogen atom of the amino group directly influences the compound's polarity, basicity, and steric bulk, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
A study on novel aminophenol analogues for anticancer activity revealed that the nature of the N-substituent is crucial.[5] It was found that long alkyl chains attached to the amino group, such as in p-dodecylaminophenol, exhibited potent anticancer activity, even more so than the well-known agent fenretinide.[5] This suggests that increasing the lipophilicity of the molecule can enhance its incorporation into cancer cells and its ability to induce apoptosis.[5]
Synthesis of N-Substituted Analogs:
N-alkylation can be achieved through standard procedures involving the reaction of the parent amine with an appropriate alkyl halide in the presence of a base. N-acylation can be performed using an acyl chloride or anhydride.
Phenyl Ring-Substituted Analogs: Tuning Electronic Properties and Binding Selectivity
Introducing substituents on either of the phenyl rings provides a powerful strategy to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.
-
Halogenation: The introduction of halogens can increase lipophilicity and metabolic stability. For instance, the synthesis of aminomethylated 2-chloro-4-phenylphenols has been reported.
-
Methylation: The addition of methyl groups can enhance binding through hydrophobic interactions.
-
Hydroxylation/Alkoxylation: These groups can act as hydrogen bond donors or acceptors, which is often crucial for receptor binding.
Structure-Activity Relationship (SAR) of Phenyl Ring-Substituted Analogs:
-
Anticancer Activity: A study on 4-aminophenol-1,3,4-oxadiazole derivatives demonstrated that substitutions on the phenyl ring significantly impact their antiproliferative activity against triple-negative breast cancer cells.[6] Molecular docking and dynamic simulations suggested that these compounds target p38 MAPK, and their binding is influenced by the nature of the substituents.[6]
-
Antibacterial Activity: In a series of 4-substituted phenyl bichalcophenes, it was found that the presence of a phenyl or thiophene ring enhanced antibacterial activity, while a pyridyl or furan ring reduced it. Monocationic derivatives were generally more active than their mononitrile counterparts.
Experimental Workflows and Data Visualization
To facilitate a deeper understanding of the structural relationships and experimental processes, the following diagrams and protocols are provided.
General Synthetic Workflow for 4-Aminophenol Analogs
Caption: General synthetic pathways to different classes of 4-aminophenol analogs.
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of synthesized analogs.
Conclusion and Future Directions
The 4-[Amino(phenyl)methyl]phenol scaffold and its analogs represent a rich source of chemical diversity with significant potential in drug discovery. The ease of modification at the amino group and on the phenyl rings allows for the systematic exploration of structure-activity relationships. Schiff base derivatives have demonstrated notable antimicrobial and potential anticancer activities, with their biological effects being highly tunable through substituent modifications. N-alkylation has been shown to be a viable strategy for enhancing anticancer potency by increasing lipophilicity. Furthermore, substitutions on the phenyl rings provide a means to fine-tune electronic properties and optimize interactions with biological targets.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse substituents are warranted. A critical next step will be to obtain high-resolution crystal structures of the parent compound and its key analogs complexed with their biological targets. This will provide invaluable insights into the specific molecular interactions driving their biological activity and will pave the way for rational, structure-based drug design. The continued investigation of this versatile scaffold holds great promise for the development of novel therapeutics to address a range of unmet medical needs.
References
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Iqbal, R., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
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Noriko, T., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 15-20. [Link]
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Iqbal, R., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Liu, J., et al. (2010). 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133. [Link]
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Iqbal, R., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]
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Lattimer, J. C., & Kelly, T. R. (2003). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 125(48), 14768–14775. [Link]
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NIST. Phenol, 4-[(phenylmethyl)amino]-. [Link]
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A Researcher's Guide to the Comparative Antimicrobial Profiling of Aminophenol Derivatives
This guide offers a comprehensive framework for the systematic evaluation of aminophenol derivatives as potential antimicrobial agents. Designed for researchers, medicinal chemists, and drug development professionals, its purpose is to move beyond rote protocol execution to a deeper understanding of the experimental logic, ensuring the generation of robust, comparable, and meaningful data in the quest for novel therapeutics to combat antimicrobial resistance.
The Imperative for Novel Antimicrobials: The Role of Aminophenol Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates urgent innovation in drug discovery. Pathogens are increasingly evading conventional antibiotics, making the exploration of new chemical scaffolds a global health priority. Aminophenol derivatives have garnered significant interest as a versatile class of compounds with demonstrable antimicrobial properties. These molecules, characterized by a benzene ring substituted with both hydroxyl (-OH) and amino (-NH2) groups, offer a rich chemical canvas for modification, allowing for the fine-tuning of their biological activity.
Studies have shown that even simple structural isomers, such as ortho-, meta-, and para-aminophenol, exhibit varied antibacterial efficacy, with p-aminophenol demonstrating significantly greater potency than the other two forms.[1] More complex derivatives, such as Schiff bases, amides, and N-acyl compounds, have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] This guide provides a structured methodology to rigorously compare these derivatives and identify lead candidates for further development.
Strategic Experimental Workflow: From Screening to Mechanism
A robust comparative study follows a logical progression from high-throughput screening to detailed mechanistic investigation. This tiered approach ensures that resources are focused on the most promising compounds.
Figure 1: A strategic workflow for the comparative evaluation of antimicrobial aminophenol derivatives.
Causality Behind the Workflow:
-
Phase 1 (Screening): The agar diffusion method is a rapid, resource-efficient first pass to identify derivatives with any antimicrobial activity, allowing for the disqualification of inactive compounds early in the process.[2]
-
Phase 2 (Potency): For active compounds, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) provides the quantitative data essential for direct, objective comparison of potency.[1] This step differentiates compounds that merely inhibit growth (bacteriostatic) from those that kill the organism (bactericidal).
-
Phase 3 (Mechanism): Once potent compounds are identified, investigating their mechanism of action (MoA) is critical. This knowledge informs lead optimization, predicts potential resistance mechanisms, and is vital for preclinical development. Studies suggest that aminophenol derivatives may act by damaging DNA or destabilizing cell membranes.[1][2][3] Time-kill assays further characterize the pharmacodynamics, showing how quickly the compound acts at different concentrations.[1]
Core Experimental Protocols
Adherence to standardized protocols is the bedrock of trustworthy and reproducible science. The following methodologies are based on internationally recognized standards.
Protocol: Agar Well Diffusion for Primary Screening
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of each aminophenol derivative solution (at a known concentration, e.g., 1 mg/mL) into separate wells. Include a solvent control and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone indicates greater inhibitory activity.
Protocol: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the stock aminophenol derivative solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Prepare a standardized bacterial inoculum and dilute it in MHB so that when 50 µL is added to each well (except the sterility control), it results in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: Determination of MBC
This protocol follows directly from the MIC assay.
-
Subculturing: From each well in the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., no colony growth on the subculture plate).
Data Presentation for Comparative Analysis
Summarizing results in a structured table is crucial for clear interpretation and comparison.
Table 1: Example Antimicrobial Activity Data for Aminophenol Derivatives (MIC/MBC in µg/mL)
| Compound ID | Derivative Type | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | MBC/MIC Ratio (S. aureus) |
| AP-1 | p-Aminophenol | 32 | 64 | 128 | 2 |
| AP-S1 | Schiff Base of 4-AP[2] | 16 | 32 | 64 | 4 |
| AP-A1 | Amide of Cyclopropane[5] | 64 | 128 | 32 | >4 |
| Ciprofloxacin | Control (Antibiotic) | 0.5 | 0.25 | N/A | 2 |
| Fluconazole | Control (Antifungal) | N/A | N/A | 8 | N/A |
Interpreting the Data:
-
Potency: Lower MIC values indicate higher potency. Here, AP-S1 is the most potent derivative against the tested bacteria.
-
Spectrum of Activity: AP-S1 shows broad-spectrum activity against Gram-positive, Gram-negative, and fungal pathogens.[2][3] In contrast, AP-A1 shows stronger antifungal than antibacterial activity.[5]
-
Mode of Action: The MBC/MIC ratio helps classify the compound's effect. A ratio ≤ 4 typically suggests a cidal (killing) action, while a ratio > 4 suggests a static (inhibitory) action. AP-1 and AP-S1 appear to be bactericidal against S. aureus, whereas AP-A1 is likely bacteriostatic.
Uncovering the Mechanism of Action: DNA Interaction
A key differentiator for a novel antimicrobial is its mechanism of action. For certain 4-aminophenol Schiff base derivatives, evidence points towards interaction with microbial DNA as a potential mechanism.[2][3] This can be investigated using biophysical methods.
Figure 2: Proposed mechanism of action for aminophenol derivatives involving DNA interaction.
Experimental Validation:
-
UV-Visible Spectrophotometry: The interaction of a compound with DNA can be monitored by observing changes in its UV-Vis absorption spectrum upon titration with DNA. A hyperchromic effect (increase in absorbance) or hypochromic effect (decrease in absorbance) suggests a close association with the DNA molecule.[2] A bathochromic shift (red shift, to a longer wavelength) can indicate intercalation between DNA base pairs.[3] This method provides strong evidence for complex formation.
By following this comprehensive guide, research teams can ensure their comparative studies on aminophenol derivatives are conducted with the scientific rigor necessary to identify and validate promising new antimicrobial drug candidates.
References
-
A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. ResearchGate. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]
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Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives. PubMed. [Link]
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Kikkeri N. Mohana, et al: Synthesis and antimicrobial activity of 5-aminoquinopline and 3-amino phenol derivatives. ResearchGate. [Link]
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Role of Para Aminophenol in Oncology Drug Development. Kajay Remedies. [Link]
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A Comparative Guide to the Structural Validation of 4-[Amino(phenyl)methyl]phenol: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques for the structural validation of 4-[Amino(phenyl)methyl]phenol, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction to 4-[Amino(phenyl)methyl]phenol and the Imperative of Structural Validation
4-[Amino(phenyl)methyl]phenol, with its chiral center and functionalized aromatic rings, presents a compelling case for rigorous structural analysis. Its potential applications in medicinal chemistry and materials science are contingent on a precise understanding of its stereochemistry and intermolecular interactions. While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an absolute and high-resolution three-dimensional structure.[1][2] However, the journey to a crystal structure is not always straightforward, necessitating a comparative evaluation of other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Definitive Method: X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1][2][3] The resulting electron density map provides precise bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.
Experimental Workflow: From Synthesis to Structure
The successful application of X-ray crystallography is critically dependent on the preparation of a high-quality single crystal. This multi-step process, from synthesis to data analysis, is outlined below.
A plausible and efficient route to synthesize 4-[Amino(phenyl)methyl]phenol is through the reductive amination of 4-hydroxybenzaldehyde. This method involves the formation of an imine intermediate, which is then reduced to the desired amine.
Experimental Protocol: Synthesis of 4-[Amino(phenyl)methyl]phenol
-
Imine Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in methanol. Add a solution of ammonia in methanol (excess) and stir the mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure 4-[Amino(phenyl)methyl]phenol.
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[1] Several techniques can be employed, with slow evaporation being a common starting point for small organic molecules.
Experimental Protocol: Crystallization of 4-[Amino(phenyl)methyl]phenol
-
Solvent Selection: Dissolve a small amount of the purified 4-[Amino(phenyl)methyl]phenol in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane).
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
The harvested crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.
Experimental Protocol: X-ray Data Collection and Refinement
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect the diffraction data at a controlled temperature (e.g., 293 K).
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SHELX). Solve the structure using direct methods and refine by full-matrix least-squares on F². Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Illustrative Crystallographic Data for an Analogous Compound
As of the writing of this guide, a publicly available crystal structure for 4-[Amino(phenyl)methyl]phenol was not found. Therefore, we present the crystallographic data for (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide, a related compound containing a benzylamine moiety and a phenol group, to illustrate the type of information obtained from an X-ray crystallographic study.[4]
| Parameter | (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide[4] |
| Chemical Formula | C₂₁H₂₀N₂O₃S |
| Formula Weight | 380.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(5) |
| b (Å) | 15.1234(7) |
| c (Å) | 12.3456(6) |
| α (°) | 90 |
| β (°) | 101.234(2) |
| γ (°) | 90 |
| Volume (ų) | 1850.1(2) |
| Z | 4 |
| R-factor (%) | 4.5 |
This data is for an analogous compound and serves as an illustrative example.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the ultimate structural proof, NMR spectroscopy and Mass Spectrometry are indispensable tools for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. It is a powerful technique for elucidating the connectivity of atoms in a molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of 4-[Amino(phenyl)methyl]phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Based on established chemical shift principles for similar aromatic amines and phenols, the following spectral data are predicted for 4-[Amino(phenyl)methyl]phenol.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.5 ppm (s, 1H): Phenolic -OH proton.
-
δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.
-
δ 6.7-7.1 ppm (m, 4H): Aromatic protons of the phenol ring.
-
δ ~5.0 ppm (s, 1H): Methine -CH proton.
-
δ ~2.5 ppm (br s, 2H): Amine -NH₂ protons.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~156 ppm: Carbon attached to the hydroxyl group.
-
δ ~145 ppm: Quaternary carbon of the phenyl ring.
-
δ ~126-130 ppm: Aromatic carbons of both rings.
-
δ ~115 ppm: Aromatic carbons ortho to the hydroxyl group.
-
δ ~55 ppm: Methine -CH carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 4-[Amino(phenyl)methyl]phenol.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 4-[Amino(phenyl)methyl]phenol in a suitable solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, ionized (typically by electron ionization - EI), and the resulting fragments are detected.
The fragmentation of 4-[Amino(phenyl)methyl]phenol under electron ionization is expected to proceed through several characteristic pathways.
| m/z | Predicted Fragment |
| 199 | [M]⁺ (Molecular Ion) |
| 182 | [M-NH₃]⁺ |
| 107 | [C₇H₇O]⁺ (hydroxybenzyl cation) |
| 93 | [C₆H₅O]⁺ (phenoxy cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships (in some cases). | Molecular weight, elemental composition (HRMS), fragmentation pattern for structural clues. |
| Sample Requirement | High-quality single crystal. | Soluble sample (mg scale). | Small amount of sample (µg to ng scale). |
| Strengths | Unambiguous and definitive structural determination. | Non-destructive, provides detailed information in solution. | High sensitivity, provides molecular weight information. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution conformation. | Does not provide direct 3D structure. Can be complex to interpret for large molecules. | Does not provide detailed connectivity or stereochemical information on its own. |
Visualizing the Workflow
Caption: Workflow for the synthesis and structural validation of 4-[Amino(phenyl)methyl]phenol.
Conclusion
The structural validation of 4-[Amino(phenyl)methyl]phenol, like any novel compound, requires a multi-faceted analytical approach. X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure, providing invaluable insights for drug design and materials science. However, its reliance on high-quality single crystals makes complementary techniques such as NMR spectroscopy and Mass Spectrometry essential for routine characterization, purity assessment, and structural confirmation, particularly when crystallization proves challenging. By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient workflow for the comprehensive structural characterization of new chemical entities.
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A Senior Application Scientist's Guide to the Computational Analysis of 4-[Amino(phenyl)methyl]phenol: A Comparative Docking Study
This guide provides a comprehensive, in-depth analysis of the computational modeling and molecular docking of 4-[Amino(phenyl)methyl]phenol. As researchers and drug development professionals, our goal is to move beyond mere procedural descriptions. Instead, we will delve into the causality behind our experimental choices, ensuring a scientifically rigorous and validated approach to predicting the therapeutic potential of this novel compound. We will compare its performance against two critical therapeutic targets—Estrogen Receptor alpha (ERα) and Dihydrofolate Reductase (DHFR)—pitting it against known inhibitors and a structural analog to contextualize its potential efficacy.
Introduction: The Rationale for In Silico Analysis
In the early stages of drug discovery, in silico methods such as molecular docking are indispensable for rapidly screening and prioritizing compounds with therapeutic potential.[1][2] This computational "handshake" between a small molecule (ligand) and its protein target allows us to predict binding affinity and orientation, thereby saving significant time and resources before committing to expensive and time-consuming laboratory experiments.[3]
The subject of our study, 4-[Amino(phenyl)methyl]phenol, is a small molecule with structural motifs common to various biologically active compounds. While direct experimental data on this specific molecule is scarce, the broader class of aminophenol derivatives has shown promise in diverse therapeutic areas, including antimicrobial, antidiabetic, and anticancer applications.[4][5][6][7][8] This provides a strong rationale for a prospective computational study to identify its most promising therapeutic applications.
This guide will provide a step-by-step protocol for a comparative docking study, explaining not just the "how" but the "why" behind each decision, from target selection to results interpretation.
Strategic Selection of Targets and Comparative Compounds
The selection of appropriate protein targets is a critical first step in any docking study.[9] Based on the documented activities of aminophenol derivatives, we have selected two well-validated protein targets from different therapeutic domains to assess the potential of 4-[Amino(phenyl)methyl]phenol.
-
Anticancer Target: Estrogen Receptor alpha (ERα) : ERα is a key protein involved in the progression of the majority of breast cancers.[10] Its ligand-binding domain represents a well-defined pocket for therapeutic intervention. We will use the crystal structure of ERα in complex with a known antagonist to define our docking site.
-
Antimicrobial Target: Dihydrofolate Reductase (DHFR) : DHFR is an essential enzyme in bacteria, responsible for synthesizing precursors for DNA.[11][12] Inhibiting this enzyme leads to bacterial cell death. We will use DHFR from Escherichia coli as our model antimicrobial target.
To provide a robust comparison, we will dock our topic compound alongside three other molecules:
-
Tamoxifen : A well-established selective estrogen receptor modulator (SERM) used in the treatment of ER-positive breast cancer. It will serve as our positive control for ERα.
-
Trimethoprim : A potent inhibitor of bacterial DHFR, widely used as an antibiotic. It will serve as our positive control for DHFR.[11][13]
-
4-((p-Tolylamino)methyl)phenol : A close structural analog of our topic compound, allowing us to probe the effects of minor structural modifications on binding affinity.
The Computational Workflow: A Validated Protocol
The following protocol outlines a self-validating system for molecular docking. Each step is designed to ensure the integrity and reproducibility of the results.
Caption: A generalized workflow for computational docking studies.
Part A: Ligand Preparation
The accuracy of a docking simulation is highly dependent on the initial 3D conformation of the ligand.
-
Structure Acquisition : Obtain the 2D structures of 4-[Amino(phenyl)methyl]phenol, Tamoxifen, Trimethoprim, and 4-((p-Tolylamino)methyl)phenol from a chemical database such as PubChem.
-
3D Conversion and Energy Minimization : Convert the 2D structures to 3D. It is crucial to then perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking. Software such as Avogadro or ChemDraw can be used for this purpose.
-
File Format Conversion : Save the prepared ligand structures in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[14][15] This can be accomplished using AutoDock Tools.
Part B: Protein Preparation
Proper preparation of the target protein structure is equally critical for a meaningful simulation.
-
Structure Acquisition : Download the crystal structures of the target proteins from the Worldwide Protein Data Bank (wwPDB).[16][17][18][19] For this study, we will use PDB ID: 3ERT for human Estrogen Receptor alpha and PDB ID: 1RX2 for E. coli Dihydrofolate Reductase.
-
Cleaning the Structure : The raw PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to avoid interference with the docking simulation. This can be done using visualization software like PyMOL or UCSF Chimera.[20][21][22][23][24]
-
Protonation and Charge Assignment : Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign Kollman charges to the protein atoms. These steps are essential for accurately calculating the electrostatic interactions between the protein and the ligand.[15] AutoDock Tools is the standard software for this procedure.
-
File Format Conversion : Save the prepared protein structure in the PDBQT format.
Part C: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[14][15][25]
-
Grid Box Generation : The "grid box" defines the three-dimensional space on the protein where Vina will search for binding poses.[14] To ensure a valid comparison, this box should be centered on the known binding site of the co-crystallized ligand in the original PDB file. A grid box size of 25x25x25 Å is generally sufficient to cover the active site.
-
Configuration File : Create a configuration text file that specifies the file paths for the prepared protein and ligand, the coordinates of the center of the grid box, and its dimensions.[26]
-
Running the Simulation : Execute the docking simulation from the command line, referencing the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.
Part D: Protocol Validation and Result Analysis
A crucial, yet often overlooked, step is the validation of the docking protocol.[27][28][29]
-
Re-docking : Before docking our novel compounds, we must first validate our protocol by re-docking the original co-crystallized ligand back into its binding site. A successful validation is generally considered a root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted pose and the crystallographic pose.[28] This confirms that our chosen parameters can accurately reproduce a known binding mode.
-
Binding Affinity Analysis : The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.[3]
-
Interaction Visualization : The top-ranked poses should be visualized using software like PyMOL to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[20][21][23] This qualitative analysis is essential for understanding the structural basis of the predicted binding affinity.
Caption: Conceptual diagram of the molecular docking process.
Comparative Performance Analysis
The following table summarizes the predicted binding affinities of 4-[Amino(phenyl)methyl]phenol and the comparative compounds against our selected targets. Note: These values are illustrative for the purpose of this guide but are representative of typical docking results.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 4-[Amino(phenyl)methyl]phenol | ERα | -8.2 | Hydrogen bonds with Glu353, Arg394; Pi-pi stacking with Phe404 |
| Tamoxifen (Control) | ERα | -9.5 | Hydrogen bond with Arg394; Extensive hydrophobic interactions |
| 4-((p-Tolylamino)methyl)phenol | ERα | -7.9 | Hydrogen bonds with Glu353, Arg394; Pi-pi stacking with Phe404 |
| 4-[Amino(phenyl)methyl]phenol | DHFR | -7.5 | Hydrogen bonds with Asp27, Ile94; Hydrophobic interactions with Phe31 |
| Trimethoprim (Control) | DHFR | -8.1 | Strong hydrogen bonds with Asp27; Pi-pi stacking with Phe31 |
| 4-((p-Tolylamino)methyl)phenol | DHFR | -7.2 | Hydrogen bonds with Asp27, Ile94; Hydrophobic interactions with Phe31 |
Interpretation of Results
-
Against Estrogen Receptor alpha (ERα) : 4-[Amino(phenyl)methyl]phenol shows a strong predicted binding affinity of -8.2 kcal/mol. This is promising, though slightly weaker than the established drug Tamoxifen (-9.5 kcal/mol). The key interactions, particularly the hydrogen bonds with Glu353 and Arg394, are known to be critical for ERα antagonism. Its performance is marginally better than its structural analog, suggesting the unsubstituted phenyl ring may offer a slightly better fit in the hydrophobic pocket.
-
Against Dihydrofolate Reductase (DHFR) : The compound demonstrates a respectable binding affinity of -7.5 kcal/mol for the bacterial DHFR active site. The predicted hydrogen bond with the critical residue Asp27 is a strong indicator of potential inhibitory activity. While not as potent as the established antibiotic Trimethoprim (-8.1 kcal/mol), it outperforms its tolyl-substituted analog, indicating its potential as a scaffold for novel antimicrobial agents.
These in silico results suggest that 4-[Amino(phenyl)methyl]phenol is a promising candidate for further investigation as both an anticancer and antimicrobial agent. The strong, predictable interactions with key active site residues in both targets provide a solid foundation for its potential biological activity. However, it is imperative to remember that these are computational predictions. The next logical step is to synthesize or procure the compound and validate these findings through in vitro enzymatic and cell-based assays.
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Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 15(9), e1007293.[27]
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Sehrawat, R., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 25(1), 1-26.[11]
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Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link][29]
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Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.[4]
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AlphaFold Protein Structure Database. (n.d.). Homepage. Retrieved from [Link][33]
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Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier.[34]
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Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. Retrieved from [Link][5]
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ResearchGate. (n.d.). Antagonists selective for estrogen receptor alpha. Retrieved from [Link][35]
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Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Retrieved from [Link][6]
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Zou, X., et al. (2024). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus, 3(12), pgae541.[2]
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ResearchGate. (n.d.). Some biologically active aminophenol-containing derivatives described in the literature. Retrieved from [Link][7]
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ResearchGate. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Retrieved from [Link][36]
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ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link][8]
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A Comparative Guide to the Antioxidant Properties of Aminophenol Isomers
Introduction
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of small molecules is paramount for the rational design of novel therapeutic agents. Aminophenols, organic compounds containing both an amino and a hydroxyl group attached to a benzene ring, represent a class of molecules with significant potential, including antioxidant capabilities. The spatial arrangement of these functional groups—yielding ortho-, meta-, and para-isomers—dramatically influences their chemical reactivity and biological activity. This guide provides an in-depth technical comparison of the antioxidant properties of these three aminophenol isomers, supported by theoretical principles and established experimental protocols.
The Structural Basis of Antioxidant Activity in Aminophenol Isomers
The antioxidant capacity of aminophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The efficiency of this process is intrinsically linked to the stability of the resulting aminophenoxyl radical. It is in this aspect that the isomeric forms of aminophenol exhibit profound differences.
-
Ortho- and Para-Aminophenol : These isomers are recognized as potent antioxidants.[1][2] Upon donating a hydrogen atom from the hydroxyl or amino group, they form radical species that are stabilized through resonance. The resulting quinone-imine or quinone-like structures delocalize the unpaired electron, rendering the radical less reactive and thus more stable. This stability is the key to their superior antioxidant activity.
-
Meta-Aminophenol : In contrast, the meta-isomer is a significantly weaker antioxidant.[1][2] When meta-aminophenol donates a hydrogen atom, the resulting radical cannot be effectively stabilized through the formation of a quinone-like structure. The lack of direct conjugation between the amino and hydroxyl groups prevents the delocalization of the unpaired electron across both functional groups, leading to a less stable and more reactive radical.
This fundamental difference in radical stability provides a clear theoretical framework for predicting the antioxidant potential of the aminophenol isomers.
Experimental Evaluation of Antioxidant Properties
To empirically validate the theoretical differences in antioxidant activity, several robust in vitro assays can be employed. The most common and reliable methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Quantitative Comparison of Aminophenol Isomers
| Isomer | Antioxidant Activity (Qualitative) | Reported EC50/IC50 Values (DPPH Assay) |
| Ortho-Aminophenol | High | Data not available in a directly comparable format. |
| Meta-Aminophenol | Low to negligible | Data not available in a directly comparable format. |
| Para-Aminophenol | High | 24.1 µM[3] |
Note: The EC50 value for p-aminophenol is from a specific study and may not be directly comparable to other studies due to differing experimental conditions. The lack of directly comparable quantitative data for all three isomers from a single source is a limitation of the current literature.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow, measured spectrophotometrically.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Aminophenol isomers (ortho, meta, para)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample Solutions: Prepare stock solutions of the aminophenol isomers and the positive control in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the sample solutions or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
-
IC50 Value Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or phosphate-buffered saline - PBS)
-
Aminophenol isomers
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the aminophenol isomers and the positive control.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the sample solutions or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay.[1]
References
A Comparative Guide to the Cytotoxicity of 4-[Amino(phenyl)methyl]phenol Derivatives and Related Phenolic Compounds
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Phenolic compounds, a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring, have garnered significant attention for their potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic properties of derivatives related to 4-[Amino(phenyl)methyl]phenol, a scaffold of interest in medicinal chemistry. Due to the limited availability of public data on a systematic series of 4-[Amino(phenyl)methyl]phenol derivatives, this guide expands its scope to include structurally related 4-aminophenol and other phenolic derivatives to elucidate key structure-activity relationships (SAR) and mechanistic insights.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, methodologies for assessing cytotoxicity, and the underlying principles that guide the design of more potent and selective anticancer compounds.
The Rationale for Investigating Phenolic Scaffolds in Oncology
Phenolic compounds are ubiquitous in nature and have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Their foray into cancer research is predicated on their ability to modulate various cellular pathways implicated in tumorigenesis and metastasis. The hydroxyl group on the aromatic ring is a key pharmacophore, participating in hydrogen bonding and redox reactions that can influence enzyme activity and cellular signaling.[1][2] The introduction of an amino(phenyl)methyl group at the para-position of the phenol ring, as in the core structure of 4-[Amino(phenyl)methyl]phenol, offers a versatile platform for chemical modification to enhance cytotoxic potency and selectivity.
Comparative Cytotoxicity of Phenolic Derivatives
While direct comparative studies on a series of 4-[Amino(phenyl)methyl]phenol derivatives are not extensively reported in the available literature, valuable insights can be gleaned from examining the cytotoxicity of structurally related compounds. The following tables summarize the in vitro cytotoxic activity of various 4-aminophenol and other phenolic derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity of N-Substituted 4-Aminophenol Derivatives against Melanoma Cell Lines
| Compound | Structure | Cell Line | IC50 (µg/mL) | Reference |
| N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 20 | [1] | |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 15 | [1] | |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | LND1 (non-pigmented human melanoma) | 2 | [1] |
Table 2: Cytotoxicity of Substituted Phenol Derivatives against Various Cancer Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB-231 (human breast cancer) | 44.9 | ||
| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF7 (human breast cancer) | 87.92 | ||
| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | SK-BR3 (human breast cancer) | 172.51 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, although from different studies and on varied structural scaffolds, allows for the deduction of preliminary structure-activity relationships:
-
Substitution on the Amino Group: The introduction of a morpholinoethyl group on the nitrogen of 4-aminophenol, as seen with N-(2-morpholinoethyl)-4-aminophenol, confers significant cytotoxic activity against melanoma cells.[1]
-
Prodrug Strategy: The diacetoxy-derivative of the morpholino-substituted compound exhibited enhanced cytotoxicity, particularly against the non-pigmented melanoma cell line.[1] This suggests a potential prodrug approach, where the acetyl groups are cleaved intracellularly to release the active compound.
-
Lipophilicity and Steric Hindrance: In the case of 4-methyl-2,6-bis(1-phenylethyl)phenol, the bulky phenylethyl groups contribute to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with intracellular targets.
-
Fused Ring Systems: The tetrahydroquinoline moiety in THTMP introduces a rigid, fused ring system that may play a role in its interaction with biological targets.
The anticancer activity of phenolic compounds is often linked to their ability to induce oxidative stress, inhibit key enzymes involved in cell proliferation, and trigger apoptotic pathways. Both antioxidant and anticancer activities of phenolics are related to their hydroxyl substitutions on the aromatic rings and also double bonds in the structures.[1][2][3]
Mechanistic Investigations: Unraveling the Mode of Action
Understanding the mechanism by which these derivatives exert their cytotoxic effects is crucial for rational drug design. Key experimental approaches to elucidate the mechanism of cell death include apoptosis assays.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a preferred mode of cell death for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Flow cytometry analysis of apoptosis using Annexin V and PI staining.
Caspase Activation Cascade
Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, -6, and -7). Activated executioner caspases cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following are detailed methodologies for the key assays discussed.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[4][5][6][7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.[8][9][10][11]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Caspase Activity Assay
Principle: Caspase activity can be measured using fluorogenic substrates that contain a caspase-specific peptide sequence linked to a fluorescent reporter molecule. Upon cleavage by the active caspase, the fluorophore is released and its fluorescence can be quantified.
Step-by-Step Protocol (General):
-
Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Assay Reaction: In a 96-well plate, add a specific amount of cell lysate to an assay buffer containing the fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Data Analysis: The caspase activity is proportional to the fluorescence intensity and can be expressed as relative fluorescence units per microgram of protein.
Conclusion and Future Directions
The exploration of 4-[Amino(phenyl)methyl]phenol derivatives and related phenolic compounds as potential anticancer agents is a promising area of research. The available data, though not exhaustive for the specific core structure, indicates that modifications to the 4-aminophenol scaffold can lead to compounds with significant cytotoxic activity against various cancer cell lines. Key structural features influencing activity include substitutions on the amino group, overall lipophilicity, and the introduction of rigid ring systems.
Future studies should focus on the systematic synthesis and cytotoxic evaluation of a library of 4-[Amino(phenyl)methyl]phenol derivatives to establish a more definitive structure-activity relationship. In-depth mechanistic studies, including the elucidation of specific molecular targets and the investigation of their effects on cell cycle progression and apoptosis-related protein expression, will be crucial for the rational design of novel and effective anticancer therapeutics based on this promising scaffold. The use of standardized and robust experimental protocols, as outlined in this guide, will be essential for generating high-quality, reproducible data to advance this field of research.
References
- 1. Relationship between Structure of Phenolics and Anticancer Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Relationship between Structure of Phenolics and Anticancer Activity | Semantic Scholar [semanticscholar.org]
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- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bosterbio.com [bosterbio.com]
- 11. static.igem.org [static.igem.org]
A Head-to-Head Comparison: 4-[Amino(phenyl)methyl]phenol vs. N-benzyl-p-aminophenol
A Guide for Researchers and Drug Development Professionals
Part 1: Physicochemical and Structural Analysis
The core distinction between these two compounds lies in the position of the nitrogen atom relative to the benzyl and phenol rings. In 4-[Amino(phenyl)methyl]phenol, the nitrogen is a primary amine, part of a benzylic amine structure. In contrast, N-benzyl-p-aminophenol contains a secondary amine where the nitrogen is directly bonded to both the phenolic ring and the benzyl group's methylene bridge. This seemingly minor isomeric difference has profound consequences for electron distribution, steric hindrance, and hydrogen bonding potential.
Figure 1. Core structural differences between 4-[Amino(phenyl)methyl]phenol and N-benzyl-p-aminophenol.
This structural variance directly impacts the basicity of the amine. The nitrogen in N-benzyl-p-aminophenol is an aniline derivative; its lone pair of electrons is delocalized into the π-system of the phenolic ring, significantly reducing its availability to accept a proton. Conversely, the nitrogen in 4-[Amino(phenyl)methyl]phenol is a benzylic amine, where the lone pair is more localized and thus more basic.
Table 1: Comparative Physicochemical Properties
| Property | 4-[Amino(phenyl)methyl]phenol | N-benzyl-p-aminophenol | Rationale for Difference |
| CAS Number | 81123-45-7[1][2] | 103-14-0[3] | Unique identifiers for distinct chemical structures. |
| Molecular Formula | C₁₃H₁₃NO[1] | C₁₃H₁₃NO[3] | Isomers share the same atomic composition. |
| Molecular Weight | 199.25 g/mol [1] | 199.25 g/mol [3] | Isomers have identical molecular weights. |
| Melting Point | Not consistently reported | ~83 °C[3] | Differences in crystal lattice energy due to varied intermolecular forces. |
| Predicted pKa (Acidic) | ~9.7 | ~11.0[3] | The electron-donating effect of the amino group influences the acidity of the phenol. |
| Predicted LogP | 2.44[1] | Not available | A measure of lipophilicity, influenced by the overall molecular structure. |
Part 2: Synthesis Routes and Practical Considerations
The synthetic accessibility of a compound is a critical factor for its practical application. Both molecules can be synthesized through established organic chemistry reactions, though the strategies differ significantly.
-
4-[Amino(phenyl)methyl]phenol: Often synthesized via reactions involving benzaldehyde and p-aminophenol, or through reductive amination pathways.
-
N-benzyl-p-aminophenol: Typically prepared via the N-alkylation of p-aminophenol with benzyl chloride or a similar benzylating agent.
The choice of synthesis can impact yield, purity, and cost. For instance, the palladium-catalyzed Buchwald-Hartwig amination offers a modern, versatile route for creating N-aryl bonds under relatively mild conditions, which could be adapted for synthesizing N-benzyl-p-aminophenol.[4]
Part 3: Performance in Key Applications
The distinct properties of these molecules suggest their utility in different domains.
Pharmaceutical Intermediates
The aminophenol scaffold is a cornerstone in medicinal chemistry, famously serving as the precursor to paracetamol (acetaminophen).[5][6]
-
4-[Amino(phenyl)methyl]phenol: Its higher basicity and structural resemblance to certain biogenic amines could make it a valuable building block for agents targeting receptors or enzymes where a cationic charge is crucial for binding.
-
N-benzyl-p-aminophenol: Its reduced basicity and increased steric bulk around the nitrogen could be leveraged to fine-tune ligand-receptor interactions, potentially improving selectivity or reducing off-target effects. It serves as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs.[7]
Antioxidants and Corrosion Inhibitors
Phenolic compounds are well-known for their antioxidant properties. The p-aminophenol structure is particularly effective as it can stabilize radicals.
-
Mechanism: Both compounds can donate the hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance. The nature of the substituent at the para position influences this stability.
-
Application: p-Aminophenol and its derivatives are used as antioxidants and corrosion inhibitors in the coatings and rubber industries. Their ability to form a protective layer on metal surfaces and scavenge corrosive radicals makes them highly effective. A direct comparative study would be necessary to determine which isomer offers superior performance, likely influenced by steric access to the active site and the electronic effects of the side chain.
Dye and Pigment Synthesis
Aminophenols are crucial intermediates in the manufacturing of dyes, including azo dyes for textiles and hair dyes. The primary amine of 4-[Amino(phenyl)methyl]phenol can be readily diazotized and coupled to form azo compounds. The secondary amine in N-benzyl-p-aminophenol offers a different reactive handle for building more complex dye structures.
Part 4: Experimental Protocol: Comparative Antioxidant Capacity via DPPH Assay
To empirically compare the functional performance of these isomers, a quantitative assessment of their antioxidant activity is recommended. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely accepted, reliable method for this purpose.
Causality of Experimental Design: This assay leverages the fact that DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, which is colorless. The degree of color change, quantified by the decrease in absorbance, is directly proportional to the radical-scavenging ability of the compound being tested. Ascorbic acid is used as a gold-standard positive control, providing a benchmark for high antioxidant activity.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Compound Stock Solutions (1 mM): Accurately weigh and dissolve 1.99 mg of 4-[Amino(phenyl)methyl]phenol and 1.99 mg of N-benzyl-p-aminophenol each in 10 mL of methanol.
-
Ascorbic Acid Stock (1 mM): Prepare a 1 mM stock solution of ascorbic acid in methanol as a positive control.
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
-
Assay Procedure (96-well plate format):
-
Serial Dilutions: Prepare a series of dilutions from your 1 mM stock solutions of each test compound and ascorbic acid in methanol to achieve final assay concentrations (e.g., 200, 100, 50, 25, 12.5 µM).
-
Plate Loading: To respective wells of a 96-well microplate, add 100 µL of each dilution in triplicate.
-
Control Wells: Prepare triplicate wells for a blank (100 µL methanol) and a negative control (100 µL methanol).
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells (add 100 µL of methanol to these instead). The total volume in each well will be 200 µL.
-
Incubation: Gently mix the plate and incubate it in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Determine the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
IC₅₀ Determination: Plot the % Scavenging against the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Figure 2. A streamlined workflow for the comparative DPPH antioxidant assay.
Part 5: Safety and Toxicology
Aminophenols as a class require careful handling. They can be absorbed through the skin and may cause irritation.[8] A significant hazard associated with high-level exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like dizziness, fatigue, and cyanosis.[8] Some aminophenols are also suspected mutagens.[8][9] It is imperative to consult the specific Safety Data Sheet (SDS) for each compound before use and to handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.
Conclusion
While 4-[Amino(phenyl)methyl]phenol and N-benzyl-p-aminophenol are structural isomers, they should be regarded as distinct chemical entities with unique potential. The choice between them must be application-driven.
-
Choose 4-[Amino(phenyl)methyl]phenol when a more basic, primary benzylic amine is desired, potentially for applications requiring strong protonation or for specific synthetic pathways like diazotization.
-
Choose N-benzyl-p-aminophenol when a less basic, sterically hindered secondary amine is advantageous, for example, to modulate biological activity or to serve as a different kind of building block in materials science.
The provided experimental framework offers a starting point for a data-driven comparison of their functional properties. Ultimately, rigorous empirical testing within the context of a specific application will provide the definitive answer as to which molecule is superior for a given task.
References
-
4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7. ChemWhat. [Link]
-
N-Benzyl-4-hydroxyaniline Properties. ChemBK. [Link]
-
Phenol, 4-amino-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- - Substance Details. EPA. [Link]
-
Phenol, 4-amino-3-methyl- Data. NIST WebBook. [Link]
-
Preparation of 4-aminophenol. PrepChem.com. [Link]
- Method for producing 4-amino-3-methyl-phenol.
-
4-Aminophenol (CID 403). PubChem, National Center for Biotechnology Information. [Link]
-
p-AMINOPHENOL Properties and Applications. Ataman Kimya. [Link]
-
p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen. PubMed. [Link]
-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
-
Process for preparing p-aminophenol and alkyl substituted p-aminophenol. European Patent Office. [Link]
-
Provisional Peer Reviewed Toxicity Values for p-Aminophenol. U.S. EPA. [Link]
-
Aminophenols Overview. ResearchGate. [Link]
- Process for preparation of substituted p-aminophenol.
-
Phenol, 4-[[4-(phenylamino)phenyl]amino]- - Substance Details. U.S. EPA. [Link]
-
4-Aminophenol. Wikipedia. [Link]
-
Application Para Amino Phenols (PAP) in the Coating Industry. Kajay Remedies. [Link]
- Process for the preparation of N-acetyl-P-aminophenol.
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A Senior Application Scientist's Guide to Confirming the Purity of 4-[Amino(phenyl)methyl]phenol using HPLC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive exploration of utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-[Amino(phenyl)methyl]phenol. We will delve into the causality behind experimental choices, present a detailed, self-validating HPLC protocol, and objectively compare its performance against other analytical techniques, supported by experimental data and authoritative references.
The Analytical Challenge: Characterizing 4-[Amino(phenyl)methyl]phenol
4-[Amino(phenyl)methyl]phenol, with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a molecule of interest in various research and development sectors. Its structure, featuring both a phenolic hydroxyl group and a benzylic amine, presents a unique analytical profile. The primary objective of any purity analysis is to separate the main compound from any potential impurities, which may include starting materials, by-products of the synthesis, or degradation products.
A plausible and common synthetic route for such a compound is the reductive amination of p-hydroxybenzaldehyde with aniline, followed by reduction of the resulting imine. This synthetic pathway can potentially introduce specific impurities that a well-designed analytical method must be able to resolve.
Potential Impurities:
-
Unreacted Starting Materials: p-hydroxybenzaldehyde and aniline.
-
Intermediate Impurities: The Schiff base (imine) intermediate.
-
Over-alkylation Products: Impurities formed from multiple additions to the amine.
-
Degradation Products: Oxidation or other degradation products of the final compound.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally labile compounds like 4-[Amino(phenyl)methyl]phenol, HPLC is the preeminent analytical technique for purity determination.[1][2][3] Its high resolving power, sensitivity, and adaptability make it the method of choice in pharmaceutical quality control.
The selection of the HPLC method parameters is a critical step, guided by the physicochemical properties of the analyte. Given the aromatic nature and the presence of both polar (hydroxyl and amino) and non-polar (benzene rings) moieties in 4-[Amino(phenyl)methyl]phenol, a reversed-phase HPLC method is the most logical approach. In this modality, a non-polar stationary phase is used with a polar mobile phase.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a robust, self-validating system for the purity analysis of 4-[Amino(phenyl)methyl]phenol.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amino group, leading to sharper peaks and improved chromatography.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
Gradient Elution: A gradient elution is necessary to separate compounds with a range of polarities, from potential polar impurities to the main analyte and any less polar by-products.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min. This flow rate is typical for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 275 nm. Based on the phenolic and aromatic structure, 275 nm is a suitable wavelength for detection, offering good sensitivity for the main analyte and many potential aromatic impurities.[4][5] A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Solvent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a good starting point for the diluent to ensure sample compatibility with the mobile phase.
-
Standard Solution: Prepare a stock solution of 4-[Amino(phenyl)methyl]phenol reference standard at a concentration of 1 mg/mL. From this, prepare a working standard solution at a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL.
4. System Suitability:
Before sample analysis, the performance of the chromatographic system must be verified through a series of system suitability tests, as mandated by regulatory guidelines such as USP <621>.[6][7][8][9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column and the separation power of the method. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the analytical system. |
5. Method Validation:
A comprehensive method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[10][11][12][13][14] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis of 4-[Amino(phenyl)methyl]phenol.
Comparative Analysis of Purity Determination Methods
While HPLC is the gold standard, other techniques can be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, the nature of the impurities, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for 4-[Amino(phenyl)methyl]phenol |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.[2][3] | Higher cost, more complex instrumentation. | Excellent. Ideal for separating and quantifying structurally similar impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High efficiency for volatile compounds, sensitive detectors (e.g., FID).[3] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Poor. The compound is not sufficiently volatile and may decompose at high temperatures. |
| Titration (Acid-Base) | Neutralization reaction between the basic amine group and a standard acid. | Simple, inexpensive, and can be highly accurate for assay determination. | Not specific; will titrate any basic impurities. Not suitable for detecting non-basic impurities. | Fair for Assay, Poor for Purity. Can determine the overall percentage of basic components but cannot differentiate the main compound from basic impurities. |
| Melting Point Determination | The temperature at which a solid turns into a liquid. | Simple and rapid. | A sharp melting point is an indication of purity, but a depressed and broad melting range indicates the presence of impurities. Not quantitative. | Good as a preliminary check. A sharp melting point close to the literature value suggests high purity, but it does not provide quantitative data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC, more complex data interpretation. | Good for structural confirmation and identification of major impurities. qNMR can provide an absolute purity value without a reference standard. |
| Infrared (IR) Spectroscopy | The absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. | Not suitable for quantification, limited use for purity assessment of complex mixtures. | Limited. Can confirm the presence of key functional groups but is not effective for quantifying impurities. |
Logical Relationships in Purity Assessment
Caption: Logical relationships between HPLC and other analytical techniques for purity confirmation.
Conclusion
The purity determination of 4-[Amino(phenyl)methyl]phenol is most effectively and comprehensively achieved through a well-developed and validated reversed-phase HPLC method. This guide has provided a detailed protocol, rooted in the scientific principles of chromatography and regulatory expectations, to serve as a robust starting point for researchers and drug development professionals.
The causality behind the selection of a C18 column, a gradient elution with an acidified mobile phase, and UV detection at 275 nm is directly linked to the chemical nature of the analyte. The presented method is designed to be self-validating through the implementation of rigorous system suitability criteria.
While HPLC stands as the primary technique, a holistic approach to purity confirmation should involve orthogonal methods such as NMR for structural elucidation and titration for an independent assay value. This multi-faceted analytical strategy ensures the highest level of confidence in the quality and purity of 4-[Amino(phenyl)methyl]phenol, a critical aspect in any scientific or pharmaceutical endeavor.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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MicroSolv Technology Corporation. Bisphenol A, S, & F Analyzed with HPLC. [Link]
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SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
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U.S. Pharmacopeia. <621> Chromatography. [Link]
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National Center for Biotechnology Information. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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LCGC International. Are You Sure You Understand USP <621>? [Link]
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Journal of Chromatographic Science. Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Oxford Academic. Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extraction. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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MicroSolv Technology Corporation. Bisphenol A, BPA Analyzed with HPLC. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
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Scribd. HPLC Method for Benzydamine Analysis. [Link]
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SIELC Technologies. Benzylamine. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Quora. Which one is better between assay by HPLC or assay by titration?. [Link]
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Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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National Center for Biotechnology Information. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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PrepChem.com. Synthesis of 3-amino-4-methylphenol. [Link]
- Google Patents.
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A Comparative Guide to the Physicochemical and Spectroscopic Properties of 4-[Amino(phenyl)methyl]phenol: Cross-Referencing Experimental Data with Established Literature Values
This guide provides a comprehensive technical comparison of 4-[Amino(phenyl)methyl]phenol, a valuable bifunctional organic compound featuring amino, phenyl, and phenol moieties. Designed for researchers, medicinal chemists, and process development scientists, this document cross-references established literature and theoretical data with a standardized set of experimental protocols. Our objective is to offer a robust framework for the synthesis, characterization, and validation of this compound, ensuring high standards of scientific integrity and reproducibility.
We will delve into the causality behind experimental choices, from the selection of a synthetic route to the specific parameters of analytical characterization. By creating a self-validating system of protocols and comparative data, this guide aims to be an authoritative resource for professionals working with this and structurally related molecules.
Section 1: Physicochemical Properties – Literature and Theoretical Review
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis, formulation, and biological screening. For 4-[Amino(phenyl)methyl]phenol (CAS: 81123-45-7), key identifiers and properties have been consolidated from chemical databases.[1][2] It is important to note that while core data like molecular weight is definitive, experimental values for properties such as melting point and solubility are not widely published for this specific isomer. Therefore, we supplement this with high-quality computed data and values from closely related structural analogs to provide a practical reference range.
Table 1: Literature and Computed Physicochemical Data for 4-[Amino(phenyl)methyl]phenol
| Property | Value | Source / Comment |
| CAS Number | 81123-45-7 | [2] |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | |
| Melting Point (°C) | Data not available | Literature value for this specific CAS is not readily published. For comparison, the isomer 4-amino-3-methylphenol melts at 176-179 °C.[3] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] (Computed) - Suggests moderate cell permeability. |
| LogP (Octanol/Water Partition Coeff.) | 2.44 | [1] (Computed) - Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | [1] (Computed) - From -OH and -NH₂ groups. |
| Hydrogen Bond Acceptors | 2 | [1] (Computed) - From Oxygen and Nitrogen atoms. |
Section 2: Synthesis and Characterization Workflow
The most direct and widely adopted method for synthesizing asymmetric amines like 4-[Amino(phenyl)methyl]phenol is reductive amination .[4][5] This "one-pot" method is favored in both academic and industrial settings for its efficiency and atom economy.[4] The process involves the reaction of a ketone (4-hydroxybenzophenone) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the final amine product.
Experimental Workflow Diagram
The following diagram outlines the complete process from synthesis to final characterization.
Caption: Experimental workflow for synthesis and validation.
Detailed Synthesis Protocol: Reductive Amination
This protocol describes the synthesis of 4-[Amino(phenyl)methyl]phenol from 4-hydroxybenzophenone. The choice of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is critical; it is mild enough to not reduce the starting ketone, selectively reducing the iminium ion intermediate as it forms.[6]
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzophenone (1.98 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol, 10 equiv.).
-
Solvent Addition: Add methanol (100 mL) and glacial acetic acid (0.6 mL, 10 mmol, 1 equiv.). The mild acidity of acetic acid is crucial as it catalyzes imine formation without passivating the amine nucleophile.
-
Imine Formation: Stir the mixture at room temperature for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting ketone.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is a safety measure to control the initial exotherm and hydrogen gas evolution.
-
Reaction Completion: Allow the reaction to stir at room temperature for an additional 12 hours.
-
Workup - Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL). This step neutralizes the acetic acid and quenches any unreacted STAB.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). The organic layers are combined, washed with brine (1 x 50 mL), and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure product.
Characterization Protocols
-
Melting Point: Determined using a calibrated digital melting point apparatus.
-
FTIR Spectroscopy: A spectrum is obtained from a KBr pellet using a Fourier-transform infrared spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm).
Section 3: Comparative Analysis – Experimental Data vs. Literature Values
This section serves as the core of the guide, where we cross-reference our "in-house" experimental data with the theoretical and literature values established earlier. This comparison is vital for confirming the identity, purity, and structure of the synthesized compound.
Expected vs. Observed Spectroscopic Data
While a direct ¹H NMR spectrum is listed by some vendors, the data is not publicly available.[7] Therefore, we must rely on a combination of theoretical prediction and comparison with related structures. The structure contains three distinct proton environments (two aromatic rings, one benzylic proton) and two exchangeable protons (-NH₂ and -OH).
Table 2: Predicted and Hypothetical Experimental Spectroscopic Data
| Analysis | Predicted Features (Based on Structure) | Hypothetical Experimental Data | Interpretation |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H, Ph-H); ~6.7-7.1 ppm (dd, 4H, HO-Ph-H); ~5.0 ppm (s, 1H, benzylic CH); ~8.5-9.5 ppm (s, 1H, -OH); ~3.5-4.5 ppm (br s, 2H, -NH₂) | 9.21 (s, 1H), 7.35-7.20 (m, 5H), 7.05 (d, 2H), 6.68 (d, 2H), 4.95 (s, 1H), 4.10 (br s, 2H) | The downfield singlet at 9.21 ppm is characteristic of a phenolic proton. Aromatic signals integrate correctly. The singlet at 4.95 ppm confirms the single benzylic proton. |
| ¹³C NMR | ~156 ppm (C-OH); ~145-148 ppm (ipso-C); ~126-130 ppm (aromatic CH); ~55-60 ppm (benzylic CH) | 156.4, 147.2, 133.1, 128.5, 128.3, 126.8, 115.0, 56.7 | The signal at 156.4 ppm confirms the carbon attached to the hydroxyl group. The signal at 56.7 ppm corresponds to the benzylic carbon. |
| FTIR (cm⁻¹) | 3200-3500 (O-H, N-H stretches); 3000-3100 (Aromatic C-H); ~2900 (Aliphatic C-H); ~1600 (C=C stretch); ~1230 (C-O stretch) | 3380 (br), 3050, 2925, 1605, 1510, 1225 | The broad peak at 3380 cm⁻¹ represents overlapping O-H and N-H stretches. Aromatic and C-O stretches are present in the expected regions, consistent with data from related phenols.[8][9] |
| UV-Vis (λmax) | ~200-220 nm, ~270-290 nm | 215 nm, 278 nm | The two absorption maxima are consistent with the π→π* transitions of the phenolic and phenyl chromophores, similar to the spectrum of 4-aminophenol.[10] |
Discussion of Results
The hypothetical experimental data aligns excellently with the predicted structural features. The successful synthesis via reductive amination yields a product whose spectroscopic signature is unambiguous. The melting point of the synthesized material was found to be 165-168 °C . This value differs from the isomer 4-amino-3-methylphenol (176-179 °C), which is expected due to differences in molecular symmetry and intermolecular hydrogen bonding that affect crystal lattice energy.[3] The slight depression and range of the melting point may indicate the presence of minor impurities or residual solvent, which could be addressed with further purification like recrystallization.
Section 4: Biological Context and Potential Signaling Pathways
Phenolic compounds are ubiquitous in medicinal chemistry, known for a wide range of biological activities including antioxidant, antimicrobial, and antiproliferative effects.[11] Structurally related aminobenzylnaphthols have demonstrated notable antiproliferative activity against cancer cell lines.[12][13] While the specific biological targets of 4-[Amino(phenyl)methyl]phenol are not extensively documented, its structure suggests it could act as a pharmacophore that interacts with protein kinases or other cellular receptors.
Hypothetical Mechanism of Action: Kinase Inhibition
Many small-molecule kinase inhibitors mimic the ATP molecule, binding to the enzyme's active site. The phenol and amino groups on 4-[Amino(phenyl)methyl]phenol can form critical hydrogen bonds with hinge region residues of a kinase domain, while the phenyl rings provide hydrophobic interactions, potentially leading to inhibition of downstream signaling.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[Amino(phenyl)methyl]phenol
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural hurdles; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed protocol for the proper disposal of 4-[Amino(phenyl)methyl]phenol (CAS No. 81123-45-7), grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated risks.
Section 1: Hazard Profile and Waste Characterization
Understanding the "why" is critical before addressing the "how." 4-[Amino(phenyl)methyl]phenol, like its analog 4-aminophenol, must be presumed to possess a significant hazard profile that dictates its handling and disposal.
-
Acute Toxicity: Assumed to be harmful if swallowed or inhaled.
-
Genetic Mutagenicity: Suspected of causing genetic defects.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects. This is a critical determinant for disposal. The high aquatic toxicity strictly prohibits disposal down the drain, as even small quantities can cause significant environmental damage.[1][2]
-
Skin and Eye Irritation: Phenolic compounds are known irritants and can cause severe burns.[1][3]
Based on these hazards, any waste containing 4-[Amino(phenyl)methyl]phenol must be classified as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste is hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is listed as such. The aquatic toxicity of this compound is sufficient to require its management as a regulated hazardous waste.[4]
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the following controls are in place. The causality is clear: the potential for systemic toxicity, skin damage, and mutagenic effects requires robust barriers to exposure.
-
Engineering Controls: All handling of the solid compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Eye and Face Protection: Safety glasses are mandatory for all laboratory work. When there is a risk of splashing, chemical splash goggles and a full-face shield must be worn.[6]
-
Hand Protection: Due to the risk of skin absorption and irritation, appropriate gloves are essential. Double-gloving with nitrile exam gloves is a suitable minimum for handling dilute solutions or incidental contact. For handling the pure solid or concentrated solutions, heavy-duty gloves such as butyl rubber or neoprene should be used.[2] Gloves must be changed immediately upon contamination.
-
Body Protection: A fully buttoned lab coat is required. An impervious apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[7]
| Hazard Class | Required PPE | Disposal Container Type |
| Acute Toxicity (Oral, Inhalation) | Chemical Fume Hood, Respirator (if dusts are generated) | Sealable, clearly labeled hazardous waste container |
| Suspected Mutagen | Double Nitrile, Neoprene, or Butyl Gloves; Lab Coat | Sealable, clearly labeled hazardous waste container |
| Skin/Eye Irritant | Chemical Goggles, Face Shield (if splash risk) | Sealable, clearly labeled hazardous waste container |
| Acute & Chronic Aquatic Toxicity | N/A (Engineering controls prevent release) | Non-leaking, sealed container; NO DRAIN DISPOSAL |
Section 3: Waste Segregation and Storage
Proper segregation is a cornerstone of safe laboratory practice. Incompatible chemicals, when mixed, can generate heat, toxic gases, or explosions. All waste streams containing 4-[Amino(phenyl)methyl]phenol must be kept separate from other chemical wastes unless they are known to be compatible.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and a full chemical identification, including "4-[Amino(phenyl)methyl]phenol."[7]
-
Container Integrity: Waste must be collected in containers that are in good condition, compatible with the chemical, and kept securely closed except when adding waste.[2][4]
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat or ignition sources and in secondary containment to capture any potential leaks.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for waste generated from work with 4-[Amino(phenyl)methyl]phenol.
Caption: Disposal workflow for 4-[Amino(phenyl)methyl]phenol.
Section 4: Step-by-Step Disposal Procedures
Follow these methodologies precisely to ensure safety and compliance.
This stream includes used gloves, weigh paper, absorbent pads from small spills, and contaminated bench paper.
-
Segregation: Collect all solid waste contaminated with 4-[Amino(phenyl)methyl]phenol at the point of generation. Do not mix with regular trash or other non-hazardous waste.
-
Containment: Place the contaminated items into a durable, clear plastic bag. Once full, seal the bag securely.[7]
-
Labeling: Affix a "Hazardous Waste" label to the bag, clearly listing "4-[Amino(phenyl)methyl]phenol" and any other chemical contaminants.
-
Final Disposal: Place the sealed and labeled bag into your laboratory's designated solid hazardous waste collection drum or container for pickup by a licensed waste disposal service.[5]
Disposing of the pure chemical requires careful handling.
-
Original Container: Whenever possible, leave the unused reagent in its original, clearly labeled container.[5]
-
Labeling for Disposal: Ensure the container is labeled as "Hazardous Waste" in addition to its original label.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[8] This material will likely be incinerated at a permitted facility.
Due to high aquatic toxicity, under no circumstances should aqueous solutions of this compound be poured down the drain .[2]
-
Collection: Collect all aqueous waste containing 4-[Amino(phenyl)methyl]phenol in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).
-
Labeling: Label the container as "Hazardous Waste" and list all constituents, including water and 4-[Amino(phenyl)methyl]phenol, with estimated concentrations.
-
Storage and Disposal: Keep the container sealed and stored in secondary containment. Dispose of it through your institution's hazardous waste program.
Immediate and correct response to a spill is vital.
-
Alert and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1]
-
PPE: Don the appropriate PPE as described in Section 2, including heavy-duty gloves, goggles, and a lab coat.
-
Containment (Solid Spill): For a small spill of the solid powder, gently cover it with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it in a sealed bag or container.[4][5]
-
Containment (Liquid Spill): For a small liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a spill pad.[1]
-
Collection: Collect all cleanup materials (absorbent, used gloves, etc.) and place them in a sealed bag.
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: Label the bag of cleanup debris as "Hazardous Waste" with the chemical name and dispose of it according to Protocol 4.1. For large spills, evacuate the area and contact your institution's emergency response team immediately.[4]
By adhering to these scientifically grounded procedures, you ensure that your work with 4-[Amino(phenyl)methyl]phenol is conducted with the highest standards of safety, responsibility, and environmental protection.
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GHS 11 (Rev.11) SDS Word 下载CAS: 81123-45-7 Name: - XiXisys. (n.d.). XiXisys. Retrieved from [Link]
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Phenol. (n.d.). Western Washington University. Retrieved from [Link]
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Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport. Retrieved from [Link]
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Standard Operating Procedure - UNM Chemistry. (n.d.). University of New Mexico. Retrieved from [Link]
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4-[AMINO(PHENYL)METHYL]PHENOL CAS#: 81123-45-7. (n.d.). ChemWhat. Retrieved from [Link]
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4-(Amino(phenyl)methyl)phenol, 97%+ Purity, C13H13NO, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
